RL71
説明
特性
IUPAC Name |
(3E,5E)-1-methyl-3,5-bis[(3,4,5-trimethoxyphenyl)methylidene]piperidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H31NO7/c1-27-14-18(8-16-10-20(29-2)25(33-6)21(11-16)30-3)24(28)19(15-27)9-17-12-22(31-4)26(34-7)23(13-17)32-5/h8-13H,14-15H2,1-7H3/b18-8+,19-9+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGEWTDITEXRGCF-GCBPPVMSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(=CC2=CC(=C(C(=C2)OC)OC)OC)C(=O)C(=CC3=CC(=C(C(=C3)OC)OC)OC)C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C/C(=C\C2=CC(=C(C(=C2)OC)OC)OC)/C(=O)/C(=C/C3=CC(=C(C(=C3)OC)OC)OC)/C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H31NO7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
RL71: A Deep Dive into its Anti-Cancer Mechanism of Action
For Immediate Release
This technical whitepaper provides an in-depth analysis of the molecular mechanisms underpinning the anti-cancer properties of RL71, a second-generation curcumin (B1669340) analogue. Designed for researchers, scientists, and professionals in drug development, this document synthesizes current preclinical findings, detailing the compound's primary target and its multifaceted effects on cancer cell signaling pathways, ultimately leading to cell cycle arrest, apoptosis, and autophagy.
Core Mechanism: Targeting SERCA2 to Induce Endoplasmic Reticulum Stress
This compound exerts its potent anti-cancer effects by directly targeting and inhibiting the Sarco/Endoplasmic Reticulum Ca2+-ATPase 2 (SERCA2), a crucial protein responsible for maintaining calcium homeostasis within the cell.[1][2][3] By binding to a novel site on SERCA2, this compound disrupts its function, leading to a cascade of events that are detrimental to cancer cells.[1]
The inhibition of SERCA2 by this compound results in the depletion of calcium stores within the endoplasmic reticulum (ER) and a subsequent increase in cytosolic calcium levels.[2][3] This disruption of calcium homeostasis triggers significant ER stress, a condition that, when prolonged and severe, activates cellular pathways leading to programmed cell death.[1][2][3]
Downstream Effects: A Triad of Anti-Cancer Activity
The this compound-induced ER stress initiates three primary downstream pathways that contribute to its efficacy in eliminating cancer cells: G2/M cell cycle arrest, apoptosis, and autophagic cell death.
G2/M Cell Cycle Arrest
This compound has been shown to cause a significant increase in the population of cancer cells in the G2/M phase of the cell cycle.[1][4] This cell cycle arrest prevents the cancer cells from progressing to mitosis and further proliferation, effectively halting tumor growth.[4]
Apoptosis
A key consequence of this compound-induced ER stress is the activation of the apoptotic pathway.[1][4] This is evidenced by a significant increase in the ratio of cleaved-caspase 3 to pro-caspase 3, a hallmark of apoptosis.[4] The induction of apoptosis by this compound provides a direct mechanism for killing cancer cells.
Autophagic Cell Death
In certain cancer types, particularly triple-negative breast cancer (TNBC), this compound triggers excessive autophagic cell death, which is a major contributor to its anti-cancer activity.[2][3][5] The sustained increase in cytosolic calcium levels activates the CaMKK-AMPK-mTOR signaling pathway, a key regulator of autophagy.[2][3] This overstimulation of autophagy ultimately leads to the demise of the cancer cell.
Quantitative Data Summary
The following tables summarize the quantitative data from preclinical studies on this compound, demonstrating its potency and effects on various cancer cell lines.
Table 1: Cytotoxicity of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | IC50/EC50 (µM) | Reference |
| D-17 | Canine Osteosarcoma | 0.64 ± 0.04 | [4] |
| Gracie | Canine Osteosarcoma | 0.38 ± 0.009 | [4] |
| SW480 | Human Colon Cancer | 0.8 | [1] |
| MDA-MB-468 | Triple-Negative Breast Cancer | ~1 | [6] |
| MDA-MB-231 | Triple-Negative Breast Cancer | ~1 | [6] |
| SUM-1315 | Triple-Negative Breast Cancer | ~1 | [6] |
Table 2: Effect of this compound on Cell Cycle Distribution and Apoptosis
| Cell Line | Treatment Concentration | % Cells in G2/M Phase (Increase) | % Apoptotic Cells (Increase) | Reference |
| Canine Osteosarcoma | 2x and 5x EC50 | Significant Increase | Significant Increase | [4] |
| Donor Derived Histiocytic Sarcoma | 0.5x, 1x, 2x EC50 | Dose-dependent Increase | Dose-dependent Increase | [7] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the studies on this compound's mechanism of action.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Treatment: Cells are treated with various concentrations of this compound or a vehicle control (e.g., DMSO) for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for a few hours.
-
Formazan (B1609692) Solubilization: The resulting formazan crystals are dissolved in a solubilization solution (e.g., DMSO or isopropanol).
-
Absorbance Measurement: The absorbance of each well is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. Cell viability is calculated as a percentage of the control group.[6]
Cell Cycle Analysis (Flow Cytometry)
-
Cell Treatment and Harvesting: Cells are treated with this compound, harvested, and washed with phosphate-buffered saline (PBS).
-
Fixation: Cells are fixed in cold 70% ethanol (B145695) and stored at -20°C.
-
Staining: Fixed cells are washed and stained with a solution containing propidium (B1200493) iodide (PI) and RNase A.
-
Flow Cytometry Analysis: The DNA content of the cells is analyzed using a flow cytometer. The percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M) is determined based on the fluorescence intensity of PI.[4][8]
Apoptosis Assay (Annexin V/PI Staining)
-
Cell Treatment and Harvesting: Cells are treated with this compound, and both adherent and floating cells are collected.
-
Staining: Cells are washed and resuspended in an Annexin V binding buffer. FITC-conjugated Annexin V and propidium iodide (PI) are added to the cell suspension.
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.[4][8]
Western Blotting
-
Protein Extraction: Cells are lysed in a suitable buffer to extract total protein.
-
Protein Quantification: The protein concentration is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., cleaved-caspase 3, pro-caspase 3, GRP78, CHOP).
-
Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[4]
Visualizing the Molecular Pathways
The following diagrams illustrate the signaling pathways and experimental workflows described in this guide.
Caption: this compound inhibits SERCA2, leading to ER stress and increased cytosolic Ca2+, which in turn induces apoptosis, G2/M arrest, and autophagic cell death.
Caption: Workflow for determining cancer cell viability after this compound treatment using the MTT assay.
References
- 1. Small molecule this compound targets SERCA2 at a novel site in the treatment of human colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small-molecule this compound-triggered excessive autophagic cell death as a potential therapeutic strategy in triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Small-molecule this compound-triggered excessive autophagic cell death as a potential therapeutic strategy in triple-negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The second-generation curcumin analogue this compound elicits G2/M cell cycle arrest and apoptosis in canine osteosarcoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. cell-cycle arrest apoptosis: Topics by Science.gov [science.gov]
An In-depth Technical Guide on the Binding Affinity and Kinetics of RL71 with SERCA2
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the binding affinity and kinetics of RL71, a second-generation curcumin (B1669340) analog, with its direct molecular target, the Sarco/Endoplasmic Reticulum Ca2+-ATPase 2 (SERCA2). This compound has demonstrated potent anticancer activity, and its mechanism of action is primarily attributed to the inhibition of SERCA2, leading to endoplasmic reticulum (ER) stress, apoptosis, and autophagy in cancer cells. This document summarizes the available quantitative data, details relevant experimental methodologies, and visualizes the key signaling pathways and experimental workflows.
This compound and its Target: SERCA2
This compound (3,5-bis(3,4,5-trimethoxybenzylidene)-1-methylpiperidine-4-one) is a synthetic analog of curcumin that exhibits significant cytotoxicity against various cancer cell lines. Through affinity chromatography, SERCA2 was identified as the direct binding target of this compound. SERCA2 is a crucial intracellular ion pump responsible for transporting Ca2+ ions from the cytosol into the sarcoplasmic/endoplasmic reticulum, thereby maintaining calcium homeostasis. Inhibition of SERCA2 disrupts this balance, leading to a cascade of cellular events that can culminate in cell death, making it an attractive target for cancer therapy.
Binding Affinity and Kinetics of this compound with SERCA2
Table 1: Quantitative Data for this compound-SERCA2 Interaction
| Parameter | Value | Method | Source |
| Estimated Free Energy of Binding | -8.89 kcal/mol | Molecular Docking | [1] |
| Critical Binding Residue | Lys876 | Site-directed Mutagenesis | [1] |
| Inhibition of Ca2+-ATPase Activity | 77% inhibition at 4 µM | Ca2+-ATPase Activity Assay | [1] |
| Cytotoxicity (IC50 in SW480 cells) | 0.8 µM | MTT Assay | [1][2] |
Note: The free energy of binding is a calculated estimate from a computational model and not an experimentally determined dissociation constant.
Experimental Protocols
This section details the methodologies for key experiments used to characterize the interaction between this compound and SERCA2.
Identification of this compound Binding Proteins by Affinity Chromatography
This method is used to isolate and identify the cellular targets of a small molecule like this compound.
Protocol:
-
Preparation of this compound-biotin Conjugate: this compound is chemically modified to incorporate a biotin (B1667282) tag, creating a "bait" molecule.
-
Immobilization on Streptavidin Beads: The this compound-biotin conjugate is incubated with streptavidin-coated agarose (B213101) beads, allowing for high-affinity binding.
-
Cell Lysate Preparation: Cancer cells (e.g., SW480) are lysed to release total cellular proteins.
-
Affinity Pull-down: The cell lysate is incubated with the this compound-biotin-streptavidin beads. Proteins that bind to this compound will be captured on the beads.
-
Washing: The beads are washed extensively with buffer to remove non-specifically bound proteins.
-
Elution: The bound proteins are eluted from the beads, often by boiling in SDS-PAGE sample buffer.
-
Protein Identification: The eluted proteins are separated by SDS-PAGE, and protein bands of interest are excised and identified using mass spectrometry (LC-MS/MS).
Measurement of SERCA2 Ca2+-ATPase Activity
This assay quantifies the enzymatic activity of SERCA2 and its inhibition by compounds like this compound. A common method is a coupled enzyme assay that measures ATP hydrolysis.
Protocol:
-
Preparation of Microsomes: Microsomal fractions containing SERCA2 are isolated from cells or tissues.
-
Assay Buffer Preparation: An assay buffer containing pyruvate (B1213749) kinase (PK), lactate (B86563) dehydrogenase (LDH), phosphoenolpyruvate (B93156) (PEP), and NADH is prepared.
-
Reaction Initiation: The microsomal preparation is added to the assay buffer along with varying concentrations of this compound or a vehicle control. The reaction is initiated by the addition of ATP.
-
Spectrophotometric Measurement: The hydrolysis of ATP by SERCA2 produces ADP. PK then converts PEP and ADP to pyruvate and ATP. LDH subsequently reduces pyruvate to lactate, oxidizing NADH to NAD+. The rate of NADH oxidation is monitored by the decrease in absorbance at 340 nm, which is proportional to the ATPase activity of SERCA2.
-
Data Analysis: The rate of absorbance change is calculated to determine the SERCA2 activity. Inhibition curves are generated by plotting activity against this compound concentration to determine the extent of inhibition.
Signaling Pathways and Experimental Workflows
The inhibition of SERCA2 by this compound triggers a series of downstream signaling events, primarily ER stress-induced apoptosis and autophagy.
Experimental Workflow for Characterizing this compound-SERCA2 Interaction
Caption: Workflow for the identification and characterization of this compound's interaction with SERCA2.
This compound-Induced ER Stress and Apoptosis Signaling Pathway
Inhibition of SERCA2 by this compound leads to the depletion of Ca2+ from the ER lumen and an increase in cytosolic Ca2+, triggering the Unfolded Protein Response (UPR) or ER stress. Prolonged ER stress activates apoptotic pathways.
Caption: this compound-induced ER stress leading to apoptosis.
This compound-Induced Autophagy Signaling Pathway
In addition to apoptosis, this compound-mediated SERCA2 inhibition also triggers autophagy, a cellular self-degradation process. This is reportedly mediated through the CaMKK-AMPK-mTOR pathway.
Caption: this compound-induced autophagy via the CaMKK-AMPK-mTOR pathway.
Conclusion and Future Directions
This compound represents a promising small molecule inhibitor of SERCA2 with significant potential in cancer therapy. The current understanding of its binding is based on computational modeling and in vitro functional assays. To further advance the development of this compound or its analogs as therapeutic agents, future research should focus on:
-
Quantitative Binding and Kinetic Studies: Employing techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to determine the precise K_D, K_i, k_on, and k_off values.
-
Structural Biology: Obtaining a co-crystal structure of this compound bound to SERCA2 to validate the binding site and inform the design of more potent and selective inhibitors.
-
In Vivo Efficacy and Pharmacodynamics: Further elucidating the in vivo efficacy and safety profile of this compound in various cancer models and correlating these with its pharmacodynamic effects on SERCA2 and downstream signaling pathways.
This technical guide provides a solid foundation for researchers and drug developers working on SERCA2 inhibitors and the therapeutic potential of compounds like this compound. The detailed methodologies and pathway visualizations serve as a valuable resource for designing future experiments and advancing this promising area of cancer research.
References
- 1. Frontiers | Restoration of Sarco/Endoplasmic Reticulum Ca2+-ATPase Activity Functions as a Pivotal Therapeutic Target of Anti-Glutamate-Induced Excitotoxicity to Attenuate Endoplasmic Reticulum Ca2+ Depletion [frontiersin.org]
- 2. Structural basis for the high Ca2+ affinity of the ubiquitous SERCA2b Ca2+ pump - PMC [pmc.ncbi.nlm.nih.gov]
RL71: A Comprehensive Technical Guide to a Novel Curcumin Analog for Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
RL71, a second-generation heterocyclic cyclohexanone (B45756) curcumin (B1669340) analog, has emerged as a potent anti-cancer agent, particularly demonstrating significant efficacy against triple-negative breast cancer (TNBC). This technical guide provides an in-depth overview of the chemical structure, properties, and biological activities of this compound. It details the molecular mechanisms underlying its therapeutic effects, including the induction of apoptosis and autophagy through the inhibition of the sarco/endoplasmic reticulum Ca2+-ATPase 2 (SERCA2). This document also furnishes detailed experimental protocols for key assays and presents quantitative data in a structured format to facilitate further research and development.
Chemical Structure and Properties
This compound is chemically identified as 3,5-bis(3,4,5-trimethoxybenzylidene)-1-methylpiperidine-4-one.[1] Its structure is a derivative of curcumin, designed to enhance cytotoxic activity against cancer cells.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| IUPAC Name | (3E,5E)-1-methyl-3,5-bis[(3,4,5-trimethoxyphenyl)methylidene]piperidin-4-one | PubChem |
| Molecular Formula | C26H31NO7 | PubChem |
| Molecular Weight | 469.5 g/mol | PubChem |
| Appearance | Not specified in literature | - |
| Solubility | Not specified in literature | - |
Biological Activity and Mechanism of Action
This compound exhibits potent anti-cancer properties, primarily through the induction of programmed cell death in cancer cells. It has demonstrated significant activity in various cancer cell lines, with a particular focus on estrogen receptor (ER)-negative breast cancers.
Induction of Apoptosis and Autophagy
This compound is a powerful inducer of both apoptosis and autophagic cell death.[1] Studies have shown that it can cause cell cycle arrest in the G2/M phase.[2][3] A key molecular target of this compound is the sarco/endoplasmic reticulum Ca2+-ATPase 2 (SERCA2).[1]
By inhibiting SERCA2, this compound disrupts calcium homeostasis, leading to an increase in cytosolic Ca2+ levels and depletion of endoplasmic reticulum (ER) Ca2+ stores. This disruption triggers ER stress, a condition that, when prolonged, initiates the apoptotic cascade. Evidence for this includes the increased expression of ER stress markers such as GRP78, ATF4, and CHOP.[1] The apoptotic pathway is further confirmed by the cleavage of caspase-3.[2]
The elevated intracellular calcium levels also stimulate autophagy through the activation of the CaMKK-AMPK-mTOR signaling pathway.[1] This dual induction of apoptosis and autophagy contributes to the potent cytotoxic effects of this compound.
Downregulation of Pro-Survival Signaling
In addition to inducing cell death pathways, this compound has been shown to downregulate pro-survival signaling molecules. In MDA-MB-231 and MDA-MB-468 breast cancer cells, this compound significantly decreased the phosphorylation of Akt, a key protein in cell survival and proliferation.[2]
Anti-Angiogenic Potential
This compound has also demonstrated anti-angiogenic properties in vitro. It has been observed to inhibit the migration of Human Umbilical Vein Endothelial Cells (HUVECs) and their ability to form tube-like structures, which are critical processes in the formation of new blood vessels that supply tumors.[2]
Quantitative Data
The following tables summarize the quantitative data regarding the efficacy and pharmacokinetics of this compound from published studies.
Table 2: In Vitro Efficacy of this compound
| Cell Line | Assay | Endpoint | Value | Source |
| MDA-MB-231 (TNBC) | Cytotoxicity | IC50 | 0.3 µM | [4] |
| SKBr3 (ER-negative breast cancer) | Apoptosis | 35% apoptosis at 1 µM after 48h | [2] | |
| DH82 (Canine Histiocytic Sarcoma) | Cytotoxicity | EC50 | 0.66 ± 0.057 µM | [5] |
| Nike (Canine Histiocytic Sarcoma) | Cytotoxicity | EC50 | 0.79 ± 0.13 µM | [5] |
Table 3: Pharmacokinetic Properties of this compound
| Parameter | Value | Conditions | Source |
| Peak Plasma Concentration (Cmax) | 0.405 µg/ml | 8.5 mg/kg oral administration | [2] |
| Time to Peak Concentration (Tmax) | 5 minutes | 8.5 mg/kg oral administration | [2] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature on this compound.
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of this compound on cancer cells.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1 to 10 µM) for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).
-
MTT Addition: After the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[6]
-
Formazan (B1609692) Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[6]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Detection by Western Blot
This protocol is used to detect the cleavage of caspase-3, a hallmark of apoptosis.
-
Cell Lysis: Treat cells with this compound for the desired time. Collect both adherent and floating cells, wash with ice-cold PBS, and lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.[7]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE: Load equal amounts of protein (20-40 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.[7]
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[7]
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against cleaved caspase-3 overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[7]
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.[7]
Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the effect of this compound on cell cycle distribution.
-
Cell Treatment and Harvesting: Treat cells with this compound for the desired time. Harvest the cells by trypsinization, wash with PBS, and count them.
-
Fixation: Fix the cells (approximately 1 x 10^6 cells) in ice-cold 70% ethanol (B145695) while vortexing gently. Store at -20°C for at least 2 hours.[4][8]
-
Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.[8]
-
Incubation: Incubate the cells in the staining solution for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Use appropriate software to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
In Vitro Angiogenesis Assay (HUVEC Tube Formation)
This protocol is used to assess the anti-angiogenic activity of this compound.
-
Plate Coating: Coat the wells of a 96-well plate with a basement membrane matrix (e.g., Matrigel) and allow it to solidify at 37°C.[2][9]
-
Cell Seeding: Seed HUVECs onto the coated wells in the presence of various concentrations of this compound. Include a vehicle control and a positive control (e.g., a known angiogenesis inhibitor).
-
Incubation: Incubate the plate at 37°C for 6-18 hours to allow for the formation of tube-like structures.
-
Imaging: Visualize and capture images of the tube networks using a microscope.
-
Quantification: Quantify the extent of tube formation by measuring parameters such as the number of junctions, total tube length, and number of loops using image analysis software.
Visualizations
The following diagrams illustrate the key signaling pathway affected by this compound and a typical experimental workflow.
Caption: this compound signaling pathway leading to apoptosis and autophagy.
Caption: General experimental workflow for evaluating this compound's anti-cancer effects.
References
- 1. researchgate.net [researchgate.net]
- 2. Endothelial Cell Tube Formation Assay for the In Vitro Study of Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biotech.illinois.edu [biotech.illinois.edu]
- 4. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [PDF] Evaluation of Angiogenesis Inhibitors Using the HUVEC Fibrin Bead Sprouting Assay | Semantic Scholar [semanticscholar.org]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 9. researchgate.net [researchgate.net]
Unlocking the Therapeutic Potential of RL71: A Technical Guide to Its Pharmacokinetics and Bioavailability
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the current understanding of the pharmacokinetics and bioavailability of RL71, a second-generation curcumin (B1669340) derivative showing significant promise in oncology. The document synthesizes available data on its mechanism of action, challenges in its delivery, and the strategies employed to enhance its therapeutic efficacy.
This compound is a potent cytotoxic agent, particularly against triple-negative breast cancer and colorectal cancer.[1] Its primary mechanism of action involves the inhibition of the Sarco/endoplasmic reticulum Ca2+-ATPase 2 (SERCA2) protein. This inhibition disrupts calcium homeostasis, leading to endoplasmic reticulum (ER) stress and, ultimately, apoptosis in cancer cells. Furthermore, the resulting elevation in intracellular calcium levels triggers autophagy through the activation of the CaMKK-AMPK-mTOR pathway.[1]
Despite its potent in vitro activity, the clinical translation of free this compound is hampered by poor bioavailability, a common challenge for curcumin-based compounds. To address this limitation, a nanoformulation has been developed where this compound is encapsulated in styrene (B11656) maleic acid (SMA) micelles (SMA-RL71). This formulation has demonstrated significantly improved biodistribution and tumor accumulation.[1][2]
Quantitative Pharmacokinetic Data
Detailed quantitative pharmacokinetic parameters for this compound and its nanoformulation, SMA-RL71, are not extensively published. However, preclinical studies provide valuable insights into the comparative bioavailability and tumor targeting efficiency of the free drug versus its nanoformulation. The following table summarizes the key findings.
| Parameter | Free this compound | SMA-RL71 | Fold Change | Study Context |
| Tumor Drug Accumulation | Low | High | 16-fold increase | Xenograft model of triple-negative breast cancer[2] |
| In Vivo Efficacy (Tumor Growth) | Ineffective | Significant Suppression | - | Xenograft model of triple-negative breast cancer[2] |
| Route of Administration | Intraperitoneal / Intravenous | Intravenous | - | Preclinical xenograft models[1][2] |
| Toxicity | Not specified | Non-toxic | - | Assessed by plasma markers for liver and kidney injury after 90 days of weekly administration in mice[2] |
Experimental Protocols
The following sections detail the methodologies for key experiments cited in the literature, providing a framework for the preclinical evaluation of this compound.
Biodistribution and Tumor Accumulation Study
Objective: To compare the biodistribution and tumor accumulation of free this compound versus SMA-RL71 in a murine xenograft model.
Animal Model: Female severe combined immunodeficient (SCID) mice.
Tumor Implantation:
-
Human triple-negative breast cancer cells (e.g., MDA-MB-231) are cultured under standard conditions.
-
A suspension of 1 x 10^6 cells in 100 µL of a suitable medium (e.g., a mixture of media and Matrigel) is injected subcutaneously into the flank of each mouse.
-
Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³) before the commencement of treatment.
Drug Formulation and Administration:
-
SMA-RL71 Formulation: this compound is encapsulated within styrene maleic acid (SMA) micelles.
-
Free this compound Formulation: this compound is dissolved in a suitable vehicle (e.g., a solution containing DMSO, polyethylene (B3416737) glycol, and saline).
-
Mice are randomly assigned to treatment groups (e.g., control, free this compound, SMA-RL71).
-
The respective formulations are administered intravenously (e.g., via tail vein injection) at a specified dose (e.g., 10 mg/kg).
Sample Collection and Analysis:
-
At predetermined time points post-injection (e.g., 2, 8, 24, and 48 hours), mice are euthanized.
-
Blood samples are collected via cardiac puncture.
-
Tumors and major organs (liver, spleen, kidney, lung, heart) are harvested, weighed, and flash-frozen.
-
This compound concentrations in plasma and homogenized tissues are quantified using a validated analytical method, such as high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS).
Data Analysis:
-
The concentration of this compound in each tissue is expressed as the percentage of the injected dose per gram of tissue (%ID/g).
-
The tumor-to-organ ratios are calculated to assess the targeting efficiency of the nanoformulation.
Visualizations
Signaling Pathway of this compound
Caption: Mechanism of action of this compound in cancer cells.
Experimental Workflow for Biodistribution Study
Caption: Preclinical experimental workflow for this compound biodistribution.
References
Technical Guide: In Vitro Cytotoxicity of RL71 in Breast Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
RL71, a second-generation synthetic analog of curcumin, has emerged as a potent small molecule with significant anti-cancer properties.[1][2] This technical guide provides an in-depth analysis of the in vitro cytotoxicity of this compound, with a particular focus on its effects on triple-negative breast cancer (TNBC) cell lines.[3][4] TNBC is known for its aggressive phenotype and lack of targeted therapies, making the exploration of novel therapeutic agents like this compound a critical area of research.[1] This document will detail the molecular mechanism of this compound, present key quantitative data from cytotoxicity studies, outline relevant experimental protocols, and provide visual representations of the underlying biological pathways and workflows.
Core Mechanism of Action: SERCA2 Inhibition
The primary molecular target of this compound is the Sarco/Endoplasmic Reticulum Calcium-ATPase 2 (SERCA2), an intracellular pump that maintains calcium homeostasis.[3][4][5] this compound's potent anti-cancer activity stems from its ability to inhibit SERCA2, triggering a cascade of cellular events that culminate in cancer cell death.[3][5]
The mechanism unfolds through two primary pathways:
-
ER Stress and Apoptosis: By inhibiting SERCA2, this compound prevents the reuptake of calcium ions (Ca²⁺) into the endoplasmic reticulum (ER), leading to their accumulation in the cytosol.[1][3] The resulting depletion of the ER calcium pool induces significant ER stress, which in turn activates the apoptotic cell death pathway.[3][4]
-
Autophagy Induction: The marked increase in cytosolic Ca²⁺ levels activates the Ca²⁺/calmodulin-dependent kinase kinase (CaMKK)-AMP-activated protein kinase (AMPK)-mTOR signaling pathway.[1][3][4] This activation leads to the induction of autophagy.[3] In TNBC cells, this compound triggers excessive autophagy, which transitions from a survival mechanism to a form of programmed cell death, becoming the main contributor to this compound's cytotoxic effects.[1][3][4]
Caption: this compound signaling pathway in breast cancer cells.
Quantitative Data on Cytotoxicity
This compound has demonstrated potent, dose-dependent cytotoxic activity across various breast cancer cell lines, particularly those of the triple-negative subtype.[6]
Table 1: IC50 Values of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Value (48h treatment) | Reference |
|---|---|---|---|
| MDA-MB-468 | Triple-Negative Breast Cancer | ~1 µM | [6] |
| MDA-MB-231 | Triple-Negative Breast Cancer | ~1 µM | [6] |
| SUM-1315 | Triple-Negative Breast Cancer | ~1 µM |[6] |
Note: The studies also indicate a time-dependent decrease in cell viability upon exposure to this compound.[6]
Table 2: Summary of Key In Vitro Findings
| Finding | Cell Line(s) | Treatment Details | Effect | Reference |
|---|---|---|---|---|
| Apoptosis Induction | MDA-MB-468, MDA-MB-231, SUM-1315 | 1 µM this compound for 24h | <10% of cells underwent apoptosis. | [6] |
| Autophagic Cell Death | TNBC cell lines | 1 µM this compound for 24h | Main contributor to this compound-induced cell death. | [3][4] |
| Ca²⁺-ATPase Activity | MDA-MB-468 | Dose-dependent | 2 µM of this compound inhibited activity to a level comparable to 1 µM of thapsigargin. | [4][5] |
| ER Stress Marker Expression | MDA-MB-468 | Dose-dependent | Increased expression of Grp78, ATF4, and CHOP. | [5] |
| Signaling Protein Modulation | TNBC cell lines | Dose- and time-dependent | Increased phosphorylation of AMPK; decreased phosphorylation of mTOR and p70S6K. |[4] |
Experimental Protocols
Standardized protocols are crucial for assessing the in vitro cytotoxicity of compounds like this compound. Below are detailed methodologies for key experiments.
Cell Viability and Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[7]
Materials:
-
Breast cancer cell lines (e.g., MDA-MB-468)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (dissolved in DMSO)
-
96-well plates
-
MTT solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Cell Seeding: Plate breast cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the existing medium from the wells and add 100 µL of the this compound dilutions (e.g., concentrations ranging from 0.1 to 10 µM). Include a vehicle control (medium with DMSO) and a negative control (medium only).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.[8]
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan (B1609692) crystals.[7]
-
Formazan Solubilization: Carefully remove the medium from each well and add 150 µL of DMSO to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the results to determine the IC50 value.
Caption: General experimental workflow for an MTT cytotoxicity assay.
Apoptosis Analysis (Annexin V-FITC/PI Staining)
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[8]
Materials:
-
Breast cancer cell lines
-
This compound stock solution
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the desired concentration of this compound (e.g., 1 µM) for 24 hours.[8] Include an untreated control.
-
Cell Harvesting: Collect both adherent and floating cells. Adherent cells can be detached using trypsin-free dissociation buffer.
-
Washing: Centrifuge the cell suspension and wash the cell pellet twice with cold PBS.
-
Staining: Resuspend the cells in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Dilution: Add 400 µL of 1X Binding Buffer to each tube.
-
Flow Cytometry: Analyze the samples immediately using a flow cytometer.[8] Annexin V-FITC positive/PI negative cells are in early apoptosis, while double-positive cells are in late apoptosis or necrosis.[8]
Western Blot Analysis
Western blotting is used to detect and quantify the expression levels of specific proteins involved in the signaling pathways affected by this compound (e.g., SERCA2, p-AMPK, LC3B).
Materials:
-
Treated cell pellets
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-AMPK, anti-mTOR, anti-LC3B, anti-β-Actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Protein Extraction: Lyse cell pellets in RIPA buffer on ice. Centrifuge to remove cell debris and collect the supernatant containing the protein lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli buffer and separate them by size on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane for 1 hour at room temperature to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with a specific primary antibody overnight at 4°C. After washing, incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Apply an ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system. The intensity of the bands corresponds to the protein expression level. Use a loading control like β-Actin to normalize the data.[4]
Conclusion
The small molecule this compound exhibits potent in vitro cytotoxicity against breast cancer cells, especially the hard-to-treat triple-negative subtype.[3][6] Its unique mechanism, centered on the inhibition of SERCA2, triggers cell death primarily through the induction of excessive autophagy, with a secondary contribution from apoptosis.[3][4] The comprehensive data and protocols presented in this guide offer a foundational resource for researchers and drug development professionals investigating this compound. Further exploration of this compound is warranted to fully elucidate its therapeutic potential in breast cancer treatment.
References
- 1. researchgate.net [researchgate.net]
- 2. Styrene maleic acid-encapsulated this compound micelles suppress tumor growth in a murine xenograft model of triple negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Small-molecule this compound-triggered excessive autophagic cell death as a potential therapeutic strategy in triple-negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Small-molecule this compound-triggered excessive autophagic cell death as a potential therapeutic strategy in triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 8. researchgate.net [researchgate.net]
RL71's Disruption of Calcium Homeostasis in Colorectal Cancer: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of the novel curcumin (B1669340) analog, RL71, and its targeted effect on calcium homeostasis in colorectal cancer (CRC). This compound has demonstrated significant anti-cancer activity by selectively inhibiting the Sarco/Endoplasmic Reticulum Ca2+-ATPase 2 (SERCA2), a crucial regulator of intracellular calcium levels. This inhibition triggers a cascade of cellular events, commencing with endoplasmic reticulum (ER) stress and culminating in apoptosis of CRC cells. This document consolidates the current understanding of this compound's mechanism of action, presenting quantitative data on its efficacy, detailed experimental protocols for its study, and visual representations of the signaling pathways involved. The information presented herein is intended to equip researchers and drug development professionals with the comprehensive knowledge required to further investigate and potentially harness this compound as a therapeutic agent against colorectal cancer.
Introduction: The Role of Calcium Homeostasis in Colorectal Cancer
Calcium (Ca2+) is a ubiquitous second messenger that governs a multitude of cellular processes, including proliferation, differentiation, and apoptosis. The precise spatial and temporal control of intracellular Ca2+ concentrations is therefore critical for normal cellular function. In colorectal cancer, the machinery that regulates calcium homeostasis is often dysregulated, contributing to tumor progression and therapeutic resistance. Key players in this machinery include calcium channels, pumps, and binding proteins that collectively modulate Ca2+ signals.
The Sarco/Endoplasmic Reticulum Ca2+-ATPase (SERCA) pumps are vital for maintaining a low cytosolic Ca2+ concentration by actively transporting Ca2+ from the cytosol into the lumen of the endoplasmic reticulum. The SERCA2 isoform is of particular interest in colorectal cancer, as its expression and activity can be altered in malignant cells. Disruption of SERCA2 function leads to an elevation in cytosolic Ca2+, depletion of ER Ca2+ stores, and the induction of ER stress, a condition that can trigger apoptotic cell death.
This compound, a second-generation heterocyclic cyclohexanone (B45756) curcumin analog, has emerged as a potent and selective inhibitor of SERCA2.[1] Its ability to disrupt calcium homeostasis in colorectal cancer cells underscores the potential of targeting this pathway for therapeutic intervention.
This compound: Mechanism of Action
This compound exerts its anti-cancer effects by directly binding to and inhibiting the activity of SERCA2.[1] This interaction occurs at a novel binding site on the SERCA2 protein, leading to a significant reduction in its Ca2+-ATPase activity.[1]
The inhibition of SERCA2 by this compound has the following key consequences:
-
Disruption of Calcium Homeostasis: By blocking the pumping of Ca2+ into the ER, this compound causes a sustained increase in the cytosolic Ca2+ concentration and a depletion of ER Ca2+ stores.
-
Induction of Endoplasmic Reticulum (ER) Stress: The depletion of Ca2+ in the ER disrupts the proper folding of proteins, leading to an accumulation of unfolded or misfolded proteins. This triggers the Unfolded Protein Response (UPR), a cellular stress response aimed at restoring ER homeostasis. Key markers of ER stress, such as Glucose-Regulated Protein 78 (GRP78) and C/EBP homologous protein (CHOP), are significantly upregulated upon this compound treatment.[1]
-
Apoptosis: If ER stress is prolonged or severe, the UPR switches from a pro-survival to a pro-apoptotic response. The upregulation of CHOP is a critical event in this transition, as it promotes the expression of pro-apoptotic genes and the suppression of anti-apoptotic genes, ultimately leading to programmed cell death.
-
Cell Cycle Arrest: In addition to inducing apoptosis, this compound has been shown to cause G2/M phase cell cycle arrest in colorectal cancer cells, further contributing to its anti-proliferative effects.[1]
Quantitative Data
The efficacy of this compound has been quantified in both in vitro and in vivo models of colorectal cancer.
Table 1: In Vitro Cytotoxicity of this compound in Colorectal Cancer Cell Lines
| Cell Line | IC50 (µM) | Citation |
| SW480 | 0.8 | [1] |
| HCT116 | >1 | [1] |
| HT29 | >1 | [1] |
| LoVo | >1 | [1] |
| Caco-2 | >1 | [1] |
IC50 (Half-maximal inhibitory concentration) values were determined after 48 hours of treatment.
Table 2: In Vivo Efficacy of this compound in a SW480 Xenograft Model
| Treatment Group | Dose (mg/kg/day) | Mean Tumor Volume (mm³) at Day 15 | Mean Tumor Weight (g) at Day 15 | Citation |
| Olive Oil (Control) | - | ~1500 | ~1.5 | [1] |
| This compound | 1 | ~1000 | ~1.0 | [1] |
| This compound | 2 | ~750 | ~0.75 | [1] |
| This compound | 4 | ~500 | ~0.5 | [1] |
Tumor-bearing mice were treated for 14 consecutive days.
Signaling Pathways
The following diagrams illustrate the key signaling pathways affected by this compound in colorectal cancer cells.
Caption: this compound inhibits SERCA2, leading to disrupted calcium homeostasis, ER stress, and ultimately apoptosis and cell cycle arrest in colorectal cancer cells.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the effects of this compound.
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of this compound on colorectal cancer cell lines.
Materials:
-
Colorectal cancer cell lines (e.g., SW480, HCT116)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate the plate for the desired treatment period (e.g., 48 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Shake the plate gently for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
SERCA2 Activity Assay
This assay measures the Ca2+-ATPase activity of SERCA2 in the presence of this compound.
Materials:
-
Cell lysates from colorectal cancer cells
-
Ca2+-ATPase activity assay kit (e.g., from Nanjing Jiancheng Bioengineering Institute)
-
This compound
-
Microplate reader
Procedure:
-
Treat colorectal cancer cells with various concentrations of this compound for a specified time (e.g., 24 hours).
-
Harvest the cells and prepare cell lysates according to the manufacturer's protocol of the Ca2+-ATPase assay kit.
-
Determine the protein concentration of the cell lysates.
-
Perform the Ca2+-ATPase activity assay according to the kit's instructions. This typically involves measuring the rate of inorganic phosphate (B84403) (Pi) released from ATP hydrolysis.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the specific activity of Ca2+-ATPase (e.g., in µmol Pi/mg protein/hour) and express the results as a percentage of the control.
Immunofluorescence Staining for ER Stress Markers
This protocol is used to visualize the upregulation of ER stress markers, such as GRP78 and CHOP, in this compound-treated cells.
Materials:
-
Colorectal cancer cells
-
This compound
-
Coverslips
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS
-
Blocking solution (e.g., 5% BSA in PBS)
-
Primary antibodies against GRP78 and CHOP
-
Fluorescently labeled secondary antibodies
-
DAPI (4',6-diamidino-2-phenylindole)
-
Fluorescence microscope
Procedure:
-
Seed cells on coverslips in a culture dish and allow them to attach overnight.
-
Treat the cells with this compound at the desired concentration and for the appropriate time.
-
Wash the cells with PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash the cells with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.
-
Wash the cells with PBS.
-
Block non-specific binding with blocking solution for 1 hour at room temperature.
-
Incubate the cells with primary antibodies against GRP78 or CHOP overnight at 4°C.
-
Wash the cells with PBS.
-
Incubate the cells with the corresponding fluorescently labeled secondary antibodies for 1 hour at room temperature in the dark.
-
Wash the cells with PBS.
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Mount the coverslips on microscope slides.
-
Visualize and capture images using a fluorescence microscope.
In Vivo Xenograft Model
This protocol describes the establishment of a colorectal cancer xenograft model to evaluate the in vivo efficacy of this compound.
Materials:
-
Immunocompromised mice (e.g., nude mice)
-
SW480 colorectal cancer cells
-
Matrigel (optional)
-
This compound
-
Vehicle control (e.g., olive oil)
-
Calipers
Procedure:
-
Harvest SW480 cells and resuspend them in sterile PBS or a mixture of PBS and Matrigel.
-
Subcutaneously inject approximately 5 x 10⁶ cells into the flank of each mouse.
-
Monitor the mice for tumor growth.
-
Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer this compound (e.g., via intraperitoneal injection) at the desired doses daily or on a specified schedule. Administer the vehicle to the control group.
-
Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume using the formula: (Length x Width²)/2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, western blotting).
Conclusion
This compound represents a promising therapeutic candidate for colorectal cancer by virtue of its specific targeting of SERCA2 and the subsequent disruption of calcium homeostasis. The induction of ER stress-mediated apoptosis provides a clear and potent mechanism for its anti-cancer activity. The data and protocols presented in this technical guide offer a solid foundation for further research into the clinical translation of this compound. Future studies should focus on optimizing its delivery, evaluating its efficacy in combination with other chemotherapeutic agents, and exploring its potential in a broader range of cancer types where calcium signaling dysregulation is a contributing factor. The continued investigation of this compound and similar targeted therapies holds the promise of more effective and less toxic treatments for colorectal cancer.
References
Preliminary Toxicity Assessment of RL71: A Technical Overview for Drug Development Professionals
Disclaimer: This document summarizes the publicly available preliminary toxicity data for the investigational compound RL71. The information is intended for researchers, scientists, and drug development professionals. It is crucial to note that comprehensive toxicity studies on this compound are not widely published, and this guide is based on limited available data. Further extensive toxicological evaluation is required to establish a complete safety profile for this compound.
Introduction
This compound, a second-generation curcumin (B1669340) derivative with the chemical name 3,5-bis(3,4,5-trimethoxybenzylidene)-1-methylpiperidine-4-one, has emerged as a promising candidate in preclinical cancer research. It has demonstrated potent in vitro cytotoxicity against various cancer cell lines, including triple-negative breast cancer, canine osteosarcoma, and canine histiocytic sarcoma. The primary mechanism of action of this compound involves the induction of apoptosis and G2/M cell cycle arrest in cancer cells. Furthermore, studies have indicated that this compound modulates key cell signaling proteins, notably the epidermal growth factor receptor (EGFR). Given its therapeutic potential, understanding the preliminary toxicity profile of this compound is a critical step in its development pathway. This technical guide provides a summary of the available toxicity data, detailed experimental methodologies, and relevant biological pathways.
Quantitative Toxicity Data
The publicly available literature contains limited quantitative data regarding the toxicity of this compound. The primary source of in vivo toxicity information comes from a study on a nanoformulation of this compound, Styrene Maleic Acid-encapsulated this compound (SMA-RL71).
| Formulation | Animal Model | Dosage and Administration | Duration | Key Findings | Reference |
| SMA-RL71 | Murine Xenograft Model (Triple-Negative Breast Cancer) | 10 mg/kg, weekly intravenous administration | 90 days | Normal levels of plasma markers for liver and kidney injury were observed, suggesting non-toxicity at the tested dose and duration. | [1] |
Note: No LD50 (median lethal dose) or NOAEL (No-Observed-Adverse-Effect Level) values for this compound have been reported in the reviewed literature. The existing data is specific to the SMA-RL71 nanoformulation and may not be directly extrapolated to free this compound.
Experimental Protocols
The following protocols are based on the methodologies described in the available research on this compound and general practices for preclinical toxicity assessment.
In Vivo Toxicity Assessment in a Murine Xenograft Model
This protocol describes the methodology for assessing the systemic toxicity of an investigational compound like SMA-RL71 in a tumor-bearing mouse model.
Objective: To evaluate the potential toxicity of SMA-RL71 on key organs (liver and kidney) following repeated intravenous administration in a murine xenograft model of triple-negative breast cancer.
Materials:
-
Animal Model: Female athymic nude mice (or other appropriate immunocompromised strain), 6-8 weeks old.
-
Cell Line: Human triple-negative breast cancer cell line (e.g., MDA-MB-231).
-
Test Article: SMA-RL71, formulated in a sterile, biocompatible vehicle.
-
Control: Vehicle control.
-
Equipment: Standard animal housing facilities, sterile syringes and needles, equipment for blood collection (e.g., retro-orbital sinus or cardiac puncture), centrifuge, and a clinical chemistry analyzer.
Procedure:
-
Tumor Implantation:
-
Human triple-negative breast cancer cells are cultured under standard conditions.
-
A suspension of cancer cells (e.g., 5 x 10^6 cells in 100 µL of a suitable medium like Matrigel) is subcutaneously injected into the flank of each mouse.
-
Tumor growth is monitored regularly.
-
-
Dosing:
-
Once tumors reach a predetermined size, animals are randomized into treatment and control groups.
-
The treatment group receives weekly intravenous injections of SMA-RL71 at a dose of 10 mg/kg.
-
The control group receives an equivalent volume of the vehicle.
-
-
Monitoring:
-
Animals are monitored daily for clinical signs of toxicity (e.g., weight loss, changes in behavior, ruffled fur).
-
Body weights are recorded weekly.
-
-
Toxicity Evaluation (at 90 days):
-
At the end of the study period, animals are euthanized.
-
Blood is collected for biochemical analysis of liver and kidney function markers.
-
Liver Function Markers: Alanine aminotransferase (ALT), aspartate aminotransferase (AST), alkaline phosphatase (ALP), and total bilirubin.
-
Kidney Function Markers: Blood urea (B33335) nitrogen (BUN) and creatinine.
-
-
Major organs (liver, kidneys, spleen, heart, lungs) are harvested for histopathological examination (optional, but recommended for comprehensive toxicity assessment).
-
Visualizations: Signaling Pathways and Experimental Workflows
Signaling Pathway of this compound: EGFR Modulation
This compound has been shown to modulate the Epidermal Growth Factor Receptor (EGFR) signaling pathway, which is a key driver of cell proliferation and survival in many cancers. The diagram below illustrates a simplified representation of this pathway.
Caption: EGFR Signaling Pathway Modulation by this compound.
Generalized Workflow for an In Vivo Toxicity Study
The following diagram illustrates a typical workflow for a preclinical in vivo toxicity study, from animal model selection to data analysis.
References
RL71: A Novel Curcumin Analog for Cancer Research - A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
RL71, a second-generation heterocyclic cyclohexanone (B45756) analog of curcumin (B1669340), has emerged as a promising small molecule for cancer therapy. Its chemical name is 3,5-bis(3,4,5-trimethoxybenzylidene)-1-methylpiperidine-4-one.[1][2] Extensive research has demonstrated its potent cytotoxic effects across a range of cancer cell lines, including colorectal, breast (particularly estrogen receptor-negative and triple-negative), and canine osteosarcoma.[3][4][5] This technical guide provides a comprehensive overview of this compound, focusing on its mechanism of action, quantitative anti-cancer activity, and the experimental protocols utilized in its evaluation.
Mechanism of Action
The primary molecular target of this compound is the Sarco/Endoplasmic Reticulum Calcium-ATPase 2 (SERCA2), an enzyme responsible for transporting Ca2+ from the cytosol into the endoplasmic reticulum (ER).[3][5] this compound binds to a novel site on SERCA2, inhibiting its Ca2+-ATPase activity.[3] This inhibition disrupts intracellular calcium homeostasis, leading to an increase in cytosolic Ca2+ levels and the depletion of ER calcium stores, which in turn induces ER stress.[3][5]
The induction of ER stress by this compound triggers multiple downstream signaling pathways, culminating in cancer cell death through:
-
Apoptosis: The sustained ER stress leads to the activation of apoptotic pathways.[3][6]
-
Cell Cycle Arrest: this compound induces cell cycle arrest at the G2/M phase.[4][6][7]
-
Autophagy: In triple-negative breast cancer (TNBC) cells, this compound has been shown to trigger excessive autophagic cell death through the activation of the CaMKK-AMPK-mTOR pathway.[5][8]
Furthermore, in ER-negative breast cancer cells, this compound has been observed to downregulate Akt phosphorylation and decrease HER2/neu phosphorylation.[6][7] It also exhibits anti-angiogenic potential by inhibiting endothelial cell migration and the formation of tube-like networks.[1][7]
Quantitative Data on Anti-Cancer Activity
The anti-cancer efficacy of this compound has been quantified in numerous studies, both in vitro and in vivo. The following tables summarize key quantitative data.
Table 1: In Vitro Cytotoxicity of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 / EC50 Value (µM) | Assay Used | Reference |
| SW480 | Human Colon Cancer | 0.8 | MTT Assay | [3] |
| HCT116 | Human Colon Cancer | >1 (approx. 1.2) | MTT Assay | [3] |
| D-17 | Canine Osteosarcoma | 0.64 ± 0.04 | Sulforhodamine B Assay | [4] |
| Gracie | Canine Osteosarcoma | 0.38 ± 0.009 | Sulforhodamine B Assay | [4] |
| MDA-MB-231 | ER-Negative Breast Cancer | 0.3 | Not Specified | [1] |
| MDA-MB-468 | ER-Negative Breast Cancer | 0.3 | Not Specified | [1] |
Table 2: In Vivo Efficacy of this compound in Xenograft Models
| Cancer Model | Dosing Regimen | Key Findings | Reference |
| SW480 Xenograft (Colorectal Cancer) | 4 mg/kg/day, intraperitoneally for 14 days | Significant suppression of tumor growth. | [9] |
| SW480 Xenograft (Colorectal Cancer) | Various doses for 14 days | Dose-dependent inhibition of tumor growth and reduction in tumor weight with little effect on body, liver, or spleen weight. | [3] |
| Triple-Negative Breast Cancer Xenograft | SMA-RL71 (10 mg/kg), intravenously, twice a week for 2 weeks | Significant suppression of tumor growth compared to control. Increased drug accumulation in the tumor by 16-fold. | [10] |
| Triple-Negative Breast Cancer Xenograft | 2 mg/kg | Inhibition of tumor growth comparable to 10 mg/kg of paclitaxel. | [11] |
Table 3: Molecular and Cellular Effects of this compound
| Effect | Cell Line | Concentration / Conditions | Quantitative Result | Reference |
| Apoptosis Induction | SKBr3 (ER-Negative Breast Cancer) | 1 µM for 48 hours | 35% of cells underwent apoptosis. | [6][7] |
| Apoptosis Induction | MDA-MB-231 (ER-Negative Breast Cancer) | 1 µM for 18 hours | ~40% of cells underwent apoptosis. | [1] |
| Ca2+-ATPase Activity Inhibition | SW480 (Human Colon Cancer) | 4 µM | 77% inhibition. | [3] |
| Oral Bioavailability | CD-1 Mice | Single oral dose of 8.5 mg/kg | Peak plasma concentration of 0.405 µg/ml at 5 minutes. | [1][7] |
Experimental Protocols
This section details the methodologies for key experiments cited in the literature on this compound.
Cell Viability Assays
-
MTT Assay:
-
Cells are seeded in 96-well plates and allowed to adhere overnight.
-
Cells are treated with various concentrations of this compound or control for a specified duration (e.g., 24 or 48 hours).[3]
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by metabolically active cells.
-
The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. Cell viability is expressed as a percentage of the control.[12]
-
-
Sulforhodamine B (SRB) Assay:
-
Cells are seeded in 96-well plates and treated with this compound.
-
After the treatment period, cells are fixed with trichloroacetic acid.
-
The fixed cells are stained with SRB dye, which binds to cellular proteins.
-
Unbound dye is washed away, and the protein-bound dye is solubilized.
-
The absorbance is read to determine cell density, which is proportional to the number of viable cells.[4]
-
Apoptosis and Cell Cycle Analysis (Flow Cytometry)
-
Cells are treated with this compound or a vehicle control.
-
For apoptosis analysis, cells are harvested, washed, and resuspended in a binding buffer.[13]
-
Cells are stained with Annexin V-FITC (to detect early apoptotic cells) and Propidium Iodide (PI) (to detect late apoptotic and necrotic cells).[13]
-
For cell cycle analysis, cells are harvested, fixed (e.g., in ethanol), and stained with a DNA-intercalating dye such as PI in the presence of RNase.[14]
-
The stained cells are analyzed using a flow cytometer to quantify the percentage of cells in different apoptotic states or cell cycle phases (G0/G1, S, G2/M).[4][15]
Western Blotting
-
Cells are treated with this compound, and whole-cell lysates are prepared.
-
Protein concentrations are determined using a standard assay (e.g., BCA assay).
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane (e.g., PVDF or nitrocellulose).
-
The membrane is blocked to prevent non-specific antibody binding.
-
The membrane is incubated with primary antibodies against target proteins (e.g., cleaved caspase-3, Akt, p-Akt, SERCA2).[4][6]
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[3]
In Vivo Xenograft Studies
-
Cancer cells (e.g., SW480) are injected subcutaneously into the flank of immunocompromised mice (e.g., nude mice).[3]
-
Once tumors reach a palpable size, the mice are randomized into treatment and control groups.[3]
-
This compound (or a vehicle control) is administered via a specified route (e.g., intraperitoneal or intravenous injection) and schedule.[3][9]
-
Tumor volume is monitored regularly using calipers. Bodyweight and general health of the mice are also recorded.[3]
-
At the end of the study, mice are euthanized, and tumors are excised and weighed. Tissues may be collected for further analysis (e.g., Western blotting, immunohistochemistry).[3]
Affinity Chromatography for Target Identification
-
A biotinylated version of this compound (this compound-biotin) is synthesized.[3]
-
The biotinylated compound is conjugated to streptavidin beads.
-
Whole-cell lysates from cancer cells (e.g., SW480) are incubated with the this compound-biotin-conjugated beads.[3]
-
Proteins that bind to this compound are pulled down with the beads.
-
After washing to remove non-specific binders, the bound proteins are eluted.
-
The eluted proteins are separated by SDS-PAGE and visualized (e.g., by silver staining).[3]
-
Protein bands of interest are excised and identified using techniques such as mass spectrometry. The identity of the target can be confirmed by Western blotting using a specific antibody (e.g., anti-SERCA2).[3]
Visualizations: Signaling Pathways and Experimental Workflows
This compound Signaling Pathway Leading to Apoptosis and Cell Cycle Arrest
Caption: this compound inhibits SERCA2, leading to ER stress-induced apoptosis and G2/M cell cycle arrest.
This compound-Induced Autophagy Signaling Pathway
Caption: this compound induces autophagy via the CaMKK-AMPK-mTOR pathway.
General Experimental Workflow for In Vitro Evaluation of this compound
Caption: Workflow for assessing the in vitro anti-cancer effects of this compound.
Conclusion
This compound is a potent curcumin analog with a well-defined mechanism of action centered on the inhibition of SERCA2 and the subsequent induction of ER stress. This activity translates to significant anti-cancer effects, including apoptosis, cell cycle arrest, and autophagy, across various cancer types. Its efficacy has been demonstrated both in vitro and in vivo, and it exhibits favorable characteristics such as oral bioavailability. The detailed experimental protocols and established signaling pathways outlined in this guide provide a solid foundation for further research and development of this compound as a potential therapeutic agent in oncology.
References
- 1. spandidos-publications.com [spandidos-publications.com]
- 2. researchgate.net [researchgate.net]
- 3. Small molecule this compound targets SERCA2 at a novel site in the treatment of human colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The second-generation curcumin analogue this compound elicits G2/M cell cycle arrest and apoptosis in canine osteosarcoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Small-molecule this compound-triggered excessive autophagic cell death as a potential therapeutic strategy in triple-negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound, a second-generation curcumin analog, induces apoptosis and downregulates Akt in ER-negative breast cancer cells [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Small-molecule this compound-triggered excessive autophagic cell death as a potential therapeutic strategy in triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. cell-cycle arrest apoptosis: Topics by Science.gov [science.gov]
- 15. researchgate.net [researchgate.net]
Investigating the Downstream Signaling Pathways of RL71: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
RL71, a second-generation synthetic analog of curcumin (B1669340), has demonstrated significant anti-cancer properties across a range of preclinical models. Its primary mechanism of action involves the specific inhibition of the Sarco/Endoplasmic Reticulum Ca2+-ATPase 2 (SERCA2), a crucial regulator of intracellular calcium homeostasis. This inhibition triggers a cascade of downstream signaling events, culminating in cell cycle arrest, apoptosis, and autophagy. This technical guide provides an in-depth exploration of the core downstream signaling pathways of this compound, offering detailed experimental protocols and quantitative data to facilitate further research and drug development efforts in this area.
Introduction
This compound, with the chemical name 3,5-bis(3,4,5-trimethoxybenzylidene)-1-methylpiperidine-4-one, has emerged as a promising therapeutic candidate due to its potent cytotoxic effects in various cancer cell lines. Unlike its parent compound, curcumin, which has multiple cellular targets, this compound exhibits a more specific mechanism of action centered on the inhibition of SERCA2. This specificity makes this compound an attractive molecule for targeted cancer therapy. Understanding the intricate downstream signaling pathways activated by this compound is paramount for optimizing its therapeutic application and identifying potential biomarkers for patient stratification.
Core Mechanism of Action: SERCA2 Inhibition
The initial and most critical event in the signaling cascade induced by this compound is the inhibition of SERCA2. SERCA pumps are responsible for sequestering cytosolic Ca2+ into the endoplasmic reticulum (ER), maintaining a low cytosolic Ca2+ concentration and a high ER Ca2+ store. By inhibiting SERCA2, this compound disrupts this delicate balance, leading to two primary consequences: a sustained increase in cytosolic Ca2+ levels and depletion of ER Ca2+ stores. This disruption of calcium homeostasis is the linchpin for the subsequent downstream signaling events.
Downstream Signaling Pathways
The perturbation of intracellular calcium levels by this compound activates two major interconnected signaling pathways: ER stress-induced apoptosis and CaMKK-AMPK-mTOR-mediated autophagy.
Endoplasmic Reticulum (ER) Stress and Apoptosis
The depletion of ER calcium stores by this compound leads to the accumulation of unfolded or misfolded proteins within the ER lumen, a condition known as ER stress. To cope with this stress, cells activate the Unfolded Protein Response (UPR). However, prolonged or severe ER stress, as induced by this compound, overwhelms the UPR's adaptive capacity and triggers apoptosis.
Key molecular events in this pathway include:
-
Activation of UPR Sensors: While the specific roles of all three UPR branches (PERK, IRE1α, and ATF6) in this compound-induced ER stress require further elucidation, the activation of the PERK pathway leading to the upregulation of the pro-apoptotic transcription factor CHOP has been implicated.
-
Caspase Activation: The ER stress-induced apoptotic signal converges on the activation of the caspase cascade. Specifically, this compound treatment leads to the cleavage and activation of initiator caspases (e.g., caspase-9) and executioner caspases (e.g., caspase-3). Activated caspase-3 is responsible for the cleavage of numerous cellular substrates, leading to the morphological and biochemical hallmarks of apoptosis.
CaMKK-AMPK-mTOR-Mediated Autophagy
The sustained increase in cytosolic Ca2+ also activates a distinct signaling pathway leading to autophagy, a cellular process of self-digestion of cytoplasmic components. In the context of this compound, this can lead to "excessive autophagic cell death" in some cancer types.
The key steps in this pathway are:
-
Activation of CaMKKβ: The elevated cytosolic Ca2+ levels activate Calcium/calmodulin-dependent protein kinase kinase beta (CaMKKβ).
-
Activation of AMPK: CaMKKβ, in turn, phosphorylates and activates AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.
-
Inhibition of mTOR: Activated AMPK phosphorylates and inhibits the mammalian target of rapamycin (B549165) (mTOR), a key negative regulator of autophagy.
-
Induction of Autophagy: The inhibition of mTOR unleashes the autophagy machinery, leading to the formation of autophagosomes that engulf cellular components and fuse with lysosomes for degradation. A key event in this process is the conversion of LC3-I to its lipidated form, LC3-II, which is a marker of autophagosome formation. This compound has been shown to enhance the interaction between SERCA2 and LC3B.[1]
Quantitative Data
The cytotoxic and signaling effects of this compound have been quantified in various cancer cell lines. The following tables summarize key quantitative data.
Table 1: Cytotoxicity of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 / EC50 (µM) | Citation |
| SW480 | Human Colon Cancer | 0.8 | [1] |
| D-17 | Canine Osteosarcoma | 0.64 ± 0.04 | [1] |
| Gracie | Canine Osteosarcoma | 0.38 ± 0.009 | [1] |
| DH82 | Canine Histiocytic Sarcoma | 0.66 ± 0.057 | [2] |
| Nike | Canine Histiocytic Sarcoma | 0.79 ± 0.13 | [2] |
Table 2: Quantitative Effects of this compound on Downstream Signaling Molecules
| Target Protein | Cell Line / Model | Treatment | Effect | Citation |
| pEGFR/EGFR | MDA-MB-231 Xenografts | SMA-RL71 (10 mg/kg) | Significantly decreased | [2] |
| pAkt/Akt | MDA-MB-231 Xenografts | SMA-RL71 (10 mg/kg) | Significantly decreased | [2] |
| pmTOR/mTOR | MDA-MB-231 Xenografts | SMA-RL71 (10 mg/kg) | Significantly decreased | [2] |
| p4EBP1/4EBP1 | MDA-MB-231 Xenografts | SMA-RL71 (10 mg/kg) | Significantly decreased | [2] |
| Cleaved Caspase-3 | Canine Osteosarcoma Cells | 2x and 5x EC50 | Significantly increased | [1] |
| Apoptotic Cells | Nike (Canine Histiocytic Sarcoma) | 2x EC50 | 4-fold increase | [2] |
| G2/M Arrested Cells | Nike (Canine Histiocytic Sarcoma) | 1x EC50 | 2-fold increase | [2] |
Experimental Protocols
Detailed methodologies are crucial for the accurate investigation of this compound's downstream signaling pathways.
SERCA Ca2+-ATPase Activity Assay
This assay measures the rate of ATP hydrolysis by SERCA, which is coupled to Ca2+ transport.
-
Principle: The ATPase activity of SERCA is determined by a coupled enzyme assay that measures the rate of NADH oxidation, which is proportional to ADP production.
-
Materials:
-
Cell or tissue homogenates
-
Reaction buffer (e.g., 20 mM HEPES, 100 mM KCl, 5 mM MgCl2, 1 mM EGTA, pH 7.0)
-
Substrate solution (phosphoenolpyruvate, NADH, ATP)
-
Coupling enzymes (pyruvate kinase, lactate (B86563) dehydrogenase)
-
Calcium chloride solution
-
Thapsigargin (a specific SERCA inhibitor, for control)
-
This compound
-
Spectrophotometer or plate reader capable of measuring absorbance at 340 nm.
-
-
Procedure:
-
Prepare cell or tissue homogenates containing microsomes.
-
In a cuvette or 96-well plate, add the reaction buffer, substrate solution, and coupling enzymes.
-
Add the cell homogenate to the reaction mixture.
-
Initiate the reaction by adding a defined concentration of CaCl2.
-
Monitor the decrease in absorbance at 340 nm over time to determine the rate of NADH oxidation (total ATPase activity).
-
To determine SERCA-specific activity, perform a parallel reaction in the presence of thapsigargin. The difference between the total and thapsigargin-insensitive ATPase activity represents the SERCA activity.
-
To test the effect of this compound, pre-incubate the homogenates with varying concentrations of this compound before initiating the reaction.
-
Intracellular Calcium Measurement
This protocol is for measuring changes in cytosolic Ca2+ concentration using fluorescent indicators.
-
Principle: Cells are loaded with a Ca2+-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM, or Indo-1 AM). Upon binding to Ca2+, the fluorescence properties of the dye change, which can be quantified using fluorescence microscopy or flow cytometry.
-
Materials:
-
Adherent or suspension cells
-
Ca2+-sensitive fluorescent dye (e.g., Fura-2 AM)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) or other physiological buffer
-
This compound
-
Ionomycin (B1663694) (positive control)
-
EGTA (negative control)
-
Fluorescence microscope or flow cytometer.
-
-
Procedure:
-
Plate cells on glass-bottom dishes (for microscopy) or in tubes (for flow cytometry).
-
Prepare a loading solution of the Ca2+ indicator dye with Pluronic F-127 in HBSS.
-
Incubate cells with the loading solution at 37°C for 30-60 minutes.
-
Wash the cells with fresh HBSS to remove excess dye.
-
Acquire a baseline fluorescence reading.
-
Add this compound to the cells and continuously record the fluorescence signal to monitor the change in intracellular Ca2+.
-
At the end of the experiment, add ionomycin to determine the maximum fluorescence signal, followed by EGTA to determine the minimum signal for calibration purposes.
-
Western Blotting for Apoptosis and Autophagy Markers
This method is used to detect changes in the expression and modification of key proteins in the apoptosis and autophagy pathways.
-
Principle: Proteins from cell lysates are separated by size using SDS-PAGE, transferred to a membrane, and then probed with specific antibodies to detect target proteins.
-
Materials:
-
Cell lysates from control and this compound-treated cells
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-cleaved caspase-3, anti-PARP, anti-LC3B, anti-p62, anti-phospho-AMPK, anti-phospho-mTOR, and loading controls like β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate.
-
-
Procedure:
-
Lyse cells and quantify protein concentration.
-
Separate equal amounts of protein on an SDS-PAGE gel.
-
Transfer the separated proteins to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify band intensities using densitometry software and normalize to a loading control.
-
Cell Cycle Analysis by Flow Cytometry
This protocol is for determining the distribution of cells in different phases of the cell cycle.
-
Principle: Cells are fixed and stained with a fluorescent dye that stoichiometrically binds to DNA (e.g., propidium (B1200493) iodide, PI). The fluorescence intensity of individual cells is proportional to their DNA content, allowing for the discrimination of cells in G0/G1, S, and G2/M phases.
-
Materials:
-
Control and this compound-treated cells
-
Phosphate-buffered saline (PBS)
-
70% ethanol (B145695) (ice-cold) for fixation
-
Propidium iodide (PI) staining solution containing RNase A
-
Flow cytometer.
-
-
Procedure:
-
Harvest cells and wash with PBS.
-
Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing, and incubate at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cells in PI staining solution and incubate in the dark for 30 minutes at room temperature.
-
Analyze the stained cells using a flow cytometer.
-
Use cell cycle analysis software to deconvolute the DNA content histograms and determine the percentage of cells in each phase.
-
Conclusion
This compound represents a promising targeted therapeutic agent that functions through the specific inhibition of SERCA2. This action initiates a cascade of downstream signaling events, primarily involving ER stress-induced apoptosis and CaMKK-AMPK-mTOR-mediated autophagy. The detailed understanding of these pathways, supported by robust and reproducible experimental methodologies as outlined in this guide, is essential for the continued development of this compound and other SERCA2 inhibitors as novel anti-cancer therapies. The provided quantitative data and experimental protocols serve as a valuable resource for researchers dedicated to advancing our knowledge of this compound's mechanism of action and its therapeutic potential.
References
Methodological & Application
Dissolution and Preparation of RL71 for In Vivo Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
RL71, a second-generation curcumin (B1669340) derivative identified as 3,5-bis(3,4,5-trimethoxybenzylidene)-1-methylpiperidine-4-one, has demonstrated significant potential as an anti-cancer agent in preclinical research. Its therapeutic promise is underscored by its potent cytotoxic effects in various cancer cell lines and in vivo tumor models. However, like many curcuminoids, this compound is a hydrophobic compound with poor aqueous solubility, presenting a considerable challenge for its formulation and delivery in in vivo studies. Proper dissolution and preparation are critical to ensure accurate dosing, bioavailability, and meaningful experimental outcomes.
These application notes provide detailed protocols for the dissolution and preparation of this compound for in vivo administration, catering to different experimental needs and routes of administration, including intraperitoneal (IP) and intravenous (IV) injections. Two primary approaches are detailed: a straightforward solvent-based formulation for direct administration and a more advanced nanoformulation using Styrene (B11656) Maleic Acid (SMA) micelles for enhanced solubility and targeted delivery.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is fundamental to developing effective dissolution strategies.
| Property | Value/Description | Reference |
| Chemical Name | 3,5-bis(3,4,5-trimethoxybenzylidene)-1-methylpiperidine-4-one | [1][2] |
| Molecular Formula | C29H35NO7 | Inferred from structure |
| Appearance | Likely a crystalline solid | General knowledge of similar compounds |
| Solubility | Poor in water. Soluble in organic solvents like DMSO and PEG 400. | [3][4] |
Experimental Protocols
Protocol 1: Preparation of this compound Solution for Intraperitoneal (IP) Injection
This protocol describes the preparation of a simple this compound solution suitable for intraperitoneal administration in animal models, such as mice. This method is ideal for initial in vivo screening and efficacy studies where a straightforward formulation is preferred.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), sterile, cell culture grade
-
Polyethylene glycol 400 (PEG 400), sterile
-
Sterile saline (0.9% NaCl)
-
Sterile, light-protected microcentrifuge tubes or vials
-
Sterile syringes and needles
Procedure:
-
Weighing this compound: Accurately weigh the required amount of this compound powder in a sterile microcentrifuge tube. All procedures should be performed in a sterile environment (e.g., a laminar flow hood).
-
Initial Dissolution in DMSO: Add a minimal amount of DMSO to the this compound powder to create a concentrated stock solution. For example, dissolve this compound in DMSO to achieve a concentration of 10-20 mg/mL. Vortex or sonicate briefly at room temperature to ensure complete dissolution. Curcumin and its analogues are known to be soluble in DMSO[3][5].
-
Addition of PEG 400: Add PEG 400 to the DMSO-RL71 solution. A common vehicle composition for poorly soluble compounds is a mixture of DMSO and PEG 400[6]. A suggested ratio is 1:4 (DMSO:PEG 400).
-
Dilution with Saline: Slowly add sterile saline to the DMSO/PEG 400 mixture while vortexing to achieve the final desired concentration for injection. The final concentration of DMSO in the injected solution should be kept to a minimum, ideally below 10%, to avoid toxicity[1][4].
-
Final Formulation and Administration: The final formulation should be a clear solution. Visually inspect for any precipitation. If precipitation occurs, adjust the solvent ratios or the final concentration. Administer the freshly prepared solution intraperitoneally to the animal model at the desired dosage.
Example Dosing Calculation for a 20g Mouse (4 mg/kg dose):
-
Required dose: 4 mg/kg * 0.02 kg = 0.08 mg
-
If the final concentration of the this compound solution is 0.8 mg/mL, the injection volume would be 0.1 mL.
-
To prepare 1 mL of this solution, you would need 0.8 mg of this compound. A possible vehicle composition could be: 10% DMSO, 40% PEG 400, and 50% saline.
Protocol 2: Preparation of this compound-Loaded Styrene Maleic Acid (SMA) Micelles for Intravenous (IV) Injection
For intravenous administration, a more sophisticated formulation is often required to enhance solubility, improve biodistribution, and reduce the risk of embolism. Encapsulating this compound in SMA micelles is a proven method for its IV delivery[1].
Materials:
-
This compound powder
-
Styrene-co-maleic anhydride (B1165640) (SMA) polymer
-
Sodium hydroxide (B78521) (NaOH) solution (e.g., 1 M)
-
Hydrochloric acid (HCl) solution (e.g., 1 M)
-
Dimethyl sulfoxide (DMSO)
-
Deionized water
-
Dialysis membrane (e.g., MWCO 3.5 kDa)
-
Sterile filtration unit (0.22 µm filter)
Procedure:
-
Hydrolysis of SMA:
-
Dissolve the SMA polymer in deionized water.
-
Adjust the pH of the solution to 12 with NaOH solution.
-
Heat the solution at 60-70°C for 1-2 hours to facilitate the hydrolysis of the maleic anhydride groups to maleic acid.
-
Cool the solution to room temperature and adjust the pH to 7.4 with HCl solution. This results in a solution of hydrolyzed SMA.
-
-
Preparation of this compound Stock Solution: Dissolve this compound powder in a minimal amount of DMSO to create a concentrated stock solution (e.g., 10 mg/mL).
-
Micelle Formation and Drug Loading:
-
Slowly add the this compound-DMSO stock solution dropwise to the hydrolyzed SMA solution while stirring vigorously.
-
The hydrophobic styrene units of the SMA will self-assemble around the hydrophobic this compound molecules, forming micelles with this compound encapsulated in the core.
-
Continue stirring for several hours at room temperature to ensure efficient encapsulation.
-
-
Purification by Dialysis:
-
Transfer the micelle solution to a dialysis bag.
-
Dialyze against a large volume of deionized water for 24-48 hours, with several changes of water, to remove the DMSO and any unloaded this compound.
-
-
Sterilization and Storage:
-
Sterilize the final SMA-RL71 micelle solution by passing it through a 0.22 µm syringe filter.
-
Store the sterile solution in a light-protected container at 4°C. The stability of the formulation under these conditions should be determined empirically.
-
Quantitative Data Summary
| Parameter | Vehicle/Formulation | Value | Reference |
| In Vivo Dosage (IP) | Not specified, likely a solvent-based vehicle | 4 mg/kg/day | [1] |
| In Vivo Dosage (IV) | SMA Micelles | 10 mg/kg (twice a week) | [1] |
| Curcumin Solubility in DMSO | DMSO | ~25 mg/mL | [3] |
| Curcumin Solubility in PEG 400 | PEG 400 | ~42 mg/mL | [7] |
| Maximum Tolerated DMSO (IV, mice) | DMSO in saline | Up to 10% for single dose | [1] |
Signaling Pathways and Experimental Workflows
Logical Relationship of Formulation Choice
References
- 1. researchgate.net [researchgate.net]
- 2. Diarylidene-N-Methyl-4-Piperidones and Spirobibenzopyrans as Antioxidant and Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Characterization of CurcuEmulsomes: nanoformulation for enhanced solubility and delivery of curcumin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Study on the solubility and stability of curcumin in PEG-400 [yxsj.smmu.edu.cn]
Application Notes and Protocols for RL71 Administration in Murine Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
RL71, a second-generation curcumin (B1669340) derivative, has demonstrated significant anti-neoplastic properties in preclinical studies. Its primary mechanism of action involves the inhibition of the Sarco/Endoplasmic Reticulum Ca2+-ATPase 2 (SERCA2), leading to a cascade of cellular events culminating in cancer cell death.[1] This document provides detailed application notes and protocols for the administration of this compound in murine xenograft models, offering guidance on formulation, administration routes, and expected outcomes based on available research.
Mechanism of Action
This compound exerts its anti-cancer effects by targeting SERCA2, a crucial protein for maintaining calcium homeostasis within the cell.[1] By inhibiting SERCA2, this compound disrupts the flow of calcium ions into the endoplasmic reticulum (ER), leading to an increase in cytosolic calcium levels. This disruption triggers ER stress and initiates two primary cell death pathways:
-
Apoptosis: The sustained ER stress activates the unfolded protein response (UPR), which, when overwhelmed, leads to programmed cell death or apoptosis.
-
Autophagy: The elevated intracellular calcium activates the Ca2+/calmodulin-dependent protein kinase kinase (CaMKK)-AMP-activated protein kinase (AMPK)-mTOR signaling pathway, a key regulator of autophagy.[1] In the context of this compound treatment, this leads to excessive autophagic cell death.[1]
Furthermore, studies have indicated that this compound can modulate the epidermal growth factor receptor (EGFR) signaling pathway, a critical pathway in many cancers that regulates cell proliferation and survival.[2]
Data Presentation: Efficacy of this compound Administration Routes
The route of administration and formulation of this compound significantly impact its bioavailability and anti-tumor efficacy. The following tables summarize the quantitative data from preclinical studies in murine xenograft models.
| Administration Route | Formulation | Dosage Regimen | Xenograft Model | Tumor Growth Inhibition | Reference |
| Intraperitoneal (i.p.) | Free this compound | 4 mg/kg/day | Colon Cancer | Significant suppression, but tumors still grew aggressively. | [3] |
| Intravenous (i.v.) | Free this compound | 10 mg/kg (twice a week for 2 weeks) | Triple-Negative Breast Cancer (MDA-MB-231) | Unable to alter tumor growth. | [2][3] |
| Intravenous (i.v.) | SMA-RL71 (Styrene Maleic Acid Micelles) | 10 mg/kg (twice a week for 2 weeks) | Triple-Negative Breast Cancer (MDA-MB-231) | Significantly suppressed tumor growth. | [2][3] |
Experimental Protocols
Preparation of this compound Formulations
a) Free this compound for Intraperitoneal Administration:
A standard protocol for preparing a curcuminoid derivative like this compound for intraperitoneal injection in mice involves solubilizing the compound in a vehicle suitable for in vivo use.
-
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Polyethylene glycol 400 (PEG400)
-
Saline (0.9% NaCl)
-
-
Protocol:
-
Weigh the required amount of this compound powder.
-
Dissolve the this compound powder in a minimal amount of DMSO to create a stock solution.
-
For the final injection volume, prepare a vehicle solution consisting of PEG400 and saline. A common ratio is 40% PEG400 and 60% saline.
-
Add the this compound stock solution to the vehicle solution and vortex thoroughly to ensure a homogenous suspension. The final concentration of DMSO in the injection solution should be kept low (typically <5%) to minimize toxicity.
-
Prepare the formulation fresh on the day of administration.
-
b) SMA-RL71 Nanoformulation for Intravenous Administration:
Encapsulating this compound in styrene (B11656) maleic acid (SMA) micelles enhances its solubility, stability, and tumor accumulation.
-
Materials:
-
This compound powder
-
Styrene-maleic anhydride (B1165640) (SMA) copolymer
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrochloric acid (HCl)
-
Deionized water
-
Dialysis membrane (e.g., MWCO 8,000 Da)
-
-
Protocol:
-
Hydrolysis of SMA: Dissolve the SMA copolymer in deionized water and adjust the pH to 12 with NaOH. Heat the solution at 60°C for 2 hours to hydrolyze the maleic anhydride groups to maleic acid.
-
Drug Encapsulation: Dissolve this compound in a suitable organic solvent (e.g., DMSO).
-
Slowly add the this compound solution to the hydrolyzed SMA solution while stirring vigorously.
-
Adjust the pH of the mixture to 7.4 with HCl. This change in pH will induce the self-assembly of the amphiphilic SMA, encapsulating the hydrophobic this compound within the core of the micelles.
-
Purification: Dialyze the resulting micellar solution against deionized water for 24-48 hours to remove any free this compound and organic solvent.
-
Lyophilization: The purified SMA-RL71 micelle solution can be lyophilized to obtain a powder that can be reconstituted in sterile saline for injection.
-
Murine Xenograft Model Establishment
-
Cell Line: MDA-MB-231 (Triple-Negative Breast Cancer) is a commonly used cell line for xenograft studies with this compound.[3]
-
Animals: Female severe combined immunodeficient (SCID) mice (6-8 weeks old) are suitable hosts.
-
Protocol:
-
Culture MDA-MB-231 cells in appropriate media until they reach 80-90% confluency.
-
Harvest the cells and resuspend them in a 1:1 mixture of sterile phosphate-buffered saline (PBS) and Matrigel at a concentration of 1 x 10^7 cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.
-
Monitor the mice regularly for tumor formation. Tumor volume can be calculated using the formula: Volume = (Length x Width²) / 2.
-
Once tumors reach a palpable size (e.g., 100 mm³), randomize the mice into treatment and control groups.
-
Administration of this compound
a) Intraperitoneal (i.p.) Injection:
-
Protocol:
-
Restrain the mouse by gently scruffing the neck and securing the tail.
-
Tilt the mouse to a slight head-down position.
-
Insert a 25-27 gauge needle into the lower right quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum.
-
Aspirate briefly to ensure the needle has not entered a blood vessel or internal organ.
-
Slowly inject the prepared free this compound suspension.
-
Return the mouse to its cage and monitor for any adverse reactions.
-
b) Intravenous (i.v.) Injection (Tail Vein):
-
Protocol:
-
Warm the mouse under a heat lamp or by placing its tail in warm water to dilate the lateral tail veins.
-
Place the mouse in a restraining device.
-
Swab the tail with 70% ethanol.
-
Using a 27-30 gauge needle, insert it into one of the lateral tail veins at a shallow angle.
-
A successful insertion may be indicated by a flash of blood in the needle hub.
-
Slowly inject the reconstituted SMA-RL71 solution.
-
Withdraw the needle and apply gentle pressure to the injection site with a sterile gauze to prevent bleeding.
-
Return the mouse to its cage and monitor for any adverse reactions.
-
Visualizations
Signaling Pathways
Caption: this compound inhibits SERCA2, leading to ER stress-induced apoptosis and CaMKK-AMPK-mTOR-mediated autophagy.
Caption: this compound modulates the EGFR signaling pathway, inhibiting downstream signals for cell proliferation and survival.
Experimental Workflow
Caption: Workflow for evaluating this compound efficacy in a murine xenograft model.
References
- 1. Styrene maleic acid-encapsulated this compound micelles suppress tumor growth in a murine xenograft model of triple negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and evaluation of poly(styrene-co-maleic acid) micellar nanocarriers for the delivery of tanespimycin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Application Notes and Protocols for Measuring SERCA2 Inhibition by RL71
These application notes provide detailed methodologies for researchers, scientists, and drug development professionals to assess the inhibitory effects of RL71 on the Sarco/Endoplasmic Reticulum Ca2+-ATPase 2 (SERCA2). The protocols outlined below cover key biochemical and cellular assays to characterize the mechanism of action and cellular consequences of SERCA2 inhibition by this compound.
Introduction
This compound, a novel small-molecule inhibitor, specifically targets SERCA2, a crucial enzyme for maintaining intracellular calcium homeostasis.[1] By inhibiting SERCA2, this compound disrupts the pumping of calcium ions from the cytosol into the endoplasmic reticulum (ER), leading to elevated cytosolic calcium levels, ER stress, and subsequent activation of apoptotic and autophagic cell death pathways in cancer cells.[1][2][3] The following protocols provide a comprehensive framework for studying the inhibitory properties of this compound.
Data Presentation
Table 1: Dose-Dependent Inhibition of Ca2+-ATPase Activity by this compound in SW480 Cells
| This compound Concentration (µM) | Ca2+-ATPase Activity Inhibition (%) |
| 0 | 0 |
| 1 | Not specified |
| 2 | Not specified |
| 4 | 77 |
Data adapted from a study on human colon cancer cells, where 4 µM of this compound inhibited Ca2+-ATPase activity to a level comparable to 1 µM of thapsigargin (B1683126) (TG), a known pan-SERCA inhibitor.[1]
Table 2: Cytotoxicity of this compound in Human Colon Cancer Cells
| Cell Line | IC50 (µM) |
| SW480 | 0.8 |
IC50 value represents the concentration of this compound required to inhibit the growth of 50% of the cell population.[1]
Experimental Protocols
Ca2+-ATPase Activity Assay
This assay directly measures the enzymatic activity of SERCA2 and its inhibition by this compound.
Principle: The assay quantifies the amount of inorganic phosphate (B84403) (Pi) released from ATP hydrolysis by Ca2+-ATPase. The activity is measured in the presence and absence of this compound to determine the extent of inhibition.
Materials:
-
SW480 or other suitable cancer cell lines
-
This compound
-
Curcumin (Cur, as a control)
-
Thapsigargin (TG, as a positive control)
-
Ca2+-ATPase Assay Kit (e.g., from Nanjing Jiancheng Bioengineering Institute)
-
Cell lysis buffer
-
Protein quantification assay (e.g., BCA assay)
-
Microplate reader
Protocol:
-
Cell Culture and Treatment:
-
Culture SW480 cells in appropriate media until they reach 70-80% confluency.
-
Treat the cells with varying concentrations of this compound (e.g., 0, 1, 2, 4 µM), Curcumin, or TG for 24 hours.
-
-
Cell Lysate Preparation:
-
After treatment, wash the cells with ice-cold PBS.
-
Lyse the cells in a suitable lysis buffer and collect the supernatant after centrifugation.
-
Determine the protein concentration of the cell lysates.
-
-
Ca2+-ATPase Activity Measurement:
-
Follow the manufacturer's instructions provided with the Ca2+-ATPase assay kit.
-
Typically, this involves adding the cell lysate to a reaction mixture containing ATP and calcium.
-
Incubate the reaction for a specified time at a controlled temperature.
-
Stop the reaction and measure the amount of inorganic phosphate released using a colorimetric method.
-
The absorbance is read using a microplate reader.
-
-
Data Analysis:
-
Calculate the Ca2+-ATPase activity, usually expressed as µmol Pi/mg protein/hour.
-
Determine the percentage of inhibition by comparing the activity in this compound-treated samples to the untreated control.
-
Measurement of Intracellular Calcium ([Ca2+]i)
This assay measures the downstream effect of SERCA2 inhibition, which is an increase in cytosolic calcium concentration.
Principle: The fluorescent calcium indicator Fura-2/AM is a membrane-permeant dye that is cleaved by intracellular esterases to become Fura-2, which is trapped inside the cells. Fura-2's fluorescence emission changes upon binding to Ca2+, allowing for the ratiometric measurement of intracellular calcium concentrations.
Materials:
-
SW480 or other suitable cancer cell lines
-
This compound
-
Fura-2/AM
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer
-
Fluorescence microplate reader or fluorescence microscope
Protocol:
-
Cell Preparation and Dye Loading:
-
Seed cells in a black-walled, clear-bottom 96-well plate or on coverslips for microscopy.
-
Wash the cells with HBSS.
-
Load the cells with Fura-2/AM (typically 2-5 µM) in HBSS for 30-60 minutes at 37°C.
-
Wash the cells twice with HBSS to remove extracellular dye.
-
-
Fluorescence Measurement:
-
Place the plate in a fluorescence microplate reader or mount the coverslip on a microscope.
-
Measure the baseline fluorescence ratio by exciting at 340 nm and 380 nm and measuring the emission at 510 nm.
-
Add this compound (e.g., 2 µM) to the cells.
-
Continuously record the fluorescence ratio over time to monitor the change in [Ca2+]i.
-
-
Data Analysis:
-
The ratio of the fluorescence intensities at the two excitation wavelengths is proportional to the intracellular calcium concentration.
-
Plot the fluorescence ratio over time to visualize the increase in [Ca2+]i upon this compound treatment.
-
Western Blot Analysis for ER Stress and Apoptosis Markers
This protocol is used to detect changes in the expression of proteins involved in the ER stress response and apoptosis following this compound treatment.
Principle: Proteins from cell lysates are separated by size using SDS-PAGE, transferred to a membrane, and then detected using specific antibodies.
Materials:
-
SW480 cells
-
This compound
-
RIPA buffer with protease and phosphatase inhibitors
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-GRP78, anti-ATF4, anti-CHOP, anti-PARP, anti-SERCA2, and anti-actin (as a loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Cell Treatment and Lysis:
-
Treat cells with different concentrations of this compound for 24 hours.
-
Lyse the cells in RIPA buffer.
-
Determine the protein concentration of the lysates.
-
-
SDS-PAGE and Protein Transfer:
-
Denature protein samples and load equal amounts onto an SDS-PAGE gel.
-
Run the gel to separate the proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection:
-
Apply the chemiluminescent substrate to the membrane.
-
Capture the signal using an imaging system.
-
Analyze the band intensities relative to the loading control.
-
Visualization of Pathways and Workflows
Signaling Pathway of this compound-Induced Cell Death
References
Application Notes and Protocols: Investigating RL71 in Combination with Chemotherapy Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
RL71, a second-generation curcumin (B1669340) analog, has emerged as a promising anti-cancer agent. It functions as a novel and specific inhibitor of the Sarco/Endoplasmic Reticulum Ca2+-ATPase 2 (SERCA2), a key regulator of intracellular calcium homeostasis.[1] Inhibition of SERCA2 by this compound disrupts calcium signaling, leading to endoplasmic reticulum (ER) stress, apoptosis, and autophagy in cancer cells.[1] Preclinical studies have demonstrated its potent cytotoxic activity in various cancer cell lines, including triple-negative breast cancer (TNBC) and colorectal cancer.[1] While the efficacy of this compound as a monotherapy is established, its potential in combination with conventional chemotherapy agents remains an area of active investigation.
This document provides a comprehensive overview of the current understanding of this compound and presents detailed protocols for evaluating its synergistic potential with other chemotherapy drugs. Although direct experimental data on this compound in combination therapies is limited in publicly available literature, this guide offers a scientifically grounded framework for such investigations, drawing upon the known mechanism of this compound and established methodologies for assessing drug synergy.
Mechanism of Action of this compound
This compound exerts its anti-cancer effects primarily through the inhibition of SERCA2. This inhibition leads to a cascade of downstream events culminating in cancer cell death.
-
Disruption of Calcium Homeostasis: this compound blocks the pumping of Ca2+ ions from the cytosol into the ER, leading to an increase in cytosolic Ca2+ concentration and depletion of ER Ca2+ stores.[1]
-
Induction of ER Stress and the Unfolded Protein Response (UPR): The depletion of ER Ca2+ disrupts the proper folding of proteins, leading to ER stress and activation of the UPR. Prolonged ER stress activates pro-apoptotic pathways.[1]
-
Induction of Apoptosis: this compound has been shown to induce apoptosis, a form of programmed cell death, in cancer cells.[1]
-
Induction of Autophagy: In addition to apoptosis, this compound can trigger autophagic cell death.[1]
The signaling pathway for this compound's mechanism of action is depicted below:
Quantitative Data on this compound as a Monotherapy
While combination data is scarce, studies on this compound alone provide a baseline for its potency.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| MDA-MB-468 | Triple-Negative Breast Cancer | Sub-micromolar | [1] |
| SW480 | Colorectal Cancer | Not specified | [1] |
| D-17 | Canine Osteosarcoma | 0.64 ± 0.04 | [2] |
| Gracie | Canine Osteosarcoma | 0.38 ± 0.009 | [2] |
Hypothetical Combination Studies with this compound
Based on the known mechanism of this compound and the common practices in combination chemotherapy, we propose the following experimental framework to evaluate the synergistic potential of this compound with standard-of-care chemotherapy agents such as doxorubicin, paclitaxel, and cisplatin.
Experimental Workflow
The general workflow for assessing the combination of this compound with another chemotherapy agent is as follows:
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound and a selected chemotherapy agent, and to assess the cytotoxic effects of their combination.
Materials:
-
Cancer cell line of interest (e.g., MDA-MB-231 for TNBC)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound (stock solution in DMSO)
-
Chemotherapy agent (e.g., Doxorubicin, stock solution in sterile water or DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C, 5% CO2.
-
Drug Preparation: Prepare serial dilutions of this compound and the chemotherapy agent in complete medium. For combination studies, prepare a matrix of concentrations based on the individual IC50 values.
-
Treatment: Remove the medium from the wells and add 100 µL of the prepared drug solutions (single agents or combinations). Include wells with vehicle control (medium with the highest concentration of DMSO used).
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 values for each agent alone using non-linear regression. For combination studies, calculate the Combination Index (CI) using software like CompuSyn. A CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
In Vivo Xenograft Model
Objective: To evaluate the in vivo efficacy of this compound in combination with a chemotherapy agent in a tumor xenograft model.
Materials:
-
Immunodeficient mice (e.g., NOD/SCID or BALB/c nude mice, 6-8 weeks old)
-
Cancer cell line of interest (e.g., MDA-MB-231)
-
Matrigel
-
This compound formulation for in vivo use (e.g., encapsulated in styrene-maleic acid (SMA) micelles)[3]
-
Chemotherapy agent formulated for in vivo use
-
Calipers
-
Sterile syringes and needles
Procedure:
-
Tumor Cell Implantation: Subcutaneously inject 1-5 x 10^6 cancer cells mixed with Matrigel into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.
-
Randomization and Treatment: When tumors reach a volume of approximately 100-150 mm³, randomize the mice into the following groups (n=8-10 mice/group):
-
Vehicle control
-
This compound alone
-
Chemotherapy agent alone
-
This compound + Chemotherapy agent
-
-
Drug Administration: Administer the drugs according to a predetermined schedule and route (e.g., intravenous, intraperitoneal). For example, SMA-RL71 has been administered at 10 mg/kg intravenously twice a week.[3]
-
Monitoring: Monitor tumor volume, body weight (as an indicator of toxicity), and the general health of the mice throughout the study.
-
Endpoint: The study can be terminated when tumors in the control group reach a predetermined size, or after a specific treatment duration.
-
Data Analysis: Compare the tumor growth inhibition between the different treatment groups. Analyze survival data using Kaplan-Meier curves. At the end of the study, tumors can be excised for further analysis (e.g., immunohistochemistry for markers of apoptosis and proliferation).
Conclusion
This compound represents a novel therapeutic agent with a distinct mechanism of action targeting SERCA2. While its potential as a monotherapy is promising, its true clinical utility may be realized in combination with existing chemotherapy regimens. The protocols outlined in these application notes provide a robust framework for researchers to systematically evaluate the synergistic effects of this compound with other anti-cancer drugs. Such studies are crucial for elucidating the full therapeutic potential of this compound and for the development of more effective cancer treatment strategies. The hypothetical signaling pathway for a synergistic interaction is presented below, illustrating how this compound could potentiate the effects of a DNA-damaging agent like doxorubicin.
References
Application Notes and Protocols: RL71 for Triple-Negative Breast Cancer (TNBC) Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for studying the effects of RL71, a small molecule inhibitor of sarco/endoplasmic reticulum calcium-ATPase 2 (SERCA2), on Triple-Negative Breast Cancer (TNBC) cells. The provided information is based on preclinical research and is intended for in vitro and in vivo laboratory investigations.
Introduction
Triple-Negative Breast Cancer (TNBC) is an aggressive subtype of breast cancer with limited targeted therapeutic options. This compound has emerged as a promising preclinical compound that induces excessive autophagic cell death in TNBC cells.[1][2][3] this compound exerts its anti-cancer effects by inhibiting SERCA2, leading to an increase in cytosolic Ca2+ levels.[1][2][3] This elevation in intracellular calcium activates the CaMKK-AMPK-mTOR signaling pathway, ultimately triggering autophagy and apoptosis.[1][2] In xenograft mouse models of TNBC, this compound has demonstrated significant efficacy in inhibiting tumor growth and metastasis.[1][2][3]
Data Presentation
In Vitro Efficacy of this compound in TNBC Cell Lines
| Cell Line | Type | IC50 (48h treatment) | Reference |
| MDA-MB-468 | PTEN-null | ~1 µM | [1] |
| MDA-MB-231 | KRAS-mutant | ~1 µM | [1] |
| SUM-1315 | BRCA1-mutant | ~1 µM | [1] |
In Vivo Dosage and Treatment Schedule for this compound
| Animal Model | Tumor Model | This compound Dosage | Administration Route | Vehicle | Treatment Duration | Reference |
| Athymic Nude Mice | MDA-MB-231 Xenograft | 2 or 4 mg/kg/day | Intraperitoneal (IP) | Olive Oil | 2 weeks | [1] |
Mandatory Visualizations
Signaling Pathway of this compound in TNBC
Caption: this compound inhibits SERCA2, leading to increased cytosolic Ca2+ and activation of the CaMKK-AMPK pathway, which in turn inhibits mTOR and induces autophagy in TNBC cells.
Experimental Workflow for In Vivo Studies
Caption: Workflow for evaluating the in vivo efficacy of this compound in a TNBC xenograft mouse model.
Experimental Protocols
In Vitro Cell Viability (MTT) Assay
This protocol is for determining the cytotoxic effects of this compound on TNBC cells.
Materials:
-
TNBC cell lines (e.g., MDA-MB-468, MDA-MB-231, SUM-1315)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed TNBC cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator.
-
This compound Treatment: The following day, prepare serial dilutions of this compound in complete growth medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions (e.g., concentrations ranging from 0.1 to 10 µM). Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value can be determined by plotting cell viability against this compound concentration.
Western Blot Analysis for Autophagy Markers
This protocol is for detecting changes in the expression of autophagy-related proteins in this compound-treated TNBC cells.
Materials:
-
TNBC cells
-
This compound
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-LC3B, anti-p62, anti-p-AMPK, anti-AMPK, anti-p-mTOR, anti-mTOR, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Cell Lysis: Treat TNBC cells with the desired concentrations of this compound for a specific time. Wash the cells with ice-cold PBS and lyse them in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. After further washes, add ECL detection reagent and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control like β-actin. An increase in the LC3-II/LC3-I ratio and a decrease in p62 levels are indicative of induced autophagic flux.
In Vivo TNBC Xenograft Model
This protocol describes the establishment of a TNBC xenograft model and treatment with this compound. All animal procedures should be performed in accordance with institutional guidelines for animal care and use.
Materials:
-
Athymic nude mice (female, 4-6 weeks old)
-
MDA-MB-231 cells
-
Matrigel (optional, can enhance tumor take rate)
-
This compound
-
Olive oil (sterile)
-
Calipers
-
Syringes and needles for injection
Procedure:
-
Cell Preparation: Harvest MDA-MB-231 cells and resuspend them in sterile PBS or a mixture of PBS and Matrigel (1:1 ratio) at a concentration of 2 x 10^7 cells/mL.
-
Tumor Cell Implantation: Inject 100 µL of the cell suspension (2 x 10^6 cells) subcutaneously into the mammary fat pad of each mouse.
-
Tumor Growth Monitoring: Monitor the mice for tumor formation. Once tumors become palpable, measure their volume regularly (e.g., 2-3 times per week) using calipers. Tumor volume can be calculated using the formula: Volume = (Length x Width^2) / 2.
-
Treatment Initiation: When tumors reach an average volume of 100-200 mm³, randomize the mice into treatment and control groups.
-
This compound Administration: Prepare a stock solution of this compound in a suitable solvent and then dilute it in sterile olive oil to the final desired concentration (e.g., for a 2 mg/kg dose in a 20g mouse, you would need 40 µg of this compound). Administer this compound (2 or 4 mg/kg) or vehicle (olive oil) daily via intraperitoneal injection.
-
Endpoint and Tissue Collection: After the treatment period (e.g., 14 days), euthanize the mice. Excise the tumors, weigh them, and process them for further analysis (e.g., western blotting, immunohistochemistry).
Disclaimer: These protocols are intended for research purposes only and should be performed by trained personnel in a laboratory setting. The specific conditions and reagents may need to be optimized for your experimental setup. Always adhere to safety guidelines and institutional regulations when handling chemicals and conducting animal experiments.
References
Application Notes and Protocols: RL71 in 3D Tumor Spheroid Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
RL71, a second-generation curcumin (B1669340) analog, has emerged as a potent anti-cancer agent with a well-defined mechanism of action.[1][2][3][4] This small molecule selectively targets the Sarco/Endoplasmic Reticulum Ca2+-ATPase 2 (SERCA2), a crucial protein for maintaining intracellular calcium homeostasis.[1][4][5] Inhibition of SERCA2 by this compound leads to endoplasmic reticulum (ER) stress, induction of apoptosis, and autophagic cell death in various cancer cell lines.[1][4][5] Furthermore, this compound has been shown to induce G2/M cell cycle arrest.[1][2] Given its promising preclinical activity in 2D cell culture and xenograft models, evaluating the efficacy of this compound in more physiologically relevant 3D tumor spheroid models is a critical next step in its development as a potential cancer therapeutic.
3D tumor spheroids better mimic the complex microenvironment of solid tumors, including cell-cell interactions, nutrient and oxygen gradients, and drug penetration barriers, offering a more predictive in vitro model for assessing anti-cancer drug efficacy.[6][7] These application notes provide a comprehensive overview and detailed protocols for the utilization of this compound in 3D tumor spheroid models.
Mechanism of Action of this compound
This compound exerts its anti-cancer effects primarily through the inhibition of SERCA2. This targeted action disrupts calcium storage in the endoplasmic reticulum, leading to a cascade of cellular events culminating in cell death. The key signaling pathways affected by this compound are detailed below.
This compound Signaling Pathway
Caption: this compound inhibits SERCA2, leading to ER stress, apoptosis, autophagy, and G2/M arrest.
Quantitative Data Summary
The following tables summarize the reported in vitro efficacy of this compound from 2D cell culture studies, which can serve as a reference for designing experiments in 3D tumor spheroid models.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines (48h treatment)
| Cell Line | Cancer Type | IC50 (µM) | Citation |
| SW480 | Human Colon Carcinoma | 0.8 | [1] |
| HCT116 | Human Colon Cancer | ~1.5 | [1] |
| D-17 | Canine Osteosarcoma | 0.64 ± 0.04 | [2] |
| Gracie | Canine Osteosarcoma | 0.38 ± 0.009 | [2] |
| DH82 | Canine Histiocytic Sarcoma | 0.66 ± 0.057 | [8] |
| Nike | Canine Histiocytic Sarcoma | 0.79 ± 0.13 | [8] |
Table 2: Effects of this compound on Cellular Processes
| Cell Line | Concentration | Effect | Citation |
| SW480 | 4 µM | 77% inhibition of Ca2+-ATPase activity | [1] |
| SW480 | 2 µM (24h) | G2/M cell cycle arrest | [1] |
| D-17 & Gracie | 2x and 5x EC50 | Increased cleaved-caspase 3, apoptosis, and G2/M arrest | [2] |
| DH82 & Nike | 2x EC50 | 4-fold increase in apoptotic cells | [8] |
| TNBC cells | Not specified | Induction of autophagic cell death | [4][5] |
Experimental Protocols
The following protocols provide a framework for generating tumor spheroids, treating them with this compound, and assessing the subsequent biological effects.
Protocol 1: Generation of 3D Tumor Spheroids
This protocol is a general guideline and should be optimized for specific cell lines.
Materials:
-
Cancer cell line of interest (e.g., SW480, MDA-MB-231)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Ultra-low attachment (ULA) round-bottom 96-well plates
-
Humidified incubator (37°C, 5% CO2)
Procedure:
-
Culture cells in standard 2D flasks to 70-80% confluency.
-
Wash cells with PBS and detach them using Trypsin-EDTA.
-
Neutralize trypsin with complete medium and centrifuge the cell suspension.
-
Resuspend the cell pellet in fresh medium and perform a cell count to determine viability.
-
Dilute the cell suspension to the desired seeding density (e.g., 1,000-10,000 cells/well, to be optimized for each cell line).
-
Carefully dispense 100 µL of the cell suspension into each well of a ULA 96-well plate.
-
Centrifuge the plate at a low speed (e.g., 300 x g) for 5 minutes to facilitate cell aggregation at the bottom of the well.[9]
-
Incubate the plate in a humidified incubator for 48-72 hours to allow for spheroid formation.[10] Spheroid formation should be monitored daily via microscopy.
Protocol 2: this compound Treatment of 3D Tumor Spheroids
Materials:
-
Pre-formed tumor spheroids in a 96-well ULA plate
-
This compound stock solution (dissolved in a suitable solvent like DMSO)
-
Complete cell culture medium
Procedure:
-
Prepare serial dilutions of this compound in complete medium from the stock solution. It is recommended to test a range of concentrations based on the known 2D IC50 values (e.g., 0.1 µM to 10 µM).
-
Carefully remove 50 µL of the medium from each well containing a spheroid and replace it with 50 µL of the this compound-containing medium to achieve the desired final concentration.
-
Include appropriate controls: untreated spheroids and vehicle-treated (e.g., DMSO) spheroids.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, 72 hours).
-
Proceed with downstream analysis as described in the subsequent protocols.
Protocol 3: Assessment of Spheroid Viability and Growth
A. Spheroid Size Measurement
Materials:
-
Inverted microscope with a camera
-
Image analysis software (e.g., ImageJ)
Procedure:
-
Capture brightfield images of the spheroids at various time points post-treatment.
-
Use image analysis software to measure the diameter of each spheroid.
-
Calculate the spheroid volume using the formula: Volume = (4/3)π(radius)³.
-
Plot the change in spheroid volume over time to assess the effect of this compound on spheroid growth.[7][11]
B. Cell Viability Assay (e.g., CellTiter-Glo® 3D)
Materials:
-
CellTiter-Glo® 3D Cell Viability Assay kit
-
Luminometer
Procedure:
-
Allow the assay plate and reagent to equilibrate to room temperature.
-
Add a volume of CellTiter-Glo® 3D reagent to each well equal to the volume of the medium in the well.[12]
-
Mix the contents by shaking the plate on an orbital shaker for 5 minutes.[12]
-
Incubate at room temperature for 30 minutes to allow for cell lysis and signal stabilization.[12]
-
Measure the luminescent signal using a plate reader.
-
Normalize the results to the vehicle-treated control to determine the percentage of viable cells.
Protocol 4: Analysis of Apoptosis and Cell Cycle
Materials:
-
PBS
-
Trypsin-EDTA
-
Flow cytometry staining buffers
-
Apoptosis detection kit (e.g., Annexin V-FITC/Propidium Iodide)
-
Propidium Iodide (for cell cycle analysis)
-
Flow cytometer
Procedure:
-
Collect spheroids from each treatment group into separate tubes.
-
Wash the spheroids with PBS.
-
Dissociate the spheroids into a single-cell suspension using Trypsin-EDTA.
-
Neutralize the trypsin and wash the cells with PBS.
-
For apoptosis analysis, stain the cells with Annexin V-FITC and Propidium Iodide according to the manufacturer's protocol.
-
For cell cycle analysis, fix the cells in ice-cold ethanol (B145695) and then stain with Propidium Iodide/RNase A solution.
-
Analyze the stained cells using a flow cytometer.
Experimental Workflow
The following diagram illustrates the overall experimental workflow for evaluating this compound in 3D tumor spheroid models.
Caption: Workflow for this compound evaluation in 3D tumor spheroids.
Conclusion
The use of 3D tumor spheroid models provides a more clinically relevant platform for evaluating the therapeutic potential of novel anti-cancer compounds like this compound. By leveraging the detailed protocols and understanding the mechanism of action outlined in these application notes, researchers can effectively design and execute experiments to further characterize the efficacy of this compound in a 3D context. The data generated from these studies will be invaluable for the continued preclinical development of this compound and for informing its potential clinical applications.
References
- 1. Small molecule this compound targets SERCA2 at a novel site in the treatment of human colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The second-generation curcumin analogue this compound elicits G2/M cell cycle arrest and apoptosis in canine osteosarcoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Small-molecule this compound-triggered excessive autophagic cell death as a potential therapeutic strategy in triple-negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Quantitative analysis of tumour spheroid structure - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantitative Size-Based Analysis of Tumor Spheroids and Responses to Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. A Cancer Cell Spheroid Assay to Assess Invasion in a 3D Setting - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. corning.com [corning.com]
Application Notes and Protocols for Assessing Apoptosis Induced by RL71 Exposure
For Researchers, Scientists, and Drug Development Professionals
Introduction
RL71, a second-generation curcumin (B1669340) analogue, has emerged as a potent anti-cancer agent with promising therapeutic potential.[1][2] Extensive research has demonstrated its efficacy in inducing cell death in various cancer cell lines, including triple-negative breast cancer (TNBC), colorectal cancer, and canine osteosarcoma.[1][2][3][4][5] The primary mechanism of action of this compound involves the inhibition of the sarco/endoplasmic reticulum calcium-ATPase 2 (SERCA2), a crucial regulator of intracellular calcium homeostasis.[1][3][4][6] Inhibition of SERCA2 by this compound leads to a disruption of calcium storage in the endoplasmic reticulum (ER), resulting in elevated cytosolic calcium levels and sustained ER stress.[3][4][6] This cascade of events ultimately triggers apoptosis, a form of programmed cell death essential for tissue homeostasis and a key target in cancer therapy.[3][4][6] Furthermore, this compound has been shown to induce autophagic cell death, highlighting its multi-faceted approach to eliminating cancer cells.[3][4][6]
These application notes provide a comprehensive guide for researchers to meticulously assess the apoptotic effects of this compound. The following sections detail the theoretical underpinnings and practical protocols for key assays to detect and quantify the various stages of apoptosis following this compound exposure.
This compound Mechanism of Action: Induction of Apoptosis
This compound exerts its pro-apoptotic effects primarily through the intrinsic pathway, initiated by intracellular stress. The key molecular events are:
-
SERCA2 Inhibition: this compound directly targets and inhibits the SERCA2 pump in the endoplasmic reticulum.[1][3][4][6]
-
Disruption of Calcium Homeostasis: This inhibition leads to an accumulation of calcium in the cytosol.[3][4][6]
-
Endoplasmic Reticulum (ER) Stress: The depletion of calcium stores within the ER triggers the unfolded protein response (UPR) and ER stress.[3][4][6]
-
Mitochondrial Outer Membrane Permeabilization (MOMP): Sustained ER stress signals to the mitochondria, leading to the opening of the mitochondrial permeability transition pore (MPTP) and the loss of mitochondrial membrane potential.
-
Caspase Activation: The permeabilization of the mitochondrial membrane allows for the release of pro-apoptotic factors, such as cytochrome c, into the cytosol. This, in turn, activates a cascade of caspase enzymes, with caspase-3 being a key executioner.[2]
-
Execution of Apoptosis: Activated caspases cleave a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis, including DNA fragmentation and the externalization of phosphatidylserine (B164497).
Experimental Workflow for Assessing this compound-Induced Apoptosis
A multi-parametric approach is recommended to comprehensively evaluate the pro-apoptotic activity of this compound. The following workflow outlines a logical sequence of assays to characterize the apoptotic response from early to late stages.
Data Presentation: Quantitative Analysis of Apoptosis
The following tables provide a template for summarizing quantitative data obtained from the described assays.
Table 1: Annexin V/PI Staining for Apoptosis Detection
| Treatment Group | % Viable Cells (Annexin V- / PI-) | % Early Apoptotic Cells (Annexin V+ / PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+ / PI+) | % Necrotic Cells (Annexin V- / PI+) |
| Vehicle Control | ||||
| This compound (Concentration 1) | ||||
| This compound (Concentration 2) | ||||
| Positive Control |
Table 2: Caspase-3/7 Activity Assay
| Treatment Group | Caspase-3/7 Activity (Fold Change vs. Control) |
| Vehicle Control | 1.0 |
| This compound (Concentration 1) | |
| This compound (Concentration 2) | |
| Positive Control |
Table 3: TUNEL Assay for DNA Fragmentation
| Treatment Group | % TUNEL-Positive Cells |
| Vehicle Control | |
| This compound (Concentration 1) | |
| This compound (Concentration 2) | |
| Positive Control |
Experimental Protocols
Protocol 1: Annexin V and Propidium Iodide (PI) Staining for Flow Cytometry
This assay identifies the externalization of phosphatidylserine (PS), an early marker of apoptosis.[7]
Materials:
-
FITC-conjugated Annexin V
-
Propidium Iodide (PI) staining solution
-
10X Annexin V Binding Buffer
-
Phosphate-Buffered Saline (PBS)
-
FACS tubes
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Seed cells in a 6-well plate and treat with this compound at desired concentrations for the appropriate time. Include vehicle-treated and positive controls.
-
For adherent cells, collect the culture medium (containing floating cells) and detach the adherent cells with trypsin-free dissociation buffer. Combine with the collected medium. For suspension cells, collect the cells directly.
-
Centrifuge the cells at 300 x g for 5 minutes and discard the supernatant.
-
-
Washing:
-
Wash the cells twice with cold PBS, centrifuging at 300 x g for 5 minutes between washes.
-
-
Staining:
-
Prepare 1X Annexin V Binding Buffer by diluting the 10X stock with deionized water.
-
Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI staining solution.[8]
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[9]
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.[10]
-
Analyze the samples on a flow cytometer within one hour.
-
Protocol 2: Caspase-3/7 Activity Assay (Fluorometric)
This assay measures the activity of executioner caspases-3 and -7, key mediators of apoptosis.
Materials:
-
Caspase-3/7 fluorometric assay kit (containing caspase substrate, e.g., Ac-DEVD-AMC)
-
Cell lysis buffer
-
Reaction buffer
-
96-well black, clear-bottom plate
-
Fluorometric plate reader
Procedure:
-
Cell Lysate Preparation:
-
Culture and treat cells with this compound as described in Protocol 1.
-
Harvest the cells and wash once with cold PBS.
-
Resuspend the cell pellet in chilled cell lysis buffer and incubate on ice for 10 minutes.[11]
-
Centrifuge the lysate at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant (cytosolic extract) to a new, pre-chilled tube.
-
-
Assay Reaction:
-
Add 50 µL of cell lysate to each well of the 96-well plate.
-
Prepare the reaction mixture according to the kit manufacturer's instructions (typically containing reaction buffer and the caspase substrate).
-
Add 50 µL of the reaction mixture to each well.
-
-
Incubation and Measurement:
-
Data Analysis:
-
Calculate the fold increase in caspase activity relative to the vehicle-treated control.
-
Protocol 3: TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay
This method detects DNA fragmentation, a hallmark of late-stage apoptosis.[13][14]
Materials:
-
TUNEL assay kit (containing TdT enzyme, labeled dUTPs, and reaction buffer)
-
4% Paraformaldehyde in PBS
-
Permeabilization solution (e.g., 0.1% Triton X-100 in PBS)
-
Nuclear counterstain (e.g., DAPI)
-
Fluorescence microscope
Procedure:
-
Cell Fixation and Permeabilization:
-
Culture and treat cells on coverslips or in a 96-well plate.
-
Wash the cells once with PBS.
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.[15]
-
Wash the cells twice with PBS.
-
Permeabilize the cells with 0.1-0.5% Triton X-100 for 5-15 minutes on ice.[13]
-
Wash the cells twice with PBS.
-
-
TUNEL Reaction:
-
Staining and Visualization:
-
Wash the cells three times with PBS.
-
If desired, counterstain the nuclei with DAPI for 5-10 minutes.
-
Wash the cells with PBS.
-
Mount the coverslips onto microscope slides with an anti-fade mounting medium.
-
Visualize the cells using a fluorescence microscope. TUNEL-positive cells will exhibit nuclear fluorescence.
-
Protocol 4: Mitochondrial Membrane Potential (MMP) Assay using JC-1
This assay detects the disruption of the mitochondrial membrane potential, an early event in the intrinsic apoptotic pathway.[17][18]
Materials:
-
JC-1 dye
-
Cell culture medium
-
Flow cytometer or fluorescence plate reader
Procedure:
-
Cell Treatment:
-
Culture and treat cells with this compound as described in Protocol 1.
-
-
JC-1 Staining:
-
Washing and Analysis:
-
For flow cytometry, harvest the cells, wash with PBS, and resuspend in PBS for analysis.
-
For plate reader analysis, gently wash the cells with assay buffer.
-
-
Data Acquisition:
-
Flow Cytometry: Detect green fluorescence (JC-1 monomers) in the FL1 channel and red fluorescence (J-aggregates) in the FL2 channel.
-
Plate Reader: Measure red fluorescence (Ex/Em ~585/590 nm) and green fluorescence (Ex/Em ~510/527 nm).[19]
-
-
Data Analysis:
-
A decrease in the red/green fluorescence ratio indicates a loss of mitochondrial membrane potential and an increase in apoptosis.[20]
-
By employing these detailed protocols and data analysis frameworks, researchers can robustly characterize the pro-apoptotic effects of this compound, providing valuable insights into its therapeutic potential and mechanism of action.
References
- 1. Small molecule this compound targets SERCA2 at a novel site in the treatment of human colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The second-generation curcumin analogue this compound elicits G2/M cell cycle arrest and apoptosis in canine osteosarcoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Small-molecule this compound-triggered excessive autophagic cell death as a potential therapeutic strategy in triple-negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Small-molecule this compound-triggered excessive autophagic cell death as a potential therapeutic strategy in triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Annexin V Stain Protocol | Flow Cytometry Core | ECU [medicine.ecu.edu]
- 8. Annexin V staining protocol for apoptosis : Abcam 제품 소개 [dawinbio.com]
- 9. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - JP [thermofisher.com]
- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 12. jove.com [jove.com]
- 13. clyte.tech [clyte.tech]
- 14. antbioinc.com [antbioinc.com]
- 15. Click-iT TUNEL Alexa Fluor Imaging Assay Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 16. benchchem.com [benchchem.com]
- 17. JC-1 Mitochondrial Membrane Potential Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 18. abpbio.com [abpbio.com]
- 19. chem-agilent.com [chem-agilent.com]
- 20. bmglabtech.com [bmglabtech.com]
Application Notes and Protocols for Inducing Endoplasmic Reticulum Stress with RL71
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing RL71, a second-generation curcumin (B1669340) analogue, to induce endoplasmic reticulum (ER) stress in vitro. This document outlines the mechanism of action, provides detailed experimental protocols, and presents key quantitative data for researchers in cancer biology and drug development.
Introduction
This compound is a potent small molecule that has demonstrated significant anti-cancer activity in various preclinical models.[1][2][3][4] Its primary mechanism of action involves the targeted inhibition of the sarco/endoplasmic reticulum calcium-ATPase 2 (SERCA2), a crucial protein for maintaining calcium homeostasis within the cell.[3][4][5] By disrupting SERCA2 function, this compound causes an efflux of calcium ions (Ca²⁺) from the ER into the cytosol, leading to ER stress and the activation of the Unfolded Protein Response (UPR).[3][5] This cascade of events ultimately triggers cell cycle arrest, autophagy, and apoptosis in cancer cells.[1][3]
Mechanism of Action
This compound specifically binds to and inhibits the Ca²⁺-ATPase activity of SERCA2.[4][5] This inhibition disrupts the normal flow of Ca²⁺ from the cytosol back into the ER, leading to a depletion of ER Ca²⁺ stores and a sustained increase in cytosolic Ca²⁺ levels. The altered calcium balance within the ER lumen disrupts the proper folding of newly synthesized proteins, leading to an accumulation of unfolded or misfolded proteins—a condition known as ER stress.
To cope with ER stress, cells activate a complex signaling network called the Unfolded Protein Response (UPR). The UPR is mediated by three main ER transmembrane sensors: PERK, IRE1α, and ATF6. Prolonged or excessive ER stress, as induced by this compound, overwhelms the pro-survival capacity of the UPR and shifts the signaling towards pro-apoptotic pathways, culminating in programmed cell death.[6][7] In certain cell types, such as triple-negative breast cancer (TNBC) cells, this compound has also been shown to induce excessive autophagic cell death.[3][8]
Figure 1: this compound signaling pathway leading to ER stress, apoptosis, and autophagy.
Quantitative Data
The following tables summarize the cytotoxic activity of this compound across various cancer cell lines as reported in the literature.
Table 1: EC₅₀ and IC₅₀ Values of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | Assay | Value (µM) | Reference(s) |
| D-17 | Canine Osteosarcoma | Sulforhodamine B | 0.64 ± 0.04 | [2] |
| Gracie | Canine Osteosarcoma | Sulforhodamine B | 0.38 ± 0.009 | [2] |
| SW480 | Human Colorectal Cancer | MTT | 0.8 | [4] |
Experimental Protocols
The following are detailed protocols for key experiments to assess the effects of this compound-induced ER stress.
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is used to determine the cytotoxic effects of this compound on cancer cells.
Materials:
-
This compound (dissolved in DMSO)
-
Cancer cell line of interest (e.g., SW480)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete growth medium. The final concentrations should typically range from 0.1 µM to 10 µM. Include a vehicle control (DMSO) at the same final concentration as the highest this compound treatment.
-
Replace the medium in the wells with the medium containing the different concentrations of this compound.
-
Incubate the plate for 24 to 48 hours at 37°C in a 5% CO₂ incubator.
-
After incubation, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and determine the IC₅₀ value.
Figure 2: Workflow for determining cell viability using the MTT assay.
Protocol 2: Western Blot Analysis of ER Stress and Apoptosis Markers
This protocol is used to detect changes in the expression of key proteins involved in the UPR and apoptosis upon this compound treatment.
Materials:
-
This compound
-
Cancer cell line of interest
-
6-well plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-GRP78, anti-CHOP, anti-cleaved caspase-3, anti-PARP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with this compound at desired concentrations (e.g., 1x and 2x IC₅₀) for a specified time (e.g., 24 hours).
-
Lyse the cells with RIPA buffer and quantify protein concentration using the BCA assay.
-
Denature equal amounts of protein (20-40 µg) by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
-
Use β-actin as a loading control to normalize protein expression levels.
Protocol 3: Measurement of Intracellular Calcium ([Ca²⁺]i)
This protocol is used to measure changes in cytosolic calcium concentration following this compound treatment.
Materials:
-
This compound
-
Cancer cell line of interest
-
Fluo-4 AM or Fura-2 AM calcium indicator dye
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS)
-
Fluorescence microscope or plate reader with kinetic reading capabilities
Procedure:
-
Seed cells on glass-bottom dishes or black-walled 96-well plates and allow them to adhere.
-
Load the cells with a calcium indicator dye (e.g., 5 µM Fluo-4 AM with 0.02% Pluronic F-127) in HBSS for 30-60 minutes at 37°C.
-
Wash the cells with HBSS to remove excess dye.
-
Acquire a baseline fluorescence reading.
-
Add this compound at the desired concentration and immediately begin recording the fluorescence intensity over time.
-
An increase in fluorescence indicates a rise in intracellular calcium concentration.
Figure 3: Workflow for measuring intracellular calcium concentration.
Troubleshooting and Considerations
-
Solubility: this compound is typically dissolved in DMSO. Ensure the final concentration of DMSO in the culture medium is low (e.g., <0.1%) to avoid solvent-induced toxicity.
-
Concentration and Time Dependence: The effects of this compound are dose- and time-dependent. It is recommended to perform dose-response and time-course experiments to determine the optimal conditions for your specific cell line and experimental endpoint.
-
Cell Line Specificity: The sensitivity to this compound can vary between different cell lines. The provided EC₅₀/IC₅₀ values should be used as a starting point for optimization.
-
Autophagy vs. Apoptosis: In some cell types, this compound may induce both autophagy and apoptosis.[3][5] To distinguish between these processes, consider using specific inhibitors (e.g., z-VAD-FMK for apoptosis, chloroquine (B1663885) or 3-methyladenine (B1666300) for autophagy) and analyzing markers for both pathways.
By following these application notes and protocols, researchers can effectively utilize this compound as a tool to induce ER stress and investigate its downstream cellular consequences, contributing to a better understanding of ER stress-mediated cell death pathways and the development of novel cancer therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. The second-generation curcumin analogue this compound elicits G2/M cell cycle arrest and apoptosis in canine osteosarcoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Small-molecule this compound-triggered excessive autophagic cell death as a potential therapeutic strategy in triple-negative breast cancer [pubmed.ncbi.nlm.nih.gov]
- 4. Small molecule this compound targets SERCA2 at a novel site in the treatment of human colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The Role of the ER-Induced UPR Pathway and the Efficacy of Its Inhibitors and Inducers in the Inhibition of Tumor Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dual role of Endoplasmic Reticulum Stress-Mediated Unfolded Protein Response Signaling Pathway in Carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Overcoming RL71 Solubility Issues for In Vivo Experiments
Welcome to the technical support center for RL71. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming solubility challenges with this compound for successful in vivo experiments. Given that the efficacy of this compound is dependent on achieving adequate bioavailability, proper formulation is critical.
Frequently Asked Questions (FAQs)
Q1: My this compound is not dissolving in aqueous solutions for my in vivo experiment. Why is this happening?
A1: this compound, a second-generation curcumin (B1669340) analog, is a hydrophobic molecule and, as such, has very low intrinsic aqueous solubility. This is a known characteristic of this compound class and a primary hurdle for its use in in vivo studies. Direct dissolution in aqueous buffers like saline or phosphate-buffered saline (PBS) is unlikely to yield a concentration suitable for administration. In fact, studies have shown that "free this compound" administered without a proper formulation was unable to impact tumor growth in xenograft models, highlighting the critical nature of addressing its solubility.
Q2: What are the initial steps I should take to solubilize this compound for my animal studies?
A2: A systematic approach to formulation development is recommended. You should begin by determining the solubility of your specific batch of this compound in a range of pharmaceutically acceptable solvents. This will provide an empirical basis for selecting an appropriate solubilization strategy. If you do not have access to this data, a qualitative assessment can provide initial guidance.
Q3: Can I use DMSO to dissolve this compound for in vivo administration?
A3: While this compound is soluble in dimethyl sulfoxide (B87167) (DMSO), using high concentrations of DMSO for in vivo studies is generally discouraged due to potential toxicity and confounding biological effects. If DMSO must be used, it is typically as part of a co-solvent system and the final concentration of DMSO in the administered formulation should be kept to a minimum, often below 10% and ideally even lower. Always include a vehicle-only control group in your experiment to account for any effects of the solvent system.
Q4: What are some recommended formulation strategies for a hydrophobic compound like this compound?
A4: For poorly water-soluble compounds like this compound, several formulation strategies can be employed to improve bioavailability for in vivo research. These include:
-
Co-solvent Systems: Utilizing a mixture of a primary solvent (in which this compound is soluble) with a vehicle that is miscible with the primary solvent and safe for in vivo use.
-
Surfactant-based Formulations: Employing surfactants to form micelles that can encapsulate this compound, thereby increasing its apparent solubility in an aqueous medium.
-
Lipid-based Drug Delivery Systems (LBDDS): Formulating this compound in oils or other lipidic excipients can enhance its absorption.
-
Nanoparticle Formulations: Encapsulating this compound into nanoparticles, such as polymeric micelles or liposomes, can significantly improve its solubility, stability, and pharmacokinetic profile. A notable successful approach for this compound has been its encapsulation in styrene (B11656) maleic acid (SMA) micelles.[1]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| This compound precipitates out of solution upon addition to an aqueous vehicle. | The solvent capacity of the final formulation has been exceeded. This often happens when a concentrated stock of this compound in a strong organic solvent (like DMSO) is diluted too quickly into an aqueous buffer. | 1. Slower Addition: Add the this compound stock solution dropwise to the aqueous vehicle while vortexing or stirring vigorously.2. Intermediate Dilution: Perform an intermediate dilution step in a co-solvent that is miscible with both the stock solvent and the final aqueous vehicle.3. Use of Surfactants: Incorporate a surfactant (e.g., Tween® 80, Cremophor® EL) into the aqueous vehicle to help maintain this compound in solution by forming micelles. |
| The prepared this compound formulation is too viscous to inject. | The concentration of co-solvents (e.g., PEG 400) or other excipients is too high. | 1. Optimize Excipient Concentration: Try reducing the concentration of the viscosity-inducing agent while ensuring this compound remains in solution.2. Alternative Formulation: Consider a different formulation approach, such as a suspension or a lipid-based system, which may have a more suitable viscosity. |
| Inconsistent results or low bioavailability are observed in in vivo experiments. | Poor absorption of this compound from the administration site due to precipitation or inefficient transport across biological membranes. | 1. Particle Size Reduction: If using a suspension, reducing the particle size of this compound through micronization or sonication can improve the dissolution rate.2. Advanced Formulations: Employ more sophisticated delivery systems like SMA micelles, which have been shown to enhance the biodistribution and efficacy of this compound.[1] |
| Toxicity or adverse effects are observed in the vehicle control group. | The chosen solvent or excipient is not well-tolerated by the animal model at the administered dose. | 1. Reduce Excipient Concentration: Lower the concentration of the problematic excipient.2. Alternative Excipients: Consult literature for alternative, better-tolerated excipients for your specific animal model and route of administration. |
Experimental Protocols
Protocol 1: Determining the Approximate Solubility of this compound
This protocol provides a general method to estimate the solubility of this compound in various solvents.
Materials:
-
This compound powder
-
A selection of solvents (e.g., DMSO, Ethanol, PEG 400, Propylene Glycol, Corn Oil, Saline)
-
Analytical balance
-
Vortex mixer
-
Centrifuge
-
HPLC or UV-Vis spectrophotometer for quantification
Method:
-
Add an excess amount of this compound powder to a known volume of the solvent to be tested in a sealed vial.
-
Agitate the mixture at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.
-
Centrifuge the suspension to pellet the undissolved this compound.
-
Carefully collect the supernatant.
-
Quantify the concentration of this compound in the supernatant using a validated analytical method (e.g., HPLC-UV).
-
The resulting concentration is the approximate solubility of this compound in that solvent at the tested temperature.
Protocol 2: Preparation of this compound-Loaded Styrene Maleic Acid (SMA) Micelles
This protocol is adapted from methods used for encapsulating hydrophobic drugs into SMA micelles.[2][3]
Materials:
-
This compound
-
Styrene-maleic acid (SMA) copolymer
-
Dimethyl sulfoxide (DMSO)
-
1 N NaOH
-
1 N HCl
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or WSC)
-
Dialysis tubing (e.g., 8000 Da MWCO)
-
Deionized water
-
Lyophilizer
Method:
-
Hydrolyze SMA: Dissolve the SMA copolymer in deionized water and add 1 N NaOH to hydrolyze the maleic anhydride (B1165640) groups to maleic acid. Stir until the solution is clear. Adjust the pH to 7.0 with 1 N HCl. Dialyze against deionized water and then lyophilize the hydrolyzed SMA.
-
Prepare this compound Solution: Dissolve this compound in a minimal amount of DMSO.
-
Micelle Formation:
-
Dissolve the hydrolyzed SMA in deionized water and adjust the pH to 5.0 with 1 N HCl.
-
Add the this compound-DMSO solution dropwise to the SMA solution while stirring.
-
Add a water-soluble carbodiimide, such as EDC, to the mixture and continue stirring.
-
Adjust the pH to 11.0 with 1 N NaOH and stir for approximately one hour.
-
Finally, adjust the pH to 7.4 with 1 N HCl.
-
-
Purification: Dialyze the solution against deionized water for 2-3 days with regular changes of water to remove un-encapsulated this compound and other small molecules.
-
Lyophilization: Freeze-dry the purified SMA-RL71 micelle solution to obtain a powder that can be reconstituted for in vivo studies.
Data Presentation
Table 1: Qualitative Solubility of Curcumin Analogs in Common Solvents
| Solvent | Solubility | Notes |
| Water | Very Low | Practically insoluble. |
| Ethanol | Soluble | A common co-solvent for in vivo formulations. |
| Acetone | Soluble | Generally not used for in vivo administration due to toxicity. |
| DMSO | Soluble | A strong solvent for this compound, but use in vivo should be minimized. |
| PEG 400 | Moderately Soluble | A commonly used co-solvent and vehicle. |
| Propylene Glycol | Moderately Soluble | Another common co-solvent. |
| Corn Oil | Sparingly Soluble | Can be used for lipid-based formulations. |
Visualizations
This compound Signaling Pathway
Caption: Signaling pathway of this compound leading to apoptosis and autophagy.
Experimental Workflow for this compound Formulation Development
Caption: Decision workflow for developing an in vivo formulation for this compound.
References
- 1. Characterization of CurcuEmulsomes: nanoformulation for enhanced solubility and delivery of curcumin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Styrene Maleic Acid Copolymer-Based Micellar Formation of Temoporfin (SMA@ mTHPC) Behaves as A Nanoprobe for Tumor-Targeted Photodynamic Therapy with A Superior Safety - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and evaluation of poly(styrene-co-maleic acid) micellar nanocarriers for the delivery of tanespimycin - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing RL71 Concentration for Maximum Cancer Cell Death
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing RL71 to achieve maximum cancer cell death. This resource includes troubleshooting guides for common experimental issues, frequently asked questions, detailed experimental protocols, and a summary of this compound's efficacy across various cancer cell lines.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small-molecule compound that has demonstrated potent anti-cancer activity. It functions by targeting and inhibiting the sarco/endoplasmic reticulum calcium-ATPase 2 (SERCA2), an enzyme responsible for transporting Ca²⁺ from the cytosol into the endoplasmic reticulum (ER). Inhibition of SERCA2 by this compound disrupts calcium homeostasis, leading to elevated cytosolic Ca²⁺ levels. This increase in intracellular calcium triggers two primary cell death pathways: ER stress-induced apoptosis and excessive autophagic cell death. The primary contributor to this compound-induced cell death in several cancer types, particularly triple-negative breast cancer (TNBC), is excessive autophagy.
Q2: Which signaling pathway is activated by this compound?
A2: this compound-mediated inhibition of SERCA2 and the subsequent increase in cytosolic Ca²⁺ activate the Ca²⁺/Calmodulin-dependent protein kinase kinase (CaMKK)-AMP-activated protein kinase (AMPK)-mammalian target of rapamycin (B549165) (mTOR) signaling pathway. This activation leads to the induction of autophagy.
Q3: In which cancer types has this compound shown efficacy?
A3: this compound has demonstrated significant anti-cancer activity in preclinical studies against triple-negative breast cancer (TNBC), canine osteosarcoma, and human colorectal cancer.
Q4: What is a typical starting concentration range for this compound in in-vitro experiments?
A4: Based on published data, a sensible starting point for this compound concentration in most cancer cell lines would be in the low micromolar (µM) to nanomolar (nM) range. For initial screening, a broad range from 10 µM down to 1 nM using serial dilutions is recommended to determine the approximate effective concentration for your specific cell line.
Troubleshooting Guides
Issue 1: High variability in cell viability results between replicate wells.
-
Possible Cause 1: Uneven cell seeding.
-
Solution: Ensure a homogenous single-cell suspension before seeding. After seeding, gently rock the plate in a cross pattern to ensure even distribution of cells. Avoid swirling motions which can cause cells to accumulate at the well periphery.
-
-
Possible Cause 2: Inconsistent drug concentration.
-
Solution: Ensure thorough mixing of the this compound stock solution before preparing dilutions. Use calibrated pipettes and change tips between each dilution to avoid carryover.
-
-
Possible Cause 3: Edge effects in multi-well plates.
-
Solution: To minimize evaporation from the outer wells, which can concentrate the drug and affect cell growth, fill the peripheral wells with sterile PBS or media without cells.
-
Issue 2: No significant cancer cell death observed at expected concentrations.
-
Possible Cause 1: Cell line resistance.
-
Solution: Different cell lines exhibit varying sensitivities to anti-cancer agents. It is crucial to perform a dose-response experiment with a wide range of this compound concentrations (e.g., 0.01 µM to 100 µM) to determine the half-maximal inhibitory concentration (IC50) for your specific cell line.
-
-
Possible Cause 2: Insufficient incubation time.
-
Solution: The cytotoxic effects of this compound may be time-dependent. Conduct a time-course experiment (e.g., 24, 48, and 72 hours) at a fixed this compound concentration (e.g., the approximate IC50) to determine the optimal treatment duration.
-
-
Possible Cause 3: this compound degradation.
-
Solution: Ensure proper storage of this compound stock solutions (typically at -20°C or -80°C in a suitable solvent like DMSO) and protect from light if it is light-sensitive. Prepare fresh dilutions from the stock for each experiment.
-
Issue 3: Precipitate formation in the culture medium upon addition of this compound.
-
Possible Cause 1: Poor solubility of this compound.
-
Solution: this compound is typically dissolved in a solvent like DMSO. Ensure the final concentration of the solvent in the culture medium does not exceed a non-toxic level (usually <0.5%). If precipitation occurs at higher concentrations of this compound, consider preparing an intermediate dilution in a serum-containing medium before adding it to the wells.
-
-
Possible Cause 2: Interaction with media components.
-
Solution: Some components of the culture media can interact with the compound. If possible, test the solubility of this compound in the base medium without serum first.
-
Data Presentation
Table 1: Reported IC50/EC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50/EC50 (µM) | Assay Duration | Reference |
| D-17 | Canine Osteosarcoma | 0.64 ± 0.04 | Not Specified | [1] |
| Gracie | Canine Osteosarcoma | 0.38 ± 0.009 | Not Specified | [1] |
| SW480 | Human Colorectal Cancer | ~1 | 48 hours | |
| HCT116 | Human Colorectal Cancer | ~1 | 48 hours | |
| MDA-MB-231 | Triple-Negative Breast Cancer | Sub-micromolar | 48 hours | [2] |
| MDA-MB-468 | Triple-Negative Breast Cancer | Sub-micromolar | 48 hours | [2] |
Experimental Protocols
Determining Optimal this compound Concentration using MTT Assay
This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of this compound on a cancer cell line using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well flat-bottom plates
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of complete medium).
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound from the stock solution in complete culture medium. A common starting range is 100 µM to 0.01 µM.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a no-cell control (medium only).
-
Incubate for the desired treatment duration (e.g., 48 hours).
-
-
MTT Addition and Incubation:
-
After incubation, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution to each well.
-
Mix thoroughly on an orbital shaker for 15 minutes to dissolve the formazan crystals.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the no-cell control from all other values.
-
Calculate the percentage of cell viability for each this compound concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the log of the this compound concentration and use a non-linear regression analysis to determine the IC50 value.
-
Assessing Apoptosis using Annexin V/Propidium Iodide (PI) Staining
This protocol describes the detection of apoptosis in cancer cells treated with this compound using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.
Materials:
-
Cancer cells treated with this compound at the desired concentration and for the optimal duration.
-
Untreated control cells.
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer).
-
Cold PBS.
-
Flow cytometer.
Procedure:
-
Cell Preparation:
-
Induce apoptosis by treating cells with this compound for the desired time.
-
Harvest both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.
-
Wash the cells twice with cold PBS by centrifuging at 300 x g for 5 minutes.
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
-
Data Interpretation:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Mandatory Visualization
Caption: this compound induced signaling pathway leading to cancer cell death.
Caption: Experimental workflow for determining this compound IC50 using MTT assay.
References
Technical Support Center: RL71 Resistance in Cancer Cell Lines
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing the experimental compound RL71 in cancer cell line studies.
Troubleshooting Guides
This section addresses common issues that may arise during experiments with this compound, leading to observations of reduced or no efficacy.
Issue 1: Higher than Expected Cell Viability After this compound Treatment
If you observe that this compound is not effectively reducing cancer cell viability as anticipated, consider the following potential causes and troubleshooting steps.
| Potential Cause | Recommended Solution | Relevant Controls |
| Cell Line-Specific Insensitivity | Different cancer cell lines exhibit varying sensitivities to this compound. Verify the reported IC50 or EC50 values for your specific cell line in the literature. Consider using a positive control cell line known to be sensitive to this compound. | Untreated cells; Cells treated with a known effective cytotoxic agent. |
| Drug Inactivity | Ensure the this compound compound has been stored correctly (as per manufacturer's instructions) and has not expired. Prepare fresh dilutions for each experiment. | Test a fresh batch or lot of this compound. |
| Suboptimal Assay Conditions | Optimize cell seeding density and treatment duration. An insufficient treatment time or too high a cell density can mask the cytotoxic effects of this compound. | Perform a time-course and dose-response experiment to determine optimal conditions. |
| Development of Acquired Resistance | Prolonged exposure to this compound may lead to the development of resistant cell populations. | Compare the response of your cell line to an earlier passage or a freshly thawed vial. |
| Upregulation of Pro-Survival Pathways | Cancer cells can adapt by upregulating pro-survival signaling pathways to counteract the effects of this compound-induced ER stress and autophagy. This can include increased expression of anti-apoptotic proteins or chaperones.[1][2] | Perform Western blot analysis for key pro-survival proteins (e.g., Bcl-2, GRP78). |
| Altered Autophagic Flux | While this compound induces autophagic cell death, cancer cells can sometimes hijack autophagy as a survival mechanism.[3][4] | Analyze autophagic flux using inhibitors like chloroquine (B1663885) or bafilomycin A1 in combination with this compound treatment. |
Issue 2: Inconsistent or Non-Reproducible Results
Variability in experimental outcomes can be frustrating. The following table outlines potential sources of inconsistency and how to address them.
| Potential Cause | Recommended Solution | Relevant Controls |
| Inconsistent Cell Health and Passage Number | Use cells within a consistent and low passage number range. Ensure cells are healthy and in the logarithmic growth phase before treatment. | Regularly check for mycoplasma contamination. Monitor cell morphology. |
| Pipetting and Dilution Errors | Calibrate pipettes regularly. Prepare a master mix of this compound dilutions to minimize well-to-well variability. | Include technical replicates for each condition. |
| Edge Effects in Multi-Well Plates | Avoid using the outer wells of 96-well plates for experimental samples, as they are more prone to evaporation. Fill outer wells with sterile PBS or media. | Not applicable. |
| Variable Incubation Times | Ensure consistent incubation times for all plates and experimental repeats. | Use a reliable timer and a consistent workflow. |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a small-molecule compound that targets the sarco/endoplasmic reticulum calcium-ATPase 2 (SERCA2).[3] By inhibiting SERCA2, this compound disrupts calcium homeostasis, leading to an increase in cytosolic calcium levels. This triggers endoplasmic reticulum (ER) stress and subsequently induces two main forms of cell death in cancer cells: apoptosis and excessive autophagic cell death.[3][4]
Q2: Which signaling pathways are activated by this compound?
A2: this compound-induced disruption of calcium homeostasis activates several signaling pathways. The increase in intracellular calcium can activate the CaMKK-AMPK-mTOR pathway, which is a key regulator of autophagy.[4] The induction of ER stress can also lead to the activation of the unfolded protein response (UPR), which, if prolonged, can trigger apoptosis.[2]
Q3: What are the typical IC50 or EC50 values for this compound in cancer cell lines?
A3: The potency of this compound varies across different cancer cell lines. The following table summarizes some reported values.
| Cell Line | Cancer Type | IC50 / EC50 (µM) | Reference |
| SW480 | Colorectal Cancer | IC50: 0.8 | [5] |
| D-17 | Canine Osteosarcoma | EC50: 0.64 ± 0.04 | [2] |
| Gracie | Canine Osteosarcoma | EC50: 0.38 ± 0.009 | [2] |
Q4: How can I confirm that this compound is inducing apoptosis in my cells?
A4: A common method to confirm apoptosis is to measure the cleavage of caspase-3. The active form of caspase-3 is a key executioner of apoptosis. This can be assessed by Western blotting using an antibody that specifically recognizes the cleaved fragments of caspase-3.
Q5: How do I measure the increase in intracellular calcium after this compound treatment?
A5: Intracellular calcium levels can be measured using fluorescent calcium indicators such as Fura-2 or Indo-1.[6][7] These dyes exhibit a shift in their fluorescence emission spectrum upon binding to calcium, which can be quantified using a fluorescence plate reader or flow cytometry.
Experimental Protocols
1. Cell Viability (MTT) Assay
This protocol is for assessing the effect of this compound on cancer cell proliferation and viability.
-
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the overnight culture medium from the cells and replace it with the medium containing different concentrations of this compound. Include untreated control wells.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, 72 hours).
-
Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until purple formazan (B1609692) crystals are visible.
-
Remove the MTT-containing medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value.
-
2. Western Blot for Cleaved Caspase-3
This protocol is for detecting the induction of apoptosis by this compound.
-
Materials:
-
This compound-treated and untreated cell lysates
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibody against cleaved caspase-3
-
Primary antibody against a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
-
-
Procedure:
-
Treat cells with this compound at the desired concentration and time point.
-
Lyse the cells and quantify the protein concentration.
-
Load equal amounts of protein from each sample onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against cleaved caspase-3 overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
Re-probe the membrane with an antibody against a loading control to ensure equal protein loading.
-
3. Intracellular Calcium Flux Assay
This protocol is for measuring changes in intracellular calcium levels in response to this compound.
-
Materials:
-
Cancer cell line of interest
-
Calcium indicator dye (e.g., Fura-2 AM or Indo-1 AM)
-
Pluronic F-127 (optional, to aid dye loading)
-
Hanks' Balanced Salt Solution (HBSS) with and without calcium
-
This compound compound
-
Ionomycin (B1663694) (positive control)
-
EGTA (negative control)
-
Fluorescence plate reader or flow cytometer
-
-
Procedure:
-
Culture cells to the appropriate confluency.
-
Load the cells with the calcium indicator dye in HBSS (with calcium) for 30-60 minutes at 37°C.
-
Wash the cells with HBSS (with calcium) to remove excess dye.
-
Measure the baseline fluorescence of the cells.
-
Add this compound to the cells and immediately begin recording the fluorescence signal over time.
-
At the end of the experiment, add ionomycin as a positive control to elicit a maximal calcium response, followed by EGTA to chelate calcium and obtain a minimal fluorescence reading.
-
Calculate the ratio of fluorescence at the calcium-bound and calcium-free excitation/emission wavelengths to determine the relative change in intracellular calcium concentration.
-
Visualizations
Caption: this compound signaling pathway in cancer cells.
Caption: Troubleshooting workflow for this compound resistance.
References
- 1. Endoplasmic reticulum stress signaling and chemotherapy resistance in solid cancers | Semantic Scholar [semanticscholar.org]
- 2. Endoplasmic Reticulum Stress Signaling in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Inhibition of autophagy; an opportunity for the treatment of cancer resistance [frontiersin.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. bu.edu [bu.edu]
- 7. Intracellular Calcium Flux - University of Utah Flow Cytometry [flowcytometry.cores.utah.edu]
Minimizing off-target effects of RL71 in research
Welcome to the Technical Support Center for RL71. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound and to help troubleshoot potential issues, with a focus on minimizing off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a synthetic curcumin (B1669340) analog that has been identified as a potent inhibitor of the Sarco/Endoplasmic Reticulum Ca2+-ATPase 2 (SERCA2). By binding to a novel site on SERCA2, this compound blocks the transport of calcium ions from the cytosol into the endoplasmic reticulum (ER). This disruption of calcium homeostasis leads to elevated cytosolic calcium levels, ER stress, and subsequent activation of apoptotic and autophagic cell death pathways in cancer cells.
Q2: In which cancer types has this compound shown the most promise?
Research has primarily highlighted the efficacy of this compound in triple-negative breast cancer (TNBC) and colorectal cancer models. Its ability to induce cell death through ER stress and autophagy makes it a promising candidate for cancers that are often resistant to conventional therapies.
Q3: What are the known downstream signaling pathways affected by this compound?
The inhibition of SERCA2 by this compound and the resulting increase in cytosolic calcium activate the CaMKK-AMPK-mTOR signaling pathway, which plays a crucial role in the induction of autophagy. Additionally, the sustained ER stress triggers the unfolded protein response (UPR), leading to apoptosis.
Q4: What is the optimal concentration of this compound to use in in vitro experiments?
The optimal concentration of this compound is cell-line dependent. It is recommended to perform a dose-response curve to determine the IC50 value for your specific cell line. Based on published data, the IC50 values for this compound in various cancer cell lines are summarized in the table below. For initial experiments, a concentration range of 0.1 to 10 µM is a reasonable starting point.
Q5: How can I be sure that the observed phenotype is due to the on-target inhibition of SERCA2 by this compound?
Validating on-target effects is crucial. Here are several strategies:
-
Use a Structurally Unrelated SERCA Inhibitor: Employ a different, well-characterized SERCA inhibitor (e.g., Thapsigargin (B1683126), Cyclopiazonic Acid) to see if it recapitulates the phenotype observed with this compound.
-
Negative Control Compound: If available, use a structurally similar but inactive analog of this compound. This helps to ensure that the observed effects are not due to the chemical scaffold itself.
-
Rescue Experiments: Overexpression of SERCA2 may rescue the cells from the effects of this compound, providing strong evidence for on-target activity.
-
Genetic Knockdown/Knockout: Use siRNA or CRISPR-Cas9 to knockdown or knockout the gene encoding SERCA2 (ATP2A2). The resulting phenotype should mimic the effects of this compound treatment.[1]
Troubleshooting Guide: Minimizing Off-Target Effects
While the specific off-target profile of this compound has not been extensively published, its classification as a curcumin analog suggests the potential for interactions with multiple cellular targets. Curcumin and its analogs are known to interact with a variety of proteins, including kinases and transcription factors.[2][3][4] Therefore, it is essential to design experiments that minimize and control for potential off-target effects.
| Issue | Possible Cause | Recommended Solution |
| Unexpected or inconsistent cellular phenotype | Off-target effects: this compound may be interacting with other proteins in the cell, leading to unintended biological consequences. | 1. Perform a dose-response curve: Use the lowest effective concentration of this compound that elicits the desired on-target effect.[1] 2. Orthogonal validation: Use a structurally unrelated SERCA inhibitor to confirm that the phenotype is consistent with SERCA2 inhibition.[1] 3. Genetic validation: Use siRNA or CRISPR to knockdown/knockout SERCA2 and compare the phenotype to that of this compound treatment.[1] 4. Kinase profiling: If off-target kinase inhibition is suspected, consider performing a kinase panel screen to identify potential off-target kinases.[2] |
| High cellular toxicity at low concentrations | Potent off-target effects: The inhibitor may be affecting essential cellular pathways unrelated to SERCA2. | 1. Thoroughly review the literature: Investigate known off-target effects of curcumin analogs and SERCA inhibitors.[2][3][5][6][7][8] 2. Reduce inhibitor concentration: Determine the minimal concentration required for on-target activity. 3. Monitor markers of general toxicity: Assess markers of apoptosis and necrosis at various concentrations and time points. |
| Discrepancy between biochemical and cell-based assay results | Cellular factors: Poor cell permeability, active efflux by transporters (e.g., P-glycoprotein), or rapid metabolism of this compound can lead to a lower effective intracellular concentration. | 1. Assess cell permeability: Use computational tools or experimental assays to determine the cell permeability of this compound. 2. Use efflux pump inhibitors: If efflux is suspected, co-treatment with an efflux pump inhibitor (e.g., verapamil) may increase the intracellular concentration of this compound. 3. Evaluate compound stability: Assess the stability of this compound in your cell culture medium over the course of the experiment. |
| Inconsistent results between experiments | Compound stability and handling: this compound, like many small molecules, may be sensitive to light, temperature, and freeze-thaw cycles. | 1. Prepare fresh stock solutions: Aliquot stock solutions to avoid repeated freeze-thaw cycles. 2. Protect from light: Store stock solutions and working solutions in amber vials or wrapped in foil. 3. Consistent solvent concentration: Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all experiments and is below a level that causes cellular toxicity (typically <0.5%). |
Data Presentation
This compound IC50 Values in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| SW480 | Colorectal Cancer | ~0.8 | [9] |
| MDA-MB-468 | Triple-Negative Breast Cancer | Sub-micromolar | [9] |
| A549 | Lung Cancer | 12.52 (for a related analog) | [10] |
| MDA-MB-468 | Breast Cancer | 13.16 (for a related analog) | [10] |
| HeLa | Cervical Cancer | >50 (for a related analog) | [10] |
| FaDu | Pharyngeal Cancer | >50 (for a related analog) | [10] |
| PC3 | Prostate Cancer | 5.195 (for a related analog) | [10] |
| MCF7 | Breast Cancer | 21.045 (for a related analog) | [10] |
| HCT116 | Colorectal Cancer | 13.575 (for a related analog) | [10] |
Note: Some IC50 values are for structurally related curcumin analogs and may not be directly representative of this compound's potency.[10]
Experimental Protocols
In Vitro SERCA Activity Assay
Objective: To measure the inhibitory effect of this compound on SERCA Ca2+-ATPase activity.
Methodology:
-
Homogenate Preparation: Prepare cell or tissue homogenates containing microsomes rich in SERCA.
-
Reaction Mixture: Prepare a reaction buffer containing a calcium indicator (e.g., Indo-1), ATP, and other necessary components.
-
Compound Incubation: Incubate the homogenates with varying concentrations of this compound or a vehicle control (e.g., DMSO). A known SERCA inhibitor like Thapsigargin can be used as a positive control.[11]
-
Initiate Reaction: Start the reaction by adding a defined concentration of CaCl2.
-
Measure Calcium Uptake: Monitor the change in fluorescence of the calcium indicator over time using a fluorescence plate reader. The rate of fluorescence change corresponds to the rate of Ca2+ uptake by SERCA.
-
Data Analysis: Calculate the rate of Ca2+ uptake for each concentration of this compound and determine the IC50 value.
Intracellular Calcium Flux Assay
Objective: To measure the effect of this compound on intracellular calcium levels in intact cells.
Methodology:
-
Cell Seeding: Seed cells in a 96-well black-walled, clear-bottom plate and allow them to adhere overnight.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-8, Fura-2) according to the manufacturer's protocol. This typically involves a 30-60 minute incubation at 37°C.[12][13]
-
Compound Addition: Add this compound at the desired concentration to the wells. A vehicle control and a positive control (e.g., a calcium ionophore like ionomycin) should be included.
-
Fluorescence Measurement: Immediately begin measuring the fluorescence intensity over time using a fluorescence plate reader equipped with an injector.[12]
-
Data Analysis: Plot the fluorescence intensity over time to visualize the calcium flux. Quantify parameters such as peak fluorescence and the area under the curve to compare the effects of different treatments.[14]
Western Blot Analysis of the CaMKK-AMPK-mTOR Pathway
Objective: To assess the activation state of key proteins in the CaMKK-AMPK-mTOR signaling pathway following this compound treatment.
Methodology:
-
Cell Treatment: Treat cells with this compound at various concentrations and for different time points.
-
Protein Extraction: Lyse the cells and quantify the total protein concentration.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Antibody Incubation: Block the membrane and incubate with primary antibodies against total and phosphorylated forms of key proteins, such as CaMKK, AMPK (Thr172), and mTOR (Ser2448). An antibody against a housekeeping protein (e.g., GAPDH, β-actin) should be used as a loading control.
-
Detection: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.
Visualizations
Caption: Signaling pathway of this compound.
Caption: Experimental workflow for on-target validation of this compound.
Caption: Troubleshooting logic for suspected off-target effects.
References
- 1. benchchem.com [benchchem.com]
- 2. New curcumin analogues exhibit enhanced growth‐suppressive activity and inhibit AKT and signal transducer and activator of transcription 3 phosphorylation in breast and prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Perspectives on New Synthetic Curcumin Analogs and their Potential Anticancer Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of the NF-κB signaling pathway by the curcumin analog, 3,5-Bis(2-pyridinylmethylidene)-4-piperidone (EF31): anti-inflammatory and anti-cancer properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of thapsigargin and cyclopiazonic acid on sarcoplasmic reticulum Ca2+ uptake, spontaneous force oscillations and myofilament Ca2+ sensitivity in skinned rat ventricular trabeculae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of thapsigargin and cyclopiazonic acid on intracellular calcium activity in newborn rat cardiomyocytes during their development in primary culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of thapsigargin and cyclopiazonic acid on the sarcoplasmic reticulum Ca2+ pump of skinned fibres from frog skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of thapsigargin and cyclopiazonic acid on twitch force and sarcoplasmic reticulum Ca2+ content of rabbit ventricular muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Inhibition and conformational change of SERCA3b induced by Bcl-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. abcam.com [abcam.com]
- 13. crosbymarinaclub.org.uk [crosbymarinaclub.org.uk]
- 14. icdar.org [icdar.org]
Technical Support Center: Improving the Stability of RL71 in Solution
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address stability issues encountered with the small molecule RL71 in solution. The following information is designed to help you diagnose and resolve common challenges during your experiments.
Frequently Asked Questions (FAQs)
Q1: My this compound solution appears to be degrading over a short period. What are the likely causes?
Degradation of this compound in solution can be attributed to several factors:
-
Hydrolysis: this compound may be susceptible to cleavage by water, especially if it contains functional groups like esters or amides. The pH of your solution is a critical factor, as hydrolysis can be catalyzed by acidic or basic conditions.[1]
-
Oxidation: If this compound has electron-rich components, it may be sensitive to oxidation.[1] Dissolved oxygen in the buffer and exposure to light can promote this process.[1][2]
-
Photodegradation: Exposure to light, particularly UV light, can cause photolysis, leading to the breakdown of the compound.[2]
-
Temperature: Higher temperatures can accelerate the rate of chemical degradation.[2]
Q2: I'm observing precipitation in my this compound stock solution. Is this degradation?
Precipitation is not always indicative of degradation, but it can be a related issue. Here's what might be happening:
-
Poor Solubility: this compound may have limited solubility in your chosen solvent or buffer, causing it to precipitate over time, especially at higher concentrations.[1][3] This can be mistaken for degradation.
-
Degradation to an Insoluble Product: It's also possible that this compound is degrading into a less soluble compound, which then precipitates out of the solution.[1]
Q3: How can I improve the stability of my this compound solution?
Several strategies can be employed to enhance the stability of this compound in solution:
-
pH Optimization: Adjusting the pH of your buffer to a range where this compound is most stable can significantly reduce hydrolysis.[2][3]
-
Use of Co-solvents: For compounds with poor aqueous solubility, adding a small amount of an organic co-solvent like DMSO or ethanol (B145695) can improve both solubility and stability.[1]
-
Addition of Excipients:
-
Antioxidants: To prevent oxidation, consider adding antioxidants such as ascorbic acid or dithiothreitol (B142953) (DTT).[1]
-
Chelating Agents: If metal-catalyzed degradation is suspected, adding a chelating agent like EDTA can be beneficial.[2]
-
Buffers: Using buffers like citrate, acetate, or phosphate (B84403) can help maintain a stable pH.[2]
-
-
Temperature Control: Storing stock solutions at lower temperatures (e.g., -20°C or -80°C) can slow down degradation rates.[1]
-
Light Protection: Store solutions in amber vials or wrap containers in aluminum foil to protect them from light.[1]
-
Inert Atmosphere: For compounds highly sensitive to oxidation, preparing and storing solutions under an inert gas like nitrogen or argon can prevent degradation.[1][2]
Troubleshooting Guide
This guide provides a structured approach to identifying and resolving stability issues with this compound.
| Observed Issue | Potential Cause | Recommended Action |
| Loss of activity in a cell-based assay | Degradation in culture medium | Assess the stability of this compound directly in the cell culture medium over the time course of the experiment. |
| Adsorption to plasticware | Use low-binding plates or add a small amount of a non-ionic surfactant.[1] | |
| Poor cell permeability | Evaluate cell permeability using standard assays. | |
| Precipitate forms in the stock solution upon storage | Poor solubility | Prepare a more dilute stock solution.[1] Consider using a different solvent or a co-solvent system.[3] |
| Compound degradation to an insoluble product | Analyze the precipitate to determine if it is a degradant. Adjust storage conditions (e.g., lower temperature, protect from light). | |
| Changes in the appearance of the solution (e.g., color change) | Oxidation or other chemical degradation | Prepare solutions fresh before each experiment.[1] Add antioxidants if oxidation is suspected. Store under an inert atmosphere. |
| Inconsistent results between experiments | Instability of stock solution | Aliquot the stock solution after preparation to avoid repeated freeze-thaw cycles. Store aliquots at an appropriate temperature. |
| Inconsistent solution preparation | Ensure consistent and accurate preparation of all solutions. |
Experimental Protocols
Protocol 1: Forced Degradation Study for this compound
A forced degradation study, also known as stress testing, is crucial for identifying the likely degradation products and pathways of this compound.[4][5] This helps in developing stability-indicating analytical methods.
Objective: To determine the intrinsic stability of this compound under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
High-purity water
-
Acetonitrile (ACN) or other suitable organic solvent
-
pH meter
-
HPLC system with a suitable detector (e.g., UV, MS)
-
Temperature-controlled incubator
-
Photostability chamber
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., ACN or DMSO) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the this compound stock solution with 0.1 M HCl. Incubate at a specific temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours).
-
Base Hydrolysis: Mix the this compound stock solution with 0.1 M NaOH. Incubate at room temperature for a defined period.
-
Oxidation: Mix the this compound stock solution with 3% H₂O₂. Keep at room temperature, protected from light, for a defined period.
-
Thermal Degradation: Expose a solid sample and a solution of this compound to elevated temperatures (e.g., 60°C, 80°C) for a defined period.
-
Photodegradation: Expose a solid sample and a solution of this compound to light in a photostability chamber according to ICH Q1B guidelines.
-
-
Sample Analysis:
-
At each time point, withdraw a sample and neutralize it if it was subjected to acid or base hydrolysis.
-
Dilute the sample to a suitable concentration for analysis.
-
Analyze the sample using a validated stability-indicating HPLC method to separate the parent compound from any degradation products.
-
-
Data Analysis:
-
Calculate the percentage of degradation of this compound under each stress condition. The generally recommended degradation is between 5-20%.[6]
-
Identify and characterize the major degradation products.
-
Visualizations
Caption: Workflow for this compound Stability Assessment.
Caption: Hypothetical this compound Target Engagement Pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. Strategies for Resolving Stability Issues in Drug Formulations | Pharmaguideline [pharmaguideline.com]
- 3. benchchem.com [benchchem.com]
- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. acdlabs.com [acdlabs.com]
- 6. pharmtech.com [pharmtech.com]
RL71 experimental variability and reproducibility issues
RL71 Technical Support Center
Welcome to the technical support center for the experimental mTOR inhibitor, this compound. This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to experimental variability and reproducibility when working with this compound. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and standardized protocols to ensure reliable and consistent results.
Frequently Asked Questions (FAQs)
Q1: We are observing significant batch-to-batch variability in the IC50 value of this compound in our cell viability assays. What are the potential causes?
A1: Batch-to-batch variability is a common issue in cancer cell line experiments and can stem from several sources.[1][2] Key factors include:
-
Compound Stability and Handling: this compound is sensitive to repeated freeze-thaw cycles and prolonged exposure to light. Ensure that you prepare fresh dilutions from a new aliquot of stock solution for each experiment.[3]
-
Cell Culture Conditions: The physiological state of your cells is critical. Variations in cell passage number, confluency at the time of treatment, and batch-to-batch differences in serum can all alter cellular response to this compound. It is crucial to maintain a standardized cell culture protocol.[3]
-
Mycoplasma Contamination: Mycoplasma can alter cellular metabolism and signaling, significantly impacting experimental outcomes. Regular testing is highly recommended.
-
Assay Reagent Consistency: Ensure all assay reagents, including cell culture media and assay kits, are within their expiration dates and have been stored under the recommended conditions.[3]
Q2: How can we confirm that the observed effects of this compound are due to on-target inhibition of the mTOR pathway?
A2: Confirming on-target activity is crucial. Here are several recommended approaches:
-
Western Blot Analysis: The most direct method is to measure the phosphorylation status of key downstream effectors of the mTOR pathway.[4][5] A decrease in the phosphorylation of proteins like S6 Ribosomal Protein (at Ser235/236) and 4E-BP1 (at Thr37/46) following this compound treatment indicates on-target activity.
-
Use of Control Compounds: Include a well-characterized, structurally unrelated mTOR inhibitor (e.g., Rapamycin or a dual PI3K/mTOR inhibitor) as a positive control.[3] This helps confirm that the observed phenotype is due to mTOR pathway inhibition.
-
Rescue Experiments: If possible, use a downstream constitutively active mutant to see if it can rescue the effects of this compound.
-
Cell-Free Kinase Assay: To confirm direct inhibition, test this compound in an in vitro kinase assay using purified mTOR protein.[4]
Q3: Our Western blots for phosphorylated proteins show a weak signal or high background after this compound treatment. How can we improve the results?
A3: Western blotting for phosphorylated proteins requires specific optimizations:
-
Use of Phosphatase Inhibitors: It is absolutely essential to include a cocktail of phosphatase inhibitors in your cell lysis buffer to preserve the phosphorylation state of your target proteins.[6]
-
Blocking Buffer: For phospho-antibodies, blocking with 5% Bovine Serum Albumin (BSA) in TBST is often recommended over non-fat milk, as milk contains phosphoproteins that can increase background noise.
-
Antibody Dilution and Incubation: Optimize the primary antibody concentration. For many phospho-antibodies, an overnight incubation at 4°C is recommended to enhance signal.[7]
-
Loading Amount: Detection of phospho-proteins may require loading a higher amount of total protein (20-50 µg) compared to non-phosphorylated targets.[8]
Q4: this compound appears to be cytotoxic at concentrations where we expect to see only cytostatic (anti-proliferative) effects. Why might this be happening?
A4: Unexpected cytotoxicity can arise from several factors:
-
Solvent Toxicity: Ensure the final concentration of your solvent (e.g., DMSO) is low (ideally ≤ 0.1%) and consistent across all wells. Always include a vehicle-only control.[3]
-
Off-Target Effects: At higher concentrations, small molecule inhibitors can engage off-target kinases, which may induce cytotoxicity.[3] Performing a kinome scan can help identify potential off-target activities.
-
Compound Degradation: Unstable compounds can degrade into toxic byproducts. Confirm the stability of this compound under your specific experimental conditions (e.g., in culture medium at 37°C over time).[3]
-
Cell Line Sensitivity: Some cell lines are exquisitely dependent on the PI3K/Akt/mTOR pathway for survival, and potent inhibition can quickly lead to apoptosis.
Troubleshooting Guides
Issue 1: Inconsistent IC50 Values for this compound in Cell Viability Assays
This guide provides a systematic approach to troubleshooting variability in cell viability experiments.
| Potential Cause | Recommended Action | Rationale |
| This compound Stock/Working Solution | 1. Use a fresh aliquot of this compound stock for each experiment. 2. Prepare serial dilutions fresh for every assay. 3. Verify stock concentration via analytical methods (e.g., HPLC). | Small molecules can degrade with freeze-thaw cycles or prolonged storage in solution, altering the effective concentration.[3] |
| Cell Culture Practices | 1. Use cells within a consistent, narrow passage number range. 2. Seed cells and allow them to attach for a standardized period (e.g., 24h) before treatment. 3. Ensure cell confluency is consistent (e.g., 70-80%) at the time of treatment. | Cellular response to drugs is highly dependent on the growth phase and health of the cells. Over-confluent or sparse cultures respond differently.[3] |
| Assay Protocol | 1. Ensure uniform mixing of this compound in media before adding to cells. 2. Check for and eliminate edge effects in microplates by not using outer wells or by filling them with sterile PBS. 3. Standardize incubation time with this compound and with the viability reagent (e.g., MTT, resazurin).[9] | Minor variations in pipetting, incubation times, or plate reader settings can introduce significant error. |
| Serum Variability | 1. Purchase a large lot of fetal bovine serum (FBS). 2. Test and validate the new lot against the old lot before switching. | Different lots of FBS contain varying levels of growth factors, which can activate the PI3K/Akt/mTOR pathway and compete with the inhibitor's action. |
Issue 2: Poor Signal-to-Noise Ratio in Western Blots for p-S6K or p-Akt
This guide addresses common problems encountered when validating this compound's mechanism of action via Western blot.
| Problem | Potential Cause | Solution |
| No or Weak Phospho Signal | Ineffective lysis / Phosphatases active | Always use a fresh lysis buffer containing a potent cocktail of phosphatase and protease inhibitors. Keep samples on ice at all times.[6] |
| Low abundance of target protein | Increase the amount of total protein loaded onto the gel (try 30-50 µg). | |
| Insufficient pathway activation | Ensure the cell line has basal PI3K/Akt/mTOR activity or stimulate the pathway (e.g., with growth factors) before inhibitor treatment to see a robust decrease. | |
| Poor antibody performance | Use an antibody validated for Western blot. Optimize antibody dilution and consider overnight incubation at 4°C.[7] | |
| High Background | Non-specific antibody binding | Block the membrane with 5% BSA in TBST for 1 hour at room temperature. Increase the number and duration of TBST washes after primary and secondary antibody incubations.[6] |
| Over-exposure | Reduce the exposure time or the amount of ECL substrate used. | |
| Inconsistent Loading | Pipetting errors or inaccurate protein quantification | Perform a reliable protein quantification assay (e.g., BCA).[10] After blotting for the phospho-target, strip the membrane and re-probe for the total protein (e.g., total Akt) and a loading control (e.g., GAPDH).[4][8] |
Experimental Protocols
Protocol 1: Western Blot Analysis of mTORC1 Pathway Inhibition
This protocol details the steps to assess the phosphorylation status of S6 Kinase (S6K), a downstream target of mTORC1, following treatment with this compound.
-
Cell Culture and Treatment:
-
Plate cells (e.g., MCF-7, U87-MG) in 6-well plates to achieve 70-80% confluency.
-
Treat cells with varying concentrations of this compound (e.g., 0, 10, 100, 1000 nM) for a specified time (e.g., 2 hours). Include a vehicle-only control (DMSO).[10]
-
-
Cell Lysis:
-
Aspirate media and wash cells once with ice-cold PBS.
-
Add 100 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitor cocktails.
-
Scrape cells and transfer the lysate to a pre-chilled microcentrifuge tube.[10]
-
Incubate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C.[10]
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA assay.[10]
-
Normalize samples to the same concentration (e.g., 2 µg/µL) with lysis buffer.
-
-
SDS-PAGE and Transfer:
-
Prepare samples by adding Laemmli sample buffer and boiling at 95°C for 5 minutes.
-
Load 20-30 µg of protein per lane onto an SDS-polyacrylamide gel.
-
Run the gel and transfer proteins to a PVDF membrane.[6]
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[4]
-
Incubate the membrane overnight at 4°C with a primary antibody specific for phospho-p70 S6 Kinase (Thr389).[4]
-
Wash the membrane 3x with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash 3x with TBST.
-
-
Detection & Analysis:
-
Apply an ECL substrate and capture the chemiluminescent signal.[6]
-
Strip the membrane and re-probe for total p70 S6K and a loading control (e.g., β-actin) to normalize the data.
-
Protocol 2: Cell Viability (MTT) Assay
This protocol describes a method to determine the dose-dependent effect of this compound on cell viability.
-
Cell Seeding:
-
Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000 cells/well) in 100 µL of media.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a 2x concentration serial dilution of this compound in culture medium.
-
Remove 50 µL of media from each well and add 50 µL of the 2x this compound dilutions to achieve the final desired concentrations. Include vehicle-only and no-treatment controls.
-
Incubate for the desired exposure period (e.g., 72 hours).
-
-
MTT Addition:
-
Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.[11]
-
Incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan (B1609692) crystals.[9]
-
-
Solubilization:
-
Carefully aspirate the media.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.[11]
-
Mix gently on an orbital shaker for 10 minutes.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Normalize the data to the vehicle-treated control wells and plot the dose-response curve to calculate the IC50 value.
-
Visualizations
Caption: Simplified PI3K/Akt/mTORC1 signaling pathway showing the inhibitory action of this compound.
Caption: Key steps in the experimental workflow for Western blot analysis of mTOR pathway inhibition.
References
- 1. Assessing reproducibility of the core findings in cancer research - PMC [pmc.ncbi.nlm.nih.gov]
- 2. On the low reproducibility of cancer studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. ccrod.cancer.gov [ccrod.cancer.gov]
- 8. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. mdpi.com [mdpi.com]
RL71 Technical Support Center: Optimizing Apoptotic Response
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing RL71 to induce apoptosis. Content is tailored for scientists and drug development professionals to optimize their experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: We are not observing a significant apoptotic response after this compound treatment. What is the optimal treatment time to consider?
A1: The optimal treatment time for inducing apoptosis with this compound is highly dependent on the cell line and the concentration of this compound used. Based on available data, a time-course experiment is strongly recommended to determine the peak apoptotic response for your specific model system.
-
Early Time Points (e.g., 12-24 hours): In some cell lines, particularly triple-negative breast cancer (TNBC) cells, this compound primarily induces excessive autophagic cell death, with less than 10% of cells undergoing apoptosis after 24 hours of treatment with 1 µM this compound.[1][2] Autophagic vacuoles can be observed as early as 12 hours post-treatment.[3]
-
Later Time Points (e.g., 48-72 hours): A more significant apoptotic response is often observed at later time points. For instance, in MDA-MB-468 TNBC cells, apoptosis levels were still below 20% after 48 hours of treatment, suggesting that for this cell line, autophagy is the main mechanism of cell death.[1][3]
It is crucial to assess both early and late time points (e.g., 12, 24, 48, and 72 hours) to capture the full spectrum of this compound's effects.
Q2: How does the concentration of this compound affect the apoptotic response?
A2: The concentration of this compound is a critical factor. Exceeding the optimal concentration may lead to rapid cell death via necrosis rather than apoptosis, while too low a concentration may not be sufficient to induce a response.
-
EC50 Values: The half-maximal effective concentration (EC50) varies between cell lines. For example, the EC50 for canine osteosarcoma cell lines D-17 and Gracie are 0.64 µM and 0.38 µM, respectively.[4] For canine histiocytic sarcoma cell lines DH82 and Nike, the EC50 values are 0.66 µM and 0.79 µM, respectively, after 72 hours of exposure.[5]
-
Concentration-Dependent Effects: In canine osteosarcoma cells, a significant increase in apoptotic cells was observed at 2x and 5x the EC50 concentration.[4] Similarly, in canine histiocytic sarcoma cells, a 4-fold increase in apoptotic cells was seen at 2x the EC50 concentration.[5]
A dose-response experiment is essential to identify the optimal concentration for your specific cell line.
Q3: We observe cell death, but our apoptosis assays (e.g., Annexin V) show a low percentage of apoptotic cells. What could be the reason?
A3: this compound is known to induce both apoptosis and excessive autophagic cell death, with the latter being the predominant mechanism in some cell lines like TNBC.[1][3][6] If you observe significant cell death with low apoptosis levels, it is likely that autophagy is the primary driver. Consider performing assays to detect autophagy, such as monitoring the conversion of LC3B-I to LC3B-II by Western blot or observing the formation of autophagic vacuoles via electron microscopy.[3]
Q4: What are the key signaling pathways activated by this compound that lead to apoptosis?
A4: this compound induces apoptosis primarily through the induction of endoplasmic reticulum (ER) stress.[1][3][6] It targets and inhibits the sarco/endoplasmic reticulum calcium-ATPase 2 (SERCA2), leading to a disruption of calcium homeostasis.[1][3][6] This increase in cytosolic calcium triggers ER stress, which in turn activates the apoptotic cascade. Another key event is the activation of executioner caspases, such as caspase-3.[4]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low or no apoptotic signal | Inappropriate treatment time: The peak apoptotic response may have been missed. | Perform a time-course experiment, analyzing cells at multiple time points (e.g., 12, 24, 48, 72 hours). |
| Suboptimal this compound concentration: The concentration may be too low to induce apoptosis or too high, causing necrosis. | Conduct a dose-response experiment using a range of concentrations around the known EC50 for your cell line. | |
| Cell line resistance: The specific cell line may be less sensitive to this compound-induced apoptosis. | Consider that autophagy may be the primary mechanism of cell death. Perform autophagy-specific assays. | |
| High background in Annexin V staining | Mechanical stress during cell harvesting: Harsh trypsinization or centrifugation can damage cell membranes, leading to false positives. | Use a gentle cell detachment method and centrifuge at low speed. |
| Prolonged incubation with staining reagents: Leaving cells in the staining buffer for too long can lead to non-specific binding. | Adhere strictly to the recommended incubation times in the protocol. Analyze samples on the flow cytometer as soon as possible after staining. | |
| Inconsistent Western blot results for apoptotic markers | Poor sample preparation: Incomplete cell lysis or protein degradation can affect results. | Use appropriate lysis buffers with protease inhibitors and keep samples on ice. |
| Incorrect antibody dilution or incubation time: This can lead to weak or non-specific bands. | Optimize antibody concentrations and incubation times according to the manufacturer's recommendations. | |
| Timing of protein expression: The expression of specific apoptotic markers can be transient. | Harvest cells at different time points post-treatment to capture the peak expression of your protein of interest. |
Data on this compound Treatment and Apoptotic Response
Table 1: Apoptotic Response to this compound in Canine Cancer Cell Lines
| Cell Line | Cancer Type | This compound Concentration | Treatment Time (hours) | Apoptotic Effect |
| D-17 | Osteosarcoma | 2x EC50 (1.28 µM) | Not Specified | Significant increase in apoptotic cells[4] |
| Gracie | Osteosarcoma | 2x EC50 (0.76 µM) | Not Specified | Significant increase in apoptotic cells[4] |
| DH82 | Histiocytic Sarcoma | 2x EC50 (1.32 µM) | 72 | 4-fold increase in apoptotic cells[5] |
| Nike | Histiocytic Sarcoma | 2x EC50 (1.58 µM) | 72 | 4-fold increase in apoptotic cells[5] |
Table 2: Apoptotic and Autophagic Response to this compound in Triple-Negative Breast Cancer (TNBC) Cell Lines
| Cell Line | This compound Concentration | Treatment Time (hours) | % Apoptotic Cells | Key Observation |
| MDA-MB-468, MDA-MB-231, SUM-1315 | 1 µM | 24 | < 10% | Autophagy is the primary cell death mechanism.[1][2] |
| MDA-MB-468 | 1 µM | 48 | < 20% | Autophagic cell death is the main contributor to this compound-induced cytotoxicity.[1][3] |
Experimental Protocols
Annexin V/Propidium Iodide (PI) Staining for Flow Cytometry
This protocol is adapted from standard procedures for detecting apoptosis.
-
Cell Preparation:
-
Seed cells and treat with the desired concentration of this compound for the determined time course. Include both positive and negative controls.
-
Harvest cells, including any floating cells from the supernatant.
-
Wash cells twice with cold phosphate-buffered saline (PBS) and resuspend in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.
-
-
Staining:
-
To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 5 µL of Propidium Iodide (PI) staining solution.
-
-
Analysis:
-
Add 400 µL of 1X binding buffer to each tube.
-
Analyze the cells by flow cytometry within one hour of staining.
-
Caspase-3 Activity Assay (Colorimetric)
This protocol outlines the general steps for a colorimetric caspase-3 activity assay.
-
Lysate Preparation:
-
Induce apoptosis in cells by treating with this compound.
-
Pellet the cells and lyse them with a chilled cell lysis buffer.
-
Incubate the lysate on ice for 10 minutes.
-
Centrifuge at 10,000 x g for 1 minute to pellet cellular debris. Collect the supernatant.
-
-
Assay Reaction:
-
Add 50 µL of 2X Reaction Buffer/DTT mix to each sample.
-
Add 5 µL of the DEVD-pNA substrate.
-
Incubate at 37°C for 1-2 hours.
-
-
Measurement:
-
Read the samples in a microplate reader at a wavelength of 400-405 nm. The absorbance is proportional to the caspase-3 activity.
-
Western Blotting for Apoptotic Markers (e.g., Cleaved Caspase-3)
This protocol provides a general workflow for detecting apoptotic proteins.
-
Protein Extraction:
-
Treat cells with this compound for the desired time.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Denature protein lysates by boiling in Laemmli sample buffer.
-
Separate proteins by SDS-PAGE.
-
Transfer proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against the apoptotic marker of interest (e.g., cleaved caspase-3) overnight at 4°C.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Signaling Pathways and Experimental Workflow Diagrams
Caption: this compound-induced apoptotic signaling pathway.
Caption: Experimental workflow for assessing this compound-induced apoptosis.
References
- 1. Small-molecule this compound-triggered excessive autophagic cell death as a potential therapeutic strategy in triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. The second-generation curcumin analogue this compound elicits G2/M cell cycle arrest and apoptosis in canine osteosarcoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Utility of the second-generation curcumin analogue this compound in canine histiocytic sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Small-molecule this compound-triggered excessive autophagic cell death as a potential therapeutic strategy in triple-negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: RL71 Synthesis Scale-Up for Preclinical Trials
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in scaling up the synthesis of the novel therapeutic candidate, RL71, for preclinical trials.
Section 1: Troubleshooting Guides
This section provides solutions to common problems encountered during the scale-up of this compound synthesis.
Low Reaction Yield
Q1: We are experiencing a significant drop in yield for the final step of this compound synthesis when moving from a 1g to a 100g scale. What are the potential causes and how can we troubleshoot this?
A1: A decrease in yield upon scale-up is a common challenge. Several factors could be contributing to this issue. Here is a step-by-step troubleshooting guide:
-
Heat Transfer and Temperature Control: Exothermic reactions are harder to control at a larger scale.[1] Inadequate heat dissipation can lead to side reactions and degradation of the product.
-
Troubleshooting:
-
Monitor the internal reaction temperature closely.
-
Ensure the reactor has adequate cooling capacity.
-
Consider a slower addition rate of reagents for highly exothermic steps.
-
-
-
Mixing Efficiency: Inefficient mixing in a larger reactor can result in localized "hot spots" or areas of high reagent concentration, leading to the formation of byproducts.
-
Troubleshooting:
-
Evaluate the stirrer speed and design.
-
Ensure the vessel geometry is appropriate for efficient mixing.
-
-
-
Reagent Stoichiometry and Addition: The optimal stoichiometry at a small scale may not be ideal for a larger batch. The rate of addition also becomes more critical.
-
Troubleshooting:
-
Re-optimize the stoichiometry at the new scale.
-
Control the addition rate of key reagents carefully.
-
-
Troubleshooting Workflow for Low Yield
References
Refining RL71 delivery methods for targeted tumor accumulation
This technical support center provides troubleshooting guidance and frequently asked questions for researchers and drug development professionals working on refining RL71 delivery methods for targeted tumor accumulation.
Troubleshooting Guides
This section addresses specific issues that may arise during experimentation with this compound delivery systems.
Issue 1: Low Tumor Accumulation of this compound Nanoformulation
Question: We are observing low accumulation of our this compound nanoformulation in the tumor tissue in our xenograft model. What are the potential causes and how can we troubleshoot this?
Answer: Low tumor accumulation of nanoparticle-based therapies is a common challenge. Several factors related to the nanoparticle formulation, the tumor microenvironment, and the experimental model can contribute to this issue. Here is a systematic approach to troubleshoot low tumor accumulation:
1. Characterize Your Nanoformulation:
Ensure the physicochemical properties of your this compound nanoformulation are within the optimal range for tumor targeting. Key parameters to verify include:
-
Size: Nanoparticles should ideally be between 50-200 nm to take advantage of the enhanced permeability and retention (EPR) effect in tumors.[1] Larger particles are more readily cleared by the reticuloendothelial system (RES), while very small particles may be rapidly cleared by the kidneys.[2]
-
Surface Charge (Zeta Potential): A slightly negative or neutral surface charge is often preferred to minimize non-specific interactions with blood components and reduce clearance by the RES.
-
Stability: Confirm that the nanoformulation is stable in physiological conditions (e.g., serum) and does not aggregate, which would alter its size and biodistribution.
-
Drug Loading and Release: Inefficient encapsulation or premature drug release can lead to lower concentrations of this compound reaching the tumor.
Quantitative Parameters for Nanoformulation Optimization
| Parameter | Recommended Range | Rationale | Troubleshooting Steps |
| Particle Size (Diameter) | 50 - 200 nm | Balances circulation time with extravasation into the tumor.[1] | Optimize formulation parameters (e.g., polymer concentration, sonication time). |
| Polydispersity Index (PDI) | < 0.2 | Indicates a narrow size distribution and formulation homogeneity. | Refine purification methods (e.g., filtration, centrifugation). |
| Surface Charge (Zeta Potential) | -10 mV to +10 mV | Minimizes non-specific uptake by the RES. | Modify surface chemistry (e.g., PEGylation). |
| Drug Loading Efficiency (%) | > 80% | Maximizes the amount of this compound carried per nanoparticle. | Adjust drug-to-carrier ratio; optimize encapsulation method. |
| In Vitro Drug Release (%) at 24h | < 20% in PBS (pH 7.4) | Ensures drug is retained within the nanoparticle during circulation. | Modify carrier composition to enhance drug retention. |
2. Evaluate the Tumor Microenvironment:
The "leakiness" of tumor blood vessels, a cornerstone of the EPR effect, can be heterogeneous.
-
Tumor Model: Different tumor models exhibit varying degrees of vascular permeability. Consider using a different cell line or a patient-derived xenograft (PDX) model known for more permeable vasculature.
-
Vascular Permeability: You can assess vascular permeability in your model using techniques like dynamic contrast-enhanced magnetic resonance imaging (DCE-MRI) or by injecting a fluorescent dye (e.g., Evans blue) and quantifying its extravasation into the tumor.
3. Refine the Experimental Protocol:
-
Dosing and Administration: The dose, frequency, and route of administration can significantly impact tumor accumulation. While intravenous injection is common, the optimal dosing schedule may need to be determined empirically.
-
Timing of Analysis: Peak tumor accumulation can vary depending on the nanoformulation's circulation half-life. Conduct a time-course study to identify the optimal time point for assessing biodistribution.
Issue 2: Off-Target Toxicity with this compound Delivery System
Question: Our this compound formulation is showing signs of toxicity in healthy organs, particularly the liver and spleen. How can we improve its tumor specificity?
Answer: Off-target toxicity is often due to the accumulation of the drug delivery system in organs of the reticuloendothelial system (RES), such as the liver and spleen.[2] Here’s how to address this:
1. Modify Nanoparticle Surface Properties:
-
PEGylation: Coating your nanoparticles with polyethylene (B3416737) glycol (PEG) is a widely used strategy to create a "stealth" effect, reducing opsonization and subsequent uptake by the RES.[2] This can prolong circulation time and increase the probability of reaching the tumor.
-
Targeting Ligands: For active targeting, you can conjugate ligands to the nanoparticle surface that bind to receptors overexpressed on tumor cells.[1][3][4][5] For this compound, which has shown efficacy in triple-negative breast cancer[6][7], targeting moieties could include antibodies or peptides against receptors like EGFR or transferrin receptor.[8]
Quantitative Parameters for Surface Modification
| Parameter | Recommended Approach | Rationale | Troubleshooting Steps |
| PEG Density | Optimize grafting density | Balances "stealth" properties with potential interference with targeting ligand binding. | Synthesize and test nanoparticles with varying PEG chain lengths and densities. |
| Ligand Density | Optimize ligand-to-nanoparticle ratio | A sufficient number of ligands is needed for effective binding without causing aggregation or altering nanoparticle properties. | Characterize ligand conjugation efficiency and test different ratios in vitro and in vivo. |
| Binding Affinity (Kd) | Nanomolar range | Ensures strong and specific binding to the target receptor. | Perform binding assays (e.g., SPR, flow cytometry) to determine the affinity of the targeted nanoparticle. |
2. Optimize the Drug Release Profile:
-
Tumor-Specific Release: Design your delivery system to release this compound preferentially in the tumor microenvironment. This can be achieved by using carriers that are sensitive to tumor-specific conditions like lower pH or higher concentrations of certain enzymes.
Experimental Workflow for Troubleshooting Off-Target Toxicity
Caption: Workflow for addressing off-target toxicity.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a curcumin (B1669340) analog that functions as a novel inhibitor of the Sarco/Endoplasmic Reticulum Ca2+-ATPase (SERCA2) protein.[6] By inhibiting SERCA2, this compound disrupts calcium homeostasis, leading to increased cytosolic calcium levels and endoplasmic reticulum (ER) stress. This, in turn, induces apoptosis (programmed cell death) and autophagy (a cellular degradation process) in cancer cells.[6]
This compound Signaling Pathway
Caption: this compound inhibits SERCA2, leading to apoptosis and autophagy.
Q2: Why is a delivery system needed for this compound?
A2: Like its parent compound curcumin, this compound is a hydrophobic molecule, which can lead to poor solubility in aqueous environments like the bloodstream. This can limit its bioavailability and efficacy when administered systemically in its free form. Encapsulating this compound in a delivery system, such as the styrene (B11656) maleic acid (SMA) micelles that have been studied, can improve its solubility, stability, and circulation time.[7] Furthermore, a nano-carrier can be engineered for targeted delivery, increasing the drug concentration at the tumor site while minimizing exposure to healthy tissues.[7] Studies have shown that SMA-encapsulated this compound leads to a 16-fold increase in tumor accumulation compared to free this compound.[7]
Q3: What are the key differences between passive and active targeting for this compound delivery?
A3:
-
Passive Targeting: This relies on the inherent properties of the nanoparticle and the tumor microenvironment. Nanoparticles of a certain size (typically 50-200 nm) can passively accumulate in tumor tissue due to the Enhanced Permeability and Retention (EPR) effect, where leaky tumor blood vessels and poor lymphatic drainage allow nanoparticles to enter and be retained in the tumor.[1][4]
-
Active Targeting: This involves modifying the surface of the nanoparticle with ligands (e.g., antibodies, peptides, aptamers) that specifically bind to receptors overexpressed on the surface of cancer cells.[1][3][4][5] This adds a layer of specificity, potentially increasing cellular uptake by the tumor cells and further enhancing therapeutic efficacy.
Logical Relationship of Targeting Strategies
Caption: Passive vs. Active targeting for this compound delivery.
Experimental Protocols
Protocol 1: In Vitro Cellular Uptake Assay by Flow Cytometry
This protocol is for quantifying the uptake of a fluorescently labeled this compound nanoformulation into cancer cells.
Materials:
-
Fluorescently labeled this compound nanoformulation (e.g., encapsulating a fluorescent dye or with a fluorescent tag on the carrier).
-
Cancer cell line of interest (e.g., MDA-MB-231 for triple-negative breast cancer).
-
Complete cell culture medium.
-
Phosphate-buffered saline (PBS).
-
Trypsin-EDTA.
-
Flow cytometer.
Procedure:
-
Cell Seeding: Seed 2 x 10^5 cells per well in a 12-well plate and allow them to adhere overnight.
-
Treatment: Prepare different concentrations of the fluorescently labeled this compound nanoformulation in complete culture medium. Remove the old medium from the cells and add the nanoformulation-containing medium. Include an untreated control well.
-
Incubation: Incubate the cells for a defined period (e.g., 4 hours) at 37°C in a CO2 incubator.
-
Washing: After incubation, aspirate the medium and wash the cells three times with ice-cold PBS to remove any nanoformulation that is not internalized.
-
Cell Detachment: Add 200 µL of trypsin-EDTA to each well and incubate for 3-5 minutes to detach the cells. Neutralize the trypsin with 800 µL of complete medium.
-
Sample Preparation: Transfer the cell suspension to flow cytometry tubes. Centrifuge at 300 x g for 5 minutes and discard the supernatant. Resuspend the cell pellet in 500 µL of cold PBS.
-
Flow Cytometry Analysis: Analyze the cells on a flow cytometer, using the appropriate laser and filter for your fluorophore. Record the mean fluorescence intensity (MFI) for at least 10,000 cells per sample.[9] The MFI of the treated cells, after subtracting the MFI of the untreated control, is proportional to the amount of cellular uptake.[9][10]
Protocol 2: In Vivo Biodistribution Study
This protocol describes how to determine the biodistribution of an this compound nanoformulation in a tumor-bearing mouse model.
Materials:
-
This compound nanoformulation labeled with a near-infrared (NIR) fluorescent dye or a radionuclide.
-
Tumor-bearing mice (e.g., SCID mice with xenograft tumors).
-
In vivo imaging system (IVIS) for fluorescence imaging or a gamma counter/SPECT for radioactivity measurement.
-
Anesthesia (e.g., isoflurane).
Procedure:
-
Animal Model: Once the tumors reach a suitable size (e.g., 100-150 mm³), randomize the mice into groups.
-
Administration: Administer the labeled this compound nanoformulation to the mice, typically via intravenous (tail vein) injection.
-
In Vivo Imaging (Optional, for real-time tracking): At various time points post-injection (e.g., 1, 4, 8, 24, 48 hours), anesthetize the mice and perform whole-body imaging using an IVIS or SPECT/CT system.[11][12]
-
Ex Vivo Analysis (Endpoint):
-
At the final time point, euthanize the mice.
-
Perfuse the circulatory system with saline to remove blood from the organs.
-
Carefully excise the tumor and major organs (liver, spleen, kidneys, lungs, heart, brain).
-
If using a fluorescent label, image the excised organs using an IVIS system to quantify the fluorescence intensity per organ.[11][13]
-
If using a radiolabel, weigh each organ and measure the radioactivity using a gamma counter.
-
-
Data Analysis:
-
Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ.
-
Compare the %ID/g in the tumor to that in other organs to determine the tumor-targeting efficiency and off-target accumulation.
-
Experimental Workflow for Biodistribution Study
Caption: Workflow for in vivo biodistribution analysis.
References
- 1. Challenges in Development of Nanoparticle-Based Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Nanoparticle’s Journey to the Tumor: Strategies to Overcome First-Pass Metabolism and Their Limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Key Points of ADC Optimization Strategy – Creative Biolabs ADC Blog [creative-biolabs.com]
- 4. Challenges in drug delivery to the tumors—nanoparticles in medicine [explorationpub.com]
- 5. Actively targeted delivery of anticancer drug to tumor cells by redox-responsive star-shaped micelles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Styrene maleic acid-encapsulated this compound micelles suppress tumor growth in a murine xenograft model of triple negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Quantifying the level of nanoparticle uptake in mammalian cells using flow cytometry - Nanoscale (RSC Publishing) DOI:10.1039/D0NR01627F [pubs.rsc.org]
- 11. Systematic comparison of methods for determining the in vivo biodistribution of porous nanostructured injectable inorganic particles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. dovepress.com [dovepress.com]
- 13. In vivo Biodistribution and Clearance Studies using Multimodal ORMOSIL Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Efficacy of RL71 and Other SERCA Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of RL71, a novel SERCA2-specific inhibitor, with other well-established Sarco/Endoplasmic Reticulum Ca²⁺-ATPase (SERCA) inhibitors. The information presented is supported by experimental data to aid in the evaluation of these compounds for research and drug development purposes.
Introduction to SERCA Inhibition
The Sarco/Endoplasmic Reticulum Ca²⁺-ATPase (SERCA) pump plays a crucial role in maintaining intracellular calcium homeostasis by transporting Ca²⁺ ions from the cytosol into the endoplasmic reticulum (ER). Inhibition of SERCA disrupts this process, leading to elevated cytosolic Ca²⁺ levels and depletion of ER Ca²⁺ stores. This disruption triggers various cellular stress responses, including the unfolded protein response (UPR), apoptosis, and autophagy, making SERCA inhibitors valuable tools for studying calcium signaling and potential therapeutic agents, particularly in oncology.[1]
This compound is a second-generation curcumin (B1669340) analog that has been identified as a potent and specific inhibitor of SERCA2.[2] It has demonstrated significant anti-cancer activity, particularly in triple-negative breast cancer (TNBC) models, by inducing excessive autophagic cell death and apoptosis.[3][4] This guide compares the efficacy of this compound with other common SERCA inhibitors: Thapsigargin (B1683126) (TG), Cyclopiazonic Acid (CPA), and 2,5-di-(tert-butyl)hydroquinone (BHQ).
Data Presentation: Comparative Efficacy of SERCA Inhibitors
The following tables summarize the available quantitative data on the efficacy of this compound and other SERCA inhibitors from various studies. It is important to note that the experimental conditions, such as cell lines and assay methods, can influence the observed IC₅₀ values.
Table 1: Inhibition of SERCA ATPase Activity
| Compound | Target/System | IC₅₀/Inhibition | Reference |
| This compound | SW480 cell lysate | 4 µM inhibited 77% of activity (Comparable to 1 µM TG) | [2] |
| Thapsigargin (TG) | SERCA1a | < 10 nM | [5] |
| Carbachol-evoked [Ca²⁺]i-transients | 0.353 - 0.448 nM | [6] | |
| Cyclopiazonic Acid (CPA) | SERCA1a | 0.19 ± 0.01 µM | [5] |
| Guinea-pig isolated SR membranes | 0.2 µM (without ATP), 1.0 µM (with mM ATP) | [7] | |
| BHQ | SERCA1a | 0.54 ± 0.06 µM | [5] |
Table 2: Cytotoxicity (Cell Viability)
| Compound | Cell Line | IC₅₀ / EC₅₀ | Reference |
| This compound | SW480 (human colon cancer) | 0.8 µM | [2] |
| D-17 (canine osteosarcoma) | 0.64 ± 0.04 µM | ||
| Gracie (canine osteosarcoma) | 0.38 ± 0.009 µM | ||
| Thapsigargin (TG) | Human LXF-289 (lung cancer) | 0.0000066 µM | [6] |
| Human NCI-H2342 (lung cancer) | 0.0000093 µM | [6] | |
| Human SK-MES-1 (lung cancer) | 0.0000097 µM | [6] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
SERCA ATPase Activity Assay (Coupled Enzyme Assay)
This assay measures the rate of ATP hydrolysis by SERCA by coupling the production of ADP to the oxidation of NADH, which can be monitored spectrophotometrically at 340 nm.[8][9][10]
Materials:
-
Assay Buffer: 50 mM MOPS (pH 7.0), 100 mM KCl, 5 mM MgCl₂, 1 mM EGTA.
-
Enzyme Mix: Pyruvate kinase (PK) and lactate (B86563) dehydrogenase (LDH) in assay buffer.
-
Substrate Mix: ATP, phosphoenolpyruvate (B93156) (PEP), and NADH in assay buffer.
-
Calcium Solutions: CaCl₂ standards for creating a pCa curve.
-
SERCA-containing microsomes or purified enzyme.
-
Test compounds (e.g., this compound, TG, CPA, BHQ).
-
96-well microplate and plate reader.
Procedure:
-
Prepare the reaction mixture containing assay buffer, enzyme mix, and substrate mix.
-
Add SERCA-containing microsomes or purified enzyme to the wells of the microplate.
-
Add the test compounds at various concentrations to the respective wells. Include a vehicle control.
-
To initiate the reaction, add the reaction mixture to all wells.
-
Immediately place the plate in a microplate reader pre-set to 37°C.
-
Monitor the decrease in absorbance at 340 nm over time. The rate of NADH oxidation is proportional to the rate of ATP hydrolysis.
-
Calculate the specific activity of SERCA (µmol ATP/min/mg protein) and determine the IC₅₀ values for each inhibitor.
SERCA Calcium Uptake Assay (⁴⁵Ca²⁺ Radioactive Method)
This assay directly measures the uptake of radioactive calcium into ER-derived microsomes.[3]
Materials:
-
Uptake Buffer: 100 mM KCl, 20 mM HEPES (pH 7.2), 5 mM MgCl₂, 5 mM ATP, 5 mM potassium oxalate.
-
⁴⁵CaCl₂ radioactive isotope.
-
SERCA-containing microsomes.
-
Test compounds.
-
Quenching Solution: 2 mM EGTA in ice-cold buffer.
-
Glass fiber filters and filtration apparatus.
-
Scintillation fluid and counter.
Procedure:
-
Pre-incubate microsomes with the test compounds or vehicle control in uptake buffer at 37°C.
-
Initiate the calcium uptake by adding ⁴⁵CaCl₂ to the reaction mixture.
-
At specific time points, take aliquots of the reaction mixture and immediately add them to the quenching solution on ice to stop the reaction.
-
Rapidly filter the quenched samples through glass fiber filters.
-
Wash the filters with ice-cold buffer to remove external ⁴⁵Ca²⁺.
-
Place the filters in scintillation vials with scintillation fluid.
-
Measure the radioactivity using a scintillation counter.
-
Calculate the rate of calcium uptake and determine the inhibitory effect of the compounds.
Cell Viability Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[4][11]
Materials:
-
Cell culture medium.
-
Cells of interest (e.g., cancer cell lines).
-
Test compounds.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization Solution (e.g., DMSO or a solution of SDS in HCl).
-
96-well cell culture plates.
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds for the desired duration (e.g., 24, 48, or 72 hours).
-
After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan (B1609692) crystals.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC₅₀ values.
Signaling Pathways and Experimental Workflows
Signaling Pathways
Inhibition of SERCA triggers two primary cell fate pathways: ER stress-induced apoptosis and autophagy.
-
ER Stress-Induced Apoptosis: The accumulation of Ca²⁺ in the cytosol and its depletion from the ER lumen leads to the unfolded protein response (UPR). Chronic ER stress activates pro-apoptotic factors such as CHOP and the caspase cascade, ultimately leading to programmed cell death.
-
Autophagy: Elevated cytosolic Ca²⁺ can activate the CaMKK-AMPK-mTOR signaling pathway. Activation of AMPK and inhibition of mTOR are key events that initiate the formation of autophagosomes, a cellular process of self-digestion. In the context of cancer, excessive autophagy can lead to cell death.[4]
Caption: ER Stress-Induced Apoptosis Pathway.
Caption: Ca²⁺-Mediated Autophagy Pathway.
Experimental Workflow
The general workflow for comparing the efficacy of different SERCA inhibitors is outlined below.
Caption: Workflow for SERCA Inhibitor Comparison.
References
- 1. Frontiers | Drug Interactions With the Ca2+-ATPase From Sarco(Endo)Plasmic Reticulum (SERCA) [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. Calcium Uptake in Crude Tissue Preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Structure/activity relationship of thapsigargin inhibition on the purified Golgi/secretory pathway Ca2+/Mn2+-transport ATPase (SPCA1a) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. Effect of cyclopiazonic acid, an inhibitor of sarcoplasmic reticulum Ca(2+)-ATPase, on the frequency-dependence of the contraction-relaxation cycle of the guinea-pig isolated atrium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ATPase activity assays of SERCA reconstitutions [bio-protocol.org]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. broadpharm.com [broadpharm.com]
RL71 Demonstrates Potent Anti-Tumor Activity in Preclinical Xenograft Models
While direct comparative data in patient-derived xenografts (PDXs) remains to be published, preclinical studies utilizing cell line-derived xenograft models have shown the promising anti-tumor effects of RL71, a novel small-molecule curcumin (B1669340) analog, in triple-negative breast cancer (TNBC) and colorectal cancer. These studies highlight its potential as a new therapeutic agent. This compound exerts its anti-cancer effects by targeting the sarco/endoplasmic reticulum calcium-ATPase 2 (SERCA2), leading to a cascade of cellular events that culminate in cancer cell death.
This compound's mechanism of action involves the inhibition of SERCA2, which disrupts calcium homeostasis within cancer cells. This inhibition leads to an increase in cytosolic calcium levels, triggering endoplasmic reticulum (ER) stress and subsequent apoptosis. Furthermore, the elevated intracellular calcium activates the CaMKK-AMPK-mTOR signaling pathway, inducing excessive autophagic cell death, which is a primary contributor to this compound's cytotoxic effects on cancer cells.[1][2]
Performance in Triple-Negative Breast Cancer (TNBC) Xenografts
In a xenograft model of triple-negative breast cancer, treatment with a nanoformulation of this compound (SMA-RL71) at a dose of 10 mg/kg, administered intravenously twice a week for two weeks, resulted in significant suppression of tumor growth compared to untreated controls. The tumors from the treated mice also exhibited decreased angiogenesis and an increase in apoptosis.
Table 1: Efficacy of this compound in a Triple-Negative Breast Cancer Xenograft Model
| Treatment Group | Dosage and Administration | Tumor Growth Inhibition | Key Findings |
| SMA-RL71 | 10 mg/kg, IV, twice weekly for 2 weeks | Significant suppression | Decreased angiogenesis, increased apoptosis |
| Control | Untreated | - | - |
Note: Data is derived from a study using a cell line-derived xenograft model, as specific patient-derived xenograft data for this compound is not yet publicly available.
Performance in Colorectal Cancer Xenografts
This compound has also demonstrated potent cytotoxicity towards human colon cancer cells, with an IC50 of 0.8 μM in SW480 cells. In a xenograft model using these cells, this compound inhibited tumor growth in a dose-dependent manner. The anti-tumor effect is attributed to the inhibition of SERCA2 activity, leading to ER stress-associated apoptosis and G2/M cell cycle arrest.[3]
Table 2: In Vivo Efficacy of this compound in a Colorectal Cancer Xenograft Model
| Treatment Group | Dosage and Administration | Outcome |
| This compound | Dose-dependent | Inhibition of xenotransplanted tumor growth |
| Control | Untreated | - |
Note: This data is from a cell line-derived xenograft model. Direct comparative studies of this compound with standard-of-care chemotherapy, such as oxaliplatin (B1677828), in colorectal cancer PDX models are not yet available.
Comparison with Standard of Care
Direct, head-to-head comparative studies of this compound with standard-of-care chemotherapies like doxorubicin (B1662922) for TNBC or oxaliplatin for colorectal cancer in PDX models have not been identified in publicly available literature. The following tables present data from separate studies on the efficacy of these standard treatments in similar xenograft models to provide an indirect basis for comparison.
Table 3: Efficacy of Doxorubicin in a Triple-Negative Breast Cancer PDX Model
| Treatment Group | Dosage and Administration | Tumor Growth Inhibition |
| Doxorubicin | Not specified | Minimal to partial response (2-52% growth inhibition) |
| Control | Untreated | - |
Table 4: Efficacy of Oxaliplatin in a Colorectal Cancer Xenograft Model
| Treatment Group | Dosage and Administration | Outcome |
| Oxaliplatin | 6.7 mg/kg, IV, once weekly | Significant decrease in tumor growth |
| Control | Saline | - |
Experimental Protocols
Patient-Derived Xenograft (PDX) Model Generation (General Protocol)
-
Fresh tumor tissue is obtained from a consenting patient.
-
The tissue is mechanically and/or enzymatically dissociated.
-
The resulting cell suspension or tumor fragments are implanted subcutaneously or orthotopically into immunocompromised mice (e.g., NOD/SCID or NSG mice).
-
Tumor growth is monitored, and once tumors reach a specified size, the mice are randomized into treatment and control groups.
This compound Treatment in Xenograft Models
-
Animal Model: Immunocompromised mice bearing triple-negative breast cancer or colorectal cancer xenografts.
-
Drug Formulation: For the TNBC model, this compound was encapsulated in styrene (B11656) maleic acid (SMA) micelles. For the colorectal cancer model, this compound was administered directly.
-
Administration: In the TNBC study, SMA-RL71 was administered intravenously. In the colorectal cancer study, this compound was administered intraperitoneally.
-
Dosing Schedule: Dosing varied between studies, for example, 10 mg/kg twice weekly for the TNBC model.
-
Endpoint Analysis: Tumor volume was measured regularly. At the end of the study, tumors were excised for histological and molecular analysis, including markers for apoptosis and angiogenesis.
Visualizing the Science
Caption: this compound inhibits SERCA2, leading to apoptosis and autophagy.
Caption: Workflow for assessing anti-tumor efficacy in PDX models.
References
Comparative Analysis of RL71 and Thapsigargin on SERCA2
A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of two prominent inhibitors of the Sarco/Endoplasmic Reticulum Ca2+-ATPase 2 (SERCA2), RL71 and Thapsigargin (B1683126). Both compounds are instrumental in studying cellular calcium homeostasis and have emerged as potential therapeutic agents. This document outlines their mechanisms of action, presents a quantitative comparison of their effects, details relevant experimental protocols, and provides visual representations of key pathways and workflows.
Introduction
The SERCA2 pump is a critical regulator of intracellular calcium (Ca2+) concentrations, actively transporting Ca2+ from the cytosol into the sarcoplasmic/endoplasmic reticulum (SR/ER). Inhibition of SERCA2 disrupts this process, leading to elevated cytosolic Ca2+, depletion of ER Ca2+ stores, and subsequent activation of cellular stress pathways, including the unfolded protein response (UPR), apoptosis, and autophagy.
Thapsigargin (TG) , a sesquiterpene lactone isolated from the plant Thapsia garganica, is a well-characterized, potent, and specific non-competitive inhibitor of all SERCA isoforms.[1][2][3] Its high affinity and near-irreversible binding have made it a standard tool for studying the consequences of SERCA inhibition.[4]
This compound , a second-generation curcumin (B1669340) analog, has been identified as a novel SERCA2 inhibitor.[5][6] It has demonstrated potent anti-cancer activity, particularly in triple-negative breast cancer (TNBC), by inducing excessive autophagic cell death and apoptosis through the modulation of intracellular calcium signaling.[5][6]
Quantitative Comparison of Inhibitory Effects
The following table summarizes the available quantitative data on the inhibitory effects of this compound and Thapsigargin on SERCA2.
| Parameter | This compound | Thapsigargin | Reference |
| Inhibition of Ca2+-ATPase Activity | 77% inhibition at 4 µM | Comparable inhibition at 1 µM | [5] |
| IC50 (SERCA2 Inhibition) | Not explicitly reported for SERCA2. IC50 of 0.8 µM for cytotoxicity in SW480 cells. | 0.353 nM - 0.448 nM | [5][7] |
| Binding Affinity (Kd) | Not explicitly reported. | High affinity, near-irreversible binding. | [4][8] |
| Mechanism of Action | Binds to SERCA2 in the E2 state at a cleft on the luminal side of the ER. | Non-competitive inhibitor that binds to the E2 conformational state of SERCA. | [9][10] |
Mechanism of Action
Both this compound and Thapsigargin inhibit SERCA2, leading to a cascade of downstream cellular events. However, their specific binding sites and the nuances of their molecular interactions may differ.
Thapsigargin acts as a non-competitive inhibitor by binding to a specific pocket in the transmembrane domain of SERCA, stabilizing the enzyme in its E2 conformation.[10] This prevents the conformational changes necessary for Ca2+ binding and translocation, effectively locking the pump in an inactive state.[10]
This compound has been shown to directly bind to SERCA2, also favoring the E2 state, at a cleft on the luminal side of the ER.[9] This interaction inhibits the pump's activity, leading to an increase in cytosolic Ca2+ and subsequent ER stress.[5] Interestingly, this compound has also been shown to enhance the interaction between SERCA2 and LC3B, a key protein in autophagy, suggesting a more complex mechanism of action that directly links SERCA2 inhibition to the autophagic machinery.[6][9]
Signaling Pathway Diagram
Caption: Mechanism of SERCA2 inhibition by this compound and Thapsigargin.
Experimental Protocols
SERCA Ca2+-ATPase Activity Assay
This assay measures the rate of ATP hydrolysis by SERCA, which is coupled to Ca2+ transport. A common method is the enzyme-coupled assay that measures the oxidation of NADH at 340 nm.
Materials:
-
Tissue homogenate or microsomal fraction containing SERCA2
-
Assay Buffer: 100 mM Tris, 250 mM sucrose, 600 mM KCl, 0.5 mM dithiothreitol, pH 7.0
-
Reaction Mix: 0.5 mM PEP, 0.18 mM NADH, 2.4 mM ATP, 0.5 mM EGTA, 5 mM MgCl2, 100 mM KCl, 50 mM imidazole, pH 7.0
-
Enzymes: Pyruvate kinase (PK) and lactate (B86563) dehydrogenase (LDH)
-
CaCl2 solution (10 mM)
-
This compound and Thapsigargin stock solutions
-
96-well microplate reader
Procedure:
-
Prepare tissue homogenates or microsomal fractions from cells or tissues of interest.
-
Determine the protein concentration of the samples.
-
Prepare the reaction mix with PK and LDH.
-
Add the sample (containing SERCA2) to the wells of a 96-well plate.
-
Add varying concentrations of this compound or Thapsigargin to the respective wells. Include a control group with no inhibitor.
-
Initiate the reaction by adding the reaction mix and CaCl2.
-
Immediately measure the decrease in absorbance at 340 nm over time at 37°C using a microplate reader. The rate of NADH oxidation is proportional to the rate of ATP hydrolysis by SERCA.
-
Calculate the specific SERCA activity and determine the inhibitory effect of each compound.
Intracellular Calcium Imaging using Fura-2 AM
This method allows for the real-time measurement of changes in intracellular Ca2+ concentration in response to SERCA2 inhibition.
Materials:
-
Cells grown on coverslips
-
Fura-2 AM (acetoxymethyl ester) fluorescent dye
-
Hanks' Balanced Salt Solution (HBSS)
-
Bovine Serum Albumin (BSA)
-
This compound and Thapsigargin stock solutions
-
Fluorescence microscope with an imaging system capable of ratiometric imaging (excitation at 340 nm and 380 nm, emission at ~510 nm)
Procedure:
-
Seed cells on glass coverslips and allow them to adhere.
-
Load the cells with 1-5 µM Fura-2 AM in HBSS containing BSA for 30-60 minutes at room temperature in the dark.[1][11]
-
Wash the cells with HBSS to remove extracellular Fura-2 AM and allow for de-esterification of the dye within the cells for at least 30 minutes.[1]
-
Mount the coverslip onto the perfusion chamber of the fluorescence microscope.
-
Obtain a baseline fluorescence ratio (F340/F380) before adding any compounds.
-
Perfuse the cells with a solution containing either this compound or Thapsigargin at the desired concentration.
-
Record the changes in the F340/F380 ratio over time. An increase in this ratio indicates an increase in intracellular Ca2+ concentration.
-
Analyze the data to quantify the kinetics and magnitude of the Ca2+ response induced by each inhibitor.
Experimental Workflow Diagram
Caption: General experimental workflow for comparing this compound and Thapsigargin.
Conclusion
Both this compound and Thapsigargin are potent inhibitors of SERCA2 that induce significant disruptions in cellular calcium homeostasis, leading to downstream effects such as ER stress, apoptosis, and autophagy. While Thapsigargin is a well-established and highly potent pan-SERCA inhibitor, this compound emerges as a promising novel SERCA2-targeting agent with potent anti-cancer properties. The available data suggests that Thapsigargin has a significantly lower IC50 for SERCA inhibition compared to the cytotoxic IC50 of this compound. However, this compound's ability to also modulate the interaction between SERCA2 and the autophagy machinery presents an intriguing and potentially distinct mechanism of action that warrants further investigation. The experimental protocols provided in this guide offer a framework for researchers to conduct direct comparative studies to further elucidate the similarities and differences between these two important SERCA2 inhibitors.
References
- 1. moodle2.units.it [moodle2.units.it]
- 2. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thapsigargin - Wikipedia [en.wikipedia.org]
- 4. agscientific.com [agscientific.com]
- 5. researchgate.net [researchgate.net]
- 6. Highly expressed SERCA2 triggers tumor cell autophagy and is a druggable vulnerability in triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. Thapsigargin affinity purification of intracellular P(2A)-type Ca(2+) ATPases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Molecular determinants of thapsigargin binding by SERCA Ca2+-ATPase: a computational docking study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Fura-2 AM calcium imaging protocol | Abcam [abcam.com]
Preclinical Head-to-Head Analysis: RL71 vs. Standard-of-Care Chemotherapy in ER-Negative Breast and Colorectal Cancers
For Immediate Release
This comparison guide provides a detailed analysis of the preclinical data for RL71, a novel curcuminoid anticancer agent, against standard-of-care chemotherapies for Estrogen Receptor (ER)-negative breast cancer and colorectal cancer. The data presented is based on available in vitro and in vivo preclinical studies. Currently, no direct head-to-head human clinical trial data for this compound against standard-of-care chemotherapies has been published.
Overview of this compound
This compound is a synthetic analog of curcumin, designed to enhance cytotoxic effects against cancer cells.[1] Its primary mechanism of action involves the inhibition of the Sarco/endoplasmic reticulum Ca2+-ATPase 2 (SERCA2) protein.[2][3] This inhibition disrupts calcium homeostasis within the cancer cells, leading to endoplasmic reticulum (ER) stress, cell cycle arrest, and ultimately, apoptosis (programmed cell death).[2] Additionally, this compound has been shown to decrease HER2/neu phosphorylation, reduce Akt phosphorylation, and exhibit anti-angiogenic properties.[1]
Standard-of-Care Chemotherapy
The standard-of-care chemotherapy regimens for the cancers in which this compound has been studied preclinically include:
-
ER-Negative Breast Cancer: Typically involves a combination of agents such as anthracyclines (e.g., Doxorubicin), taxanes (e.g., Paclitaxel), and platinum-based drugs (e.g., Cisplatin).
-
Colorectal Cancer: Standard first-line chemotherapy often includes fluoropyrimidines (e.g., 5-Fluorouracil) in combination with oxaliplatin (B1677828) and/or irinotecan (B1672180) (e.g., FOLFOX, FOLFIRI).
Quantitative Data Summary
The following tables summarize the available preclinical data comparing the efficacy of this compound with standard-of-care chemotherapies in relevant cancer cell lines.
Table 1: In Vitro Cytotoxicity (IC50) of this compound vs. Standard Chemotherapy in ER-Negative Breast Cancer Cell Lines
| Cell Line | Compound | IC50 (µM) | Reference |
| SKBr3 | This compound | ~1 | [1] |
| MDA-MB-231 | This compound | Not Specified | |
| SKBr3 | Doxorubicin | ~0.1-1 | |
| MDA-MB-231 | Doxorubicin | ~0.01-0.1 | |
| SKBr3 | Paclitaxel | ~0.001-0.01 | |
| MDA-MB-231 | Paclitaxel | ~0.001-0.01 |
Note: IC50 values for standard chemotherapies are approximate ranges from established literature and may vary based on experimental conditions.
Table 2: In Vitro Cytotoxicity (IC50) of this compound vs. Standard Chemotherapy in Colorectal Cancer Cell Lines
| Cell Line | Compound | IC50 (µM) | Reference |
| SW480 | This compound | Not Specified | [2] |
| HCT116 | This compound | Not Specified | |
| SW480 | 5-Fluorouracil | ~5-20 | |
| HCT116 | 5-Fluorouracil | ~1-5 | |
| SW480 | Oxaliplatin | ~1-10 | |
| HCT116 | Oxaliplatin | ~0.1-1 |
Note: IC50 values for standard chemotherapies are approximate ranges from established literature and may vary based on experimental conditions.
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To determine the concentration of the drug that inhibits cell growth by 50% (IC50).
Methodology:
-
Cancer cells (e.g., SKBr3, SW480) are seeded in 96-well plates and allowed to adhere overnight.
-
Cells are then treated with varying concentrations of this compound or the standard-of-care chemotherapy agent for a specified period (e.g., 24, 48, or 72 hours).
-
Following treatment, the media is replaced with a solution containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).
-
After incubation, the formazan (B1609692) crystals formed by viable cells are dissolved in a solubilization solution (e.g., DMSO).
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Cell viability is calculated as a percentage of the untreated control, and IC50 values are determined from dose-response curves.
Western Blot Analysis for Protein Phosphorylation
Objective: To assess the effect of this compound on key signaling proteins.
Methodology:
-
Cancer cells are treated with this compound at a specified concentration (e.g., 1 µM) for various time points.
-
Cells are lysed, and protein concentrations are determined using a protein assay (e.g., BCA assay).
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with primary antibodies specific for the phosphorylated and total forms of the proteins of interest (e.g., HER2/neu, Akt).
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
In Vivo Xenograft Mouse Model
Objective: To evaluate the in vivo antitumor efficacy of this compound.
Methodology:
-
Immunocompromised mice (e.g., nude or SCID mice) are subcutaneously injected with cancer cells (e.g., triple-negative breast cancer cells).
-
Once tumors reach a palpable size, mice are randomized into treatment and control groups.
-
The treatment group receives this compound, often encapsulated in a delivery vehicle like styrene (B11656) maleic acid (SMA) micelles, via a specified route (e.g., intravenous) and schedule (e.g., 10 mg/kg, twice a week for 2 weeks).[4]
-
The control group receives the vehicle alone.
-
Tumor volume is measured regularly using calipers.
-
At the end of the study, mice are euthanized, and tumors are excised for further analysis (e.g., immunohistochemistry for apoptosis and angiogenesis markers).
Visualizations
Caption: Mechanism of action of this compound in inducing cancer cell apoptosis.
Caption: Workflow for in vivo xenograft studies of this compound.
Conclusion
Preclinical evidence suggests that this compound is a promising anticancer agent with a distinct mechanism of action involving the induction of ER stress-mediated apoptosis. While direct comparative data with standard-of-care chemotherapies is limited, the available in vitro and in vivo studies demonstrate its potential efficacy in ER-negative breast cancer and colorectal cancer models. Further research, including head-to-head clinical trials, is necessary to fully elucidate the therapeutic potential of this compound in comparison to current standard treatments.
References
Evaluating the Synergistic Potential of RL71 and PARP Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for evaluating the potential synergistic effects of the novel SERCA2 inhibitor, RL71, in combination with PARP (Poly ADP-ribose polymerase) inhibitors for cancer therapy. While direct experimental data on this specific combination is not yet available, this document outlines a robust scientific rationale for investigating their synergy, presents hypothetical data in a structured format, and provides detailed experimental protocols for researchers to test this hypothesis.
Rationale for Synergy: A Multi-pronged Attack on Cancer Cells
This compound is a novel small molecule that targets the Sarco/Endoplasmic Reticulum Ca2+-ATPase 2 (SERCA2), a crucial protein for maintaining calcium homeostasis within the cell. Inhibition of SERCA2 by this compound leads to elevated cytosolic calcium levels, which in turn induces endoplasmic reticulum (ER) stress and triggers apoptosis (programmed cell death) and autophagy.
PARP inhibitors, on the other hand, are a class of drugs that block the activity of PARP enzymes, which are essential for the repair of single-strand DNA breaks. In cancer cells with deficiencies in other DNA repair pathways (such as those with BRCA mutations), the inhibition of PARP leads to an accumulation of DNA damage and cell death through a mechanism known as synthetic lethality.
The combination of this compound and a PARP inhibitor could therefore represent a powerful synergistic strategy. By simultaneously inducing cellular stress and crippling the cell's ability to repair DNA damage, this combination could lead to a more profound and selective killing of cancer cells.
Data Presentation: A Framework for Comparative Analysis
The following tables present a hypothetical but plausible set of results from experiments designed to evaluate the synergistic effects of this compound and a PARP inhibitor (e.g., Olaparib).
Table 1: In Vitro Cytotoxicity of this compound and Olaparib in Human Cancer Cell Lines
| Cell Line | Compound | IC50 (µM) |
| MDA-MB-231 | This compound | 1.5 |
| (Triple-Negative | Olaparib | 10 |
| Breast Cancer) | This compound + Olaparib (1:1 ratio) | 0.5 |
| SW480 | This compound | 2.0 |
| (Colorectal Cancer) | Olaparib | 15 |
| This compound + Olaparib (1:1 ratio) | 0.8 |
Table 2: Combination Index (CI) Values for this compound and Olaparib
The Combination Index (CI) is calculated using the Chou-Talalay method, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
| Cell Line | Drug Combination | CI Value at ED50 | Interpretation |
| MDA-MB-231 | This compound + Olaparib | 0.45 | Synergistic |
| SW480 | This compound + Olaparib | 0.52 | Synergistic |
Table 3: Apoptosis Induction by this compound and Olaparib Combination
| Cell Line | Treatment | Percentage of Apoptotic Cells (Annexin V+/PI-) |
| MDA-MB-231 | Control | 5% |
| This compound (1 µM) | 15% | |
| Olaparib (5 µM) | 10% | |
| This compound (1 µM) + Olaparib (5 µM) | 45% |
Table 4: Western Blot Analysis of Key Signaling Proteins
| Cell Line | Treatment | GRP78 Expression | CHOP Expression | γH2AX Expression | Cleaved PARP |
| MDA-MB-231 | Control | Baseline | Baseline | Baseline | Baseline |
| This compound | ↑↑ | ↑↑ | ↑ | ↑ | |
| Olaparib | ↑ | ↑ | ↑↑↑ | ↑↑ | |
| Combination | ↑↑↑ | ↑↑↑ | ↑↑↑↑ | ↑↑↑↑ |
(↑ indicates an increase in protein expression relative to the control)
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with various concentrations of this compound, a PARP inhibitor, or the combination of both for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the IC50 values using non-linear regression analysis.
Apoptosis Assay (Annexin V/PI Staining by Flow Cytometry)
-
Cell Treatment: Treat cells with this compound, a PARP inhibitor, or the combination at their respective IC50 concentrations for 24 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) and incubate in the dark for 15 minutes at room temperature.[1][2]
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V positive and PI negative cells are considered to be in early apoptosis.[1][2]
Western Blotting
-
Protein Extraction: Lyse the treated cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA and then incubate with primary antibodies against GRP78, CHOP, γH2AX, cleaved PARP, and a loading control (e.g., β-actin) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Visualizing the Synergistic Interaction
The following diagrams, created using Graphviz (DOT language), illustrate the proposed mechanisms and workflows.
Caption: Proposed synergistic mechanism of this compound and PARP inhibitors.
References
Independent Verification of RL71's Anti-Cancer Properties: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-cancer properties of RL71, a second-generation curcumin (B1669340) analog, with other relevant anti-cancer agents. The information is compiled from independent research studies to aid in the evaluation of this compound as a potential therapeutic candidate.
Executive Summary
This compound has demonstrated potent anti-cancer activity in various preclinical models, including colorectal, triple-negative breast, and canine osteosarcoma cell lines. Its primary mechanism of action is the inhibition of the Sarco/Endoplasmic Reticulum Ca2+-ATPase 2 (SERCA2), a critical protein for maintaining intracellular calcium homeostasis. Inhibition of SERCA2 by this compound leads to endoplasmic reticulum (ER) stress, apoptosis (programmed cell death), and in some cancer types, excessive autophagic cell death. This guide presents available quantitative data on this compound's efficacy and compares it with standard chemotherapeutic agents and another known SERCA2 inhibitor. Detailed experimental protocols for key assays and visualizations of the underlying biological pathways are also provided.
Data Presentation: Comparative Efficacy
The following tables summarize the cytotoxic activity (IC50/EC50 values) of this compound and comparator compounds in various cancer cell lines. It is important to note that these values are derived from different studies and direct comparisons should be made with caution due to potential variations in experimental conditions.
Table 1: Cytotoxic Activity of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50/EC50 (µM) | Reference |
| SW480 | Human Colorectal Cancer | 0.8 | [1] |
| HCT116 | Human Colorectal Cancer | ~1.0 | [1] |
| D-17 | Canine Osteosarcoma | 0.64 ± 0.04 | [2] |
| Gracie | Canine Osteosarcoma | 0.38 ± 0.009 | [2] |
| DH82 | Canine Histiocytic Sarcoma | 0.66 ± 0.057 | |
| Nike | Canine Histiocytic Sarcoma | 0.79 ± 0.13 |
Table 2: Cytotoxic Activity of Standard Chemotherapeutic Agents
| Drug | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Doxorubicin (B1662922) | MDA-MB-231 | Triple-Negative Breast Cancer | Not specified | |
| Cisplatin | HCT116 | Human Colorectal Cancer | 4.2 | |
| Cisplatin | SW480 | Human Colorectal Cancer | 4.8 |
Table 3: Cytotoxic Activity of a Known SERCA Inhibitor
| Drug | Cell Line | Cancer Type | IC50 (nM) | Reference |
| Thapsigargin | Prostate Cancer Cells | Prostate Cancer | ~30 | |
| Thapsigargin | Breast Cancer Cells | Breast Cancer | Not specified |
In Vivo Efficacy
In a xenograft model using SW480 human colorectal cancer cells in nude mice, this compound treatment demonstrated a dose-dependent inhibition of tumor growth and a reduction in tumor weight. Similarly, in two triple-negative breast cancer xenograft mouse models, this compound showed strong efficacy in inhibiting tumor growth, reducing metastasis, and prolonging survival time.
Experimental Protocols
Detailed methodologies for key experiments cited in the verification of this compound's anti-cancer properties are provided below.
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effect of a compound on cancer cells by measuring cell viability.
Methodology:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of the test compound (e.g., this compound) or a vehicle control and incubated for a specified period (e.g., 48 hours).
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
Incubation: The plates are incubated to allow viable cells with active mitochondrial dehydrogenases to reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (typically around 570 nm). The absorbance is directly proportional to the number of viable cells.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) or effective concentration (EC50) is calculated from the dose-response curve.
Apoptosis Assay (Flow Cytometry with Annexin V/PI Staining)
Objective: To quantify the percentage of cells undergoing apoptosis after treatment with a compound.
Methodology:
-
Cell Treatment: Cells are treated with the test compound or vehicle control for a specified duration.
-
Cell Harvesting: Both adherent and floating cells are collected, washed, and resuspended in a binding buffer.
-
Staining: Cells are stained with Annexin V-FITC (which binds to phosphatidylserine (B164497) on the outer leaflet of the cell membrane in early apoptotic cells) and Propidium Iodide (PI, a fluorescent dye that stains the DNA of late apoptotic and necrotic cells with compromised membranes).
-
Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer. The different cell populations (viable, early apoptotic, late apoptotic, and necrotic) are distinguished based on their fluorescence signals.
Western Blot Analysis for Apoptosis and Signaling Pathway Proteins
Objective: To detect and quantify the expression levels of specific proteins involved in apoptosis and signaling pathways.
Methodology:
-
Protein Extraction: Cells are lysed to extract total proteins. Protein concentration is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: The membrane is incubated in a blocking solution (e.g., non-fat milk or BSA) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated with a primary antibody specific to the protein of interest (e.g., cleaved caspase-3, GRP78, CHOP, p-AMPK).
-
Secondary Antibody Incubation: After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary antibody.
-
Detection: A chemiluminescent substrate is added to the membrane, and the resulting light signal is captured using an imaging system. The intensity of the bands corresponds to the protein expression level.
In Vivo Xenograft Model
Objective: To evaluate the anti-tumor efficacy of a compound in a living organism.
Methodology:
-
Cell Implantation: Human cancer cells are subcutaneously injected into the flank of immunocompromised mice (e.g., nude mice).
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
Treatment: Mice are randomized into treatment and control groups. The treatment group receives the test compound (e.g., this compound) via a specified route (e.g., intraperitoneal injection) and schedule. The control group receives a vehicle.
-
Tumor Measurement: Tumor volume is measured regularly (e.g., every two days) using calipers.
-
Endpoint: At the end of the study, mice are euthanized, and tumors are excised and weighed.
-
Analysis: Tumor growth inhibition is calculated by comparing the tumor volumes and weights between the treated and control groups.
Mandatory Visualizations
Signaling Pathway of this compound-Induced Cell Death
Caption: this compound inhibits SERCA2, leading to ER stress-induced apoptosis and CaMKK/AMPK-mediated autophagic cell death.
Experimental Workflow for In Vitro Analysis
Caption: Workflow for in vitro evaluation of this compound's anti-cancer effects.
Logical Relationship of this compound's Mechanism of Action
Caption: Logical flow from this compound administration to cancer cell death.
References
- 1. Enhanced antitumor activity of doxorubicin in breast cancer through the use of poly(butylcyanoacrylate) nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Styrene maleic acid-encapsulated this compound micelles suppress tumor growth in a murine xenograft model of triple negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking RL71's Safety Profile: A Comparative Analysis Against Other Experimental Cancer Drugs
For Immediate Release
In the landscape of investigational cancer therapeutics, the safety profile of a novel drug is as critical as its efficacy. This guide provides a comprehensive comparison of the preclinical safety data for RL71, an experimental cancer drug targeting Sarco/Endoplasmic Reticulum Ca2+-ATPase (SERCA2), against other experimental agents with similar mechanisms or indications, including thapsigargin (B1683126) and its prodrug mipsagargin (B1649290), curcumin (B1669340), dihydroartemisinin, and galangin (B1674397). This analysis is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of this compound's standing among its contemporaries.
Executive Summary of Preclinical Safety Findings
This compound has demonstrated a favorable safety profile in preclinical studies. In a xenograft model of human colorectal cancer, this compound was administered to mice at various doses and showed minimal impact on the overall health of the animals. Specifically, treatment with this compound resulted in little to no significant changes in the body weight of the mice, nor did it adversely affect the weights of the liver and spleen, suggesting a low potential for systemic toxicity.
The comparator drugs, while also showing promise in oncology, exhibit varied safety profiles. Thapsigargin, a potent SERCA inhibitor, has been associated with non-specific cytotoxicity. To mitigate this, a prodrug, mipsagargin (G202), was developed and has shown minimal acute toxicity in murine models. Curcumin, a natural compound, is generally well-tolerated in clinical trials, with no dose-limiting toxicity observed at doses up to 10 g/day . Dihydroartemisinin has shown a good safety profile in some cancer models; however, preclinical studies in dogs have indicated a potential for neurotoxicity. Galangin is another natural compound that is generally considered safe and has demonstrated low toxicity in animal studies, with no significant effects on body weight or major organs at the doses tested.
Quantitative Safety Data Comparison
The following table summarizes the available quantitative preclinical safety data for this compound and the selected comparator drugs. It is important to note that direct comparison can be challenging due to variations in experimental models, dosing regimens, and reported parameters.
| Drug/Compound | Animal Model | Dose Range | Key Safety/Toxicity Findings |
| This compound | Nude mice (SW480 xenograft) | Not specified in detail | Little effect on body weight, liver, or spleen weight.[1] |
| Mipsagargin (G202) | Mice (human cancer xenografts) | 56 mg/kg | Minimal acute toxicity observed.[2] |
| Curcumin | Mice and Hamsters | Up to 11.0 g/kg (acute); up to 1.61 g/kg/day (chronic) | Oral LD50 in mice: 8.9 g/kg. In chronic studies, high doses led to increased organ-to-body-weight ratios for stomach, intestines (mice), lungs, and heart (hamsters).[3][4] |
| Dihydroartemisinin | SD Rats | 25, 50, 75/60 mg/kg/day (28 days) | NOAEL: 50 mg/kg/day in males, 25 mg/kg/day in females. High doses caused weight loss, hair loss, and GI issues. Liver identified as the primary target organ with reversible toxic effects.[1][5] |
| Galangin | Nude mice (gastric cancer xenograft) | 120 mg/kg | No significant effect on the body weight of nude mice.[6][7] |
Experimental Methodologies
A critical aspect of comparing safety profiles is understanding the experimental context in which the data was generated. Below are summaries of the methodologies used in the key toxicity studies cited.
This compound In Vivo Toxicity Assessment:
-
Animal Model: Nude mice bearing SW480 human colorectal cancer xenografts.
-
Dosing: this compound was administered to tumor-bearing mice. The specific doses, frequency, and route of administration for the safety assessment were not detailed in the available literature.
-
Safety Parameters Monitored: Body weight of the mice was recorded throughout the study. At the end of the study, the weights of the liver and spleen were measured.[1]
Dihydroartemisinin 28-Day Repeated Dose Oral Toxicity Study in Rats:
-
Animal Model: Sprague-Dawley (SD) rats.
-
Dosing: Dihydroartemisinin was administered orally by gavage at doses of 0, 25, 50, and 75/60 mg/kg body weight/day for 28 consecutive days. The high dose for females was reduced from 75 to 60 mg/kg on day 14 due to toxicity. A 4-week recovery period followed the treatment phase.
-
Safety Parameters Monitored: Clinical signs of toxicity (including changes in weight, hair, and feces), hematology, clinical chemistry, and histopathology of major organs were evaluated. Toxicokinetics were also assessed.[1][5]
Curcumin Acute and Chronic Toxicity Studies in Mice and Hamsters:
-
Animal Models: Mice and hamsters.
-
Dosing for Acute Toxicity: Single oral administration of curcumin-loaded nanocomplexes at doses of 0.1, 1.1, and 11.0 g/kg body weight for mice and 0.2, 2.1, and 21.4 g/kg for hamsters.
-
Dosing for Chronic Toxicity: Daily oral administration for 6 months at doses of 0.09, 0.27, and 0.8 g/kg body weight/day for mice and 0.18, 0.54, and 1.61 g/kg/day for hamsters.
-
Safety Parameters Monitored: Mortality, clinical signs, body weight changes, organ-to-body-weight ratios, hematological and biochemical parameters, and histopathology.[3][4]
Galangin In Vivo Toxicity Assessment:
-
Animal Model: Nude mice with MGC 803 cell xenografts.
-
Dosing: Galangin was administered at a dose of 120 mg/kg.
-
Safety Parameters Monitored: Body weight of the mice was monitored throughout the experiment.[6][7]
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and the experimental processes involved in the safety assessment, the following diagrams are provided.
Conclusion
Based on the available preclinical data, this compound exhibits a promising safety profile, characterized by minimal effects on key indicators of systemic toxicity in animal models. When compared to other experimental drugs targeting the SERCA pathway or similar cancer indications, this compound's low toxicity profile positions it as a viable candidate for further development. The prodrug strategy for thapsigargin highlights a key approach to mitigating toxicity associated with potent SERCA inhibition. Natural compounds like curcumin and galangin generally show good safety, though high doses of curcumin can impact organ weight. Dihydroartemisinin's safety is qualified by concerns of neurotoxicity at higher doses. Further detailed, standardized preclinical toxicology studies on this compound will be crucial to fully delineate its safety margins and to provide a more direct and comprehensive comparison with other emerging cancer therapies.
References
- 1. 28-Day Repeated Dose Toxicity and Toxicokinetics Study on Dihydroartemisinin (DHA) in SD Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Safety and toxicological evaluation of demethylatedcurcuminoids; a novel standardized curcumin product - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Curcumin-loaded nanocomplexes: Acute and chronic toxicity studies in mice and hamsters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 28-Day Repeated Dose Toxicity and Toxicokinetics Study on Dihydroartemisinin (DHA) in SD Rats. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 6. Galangin Inhibits Gastric Cancer Growth Through Enhancing STAT3 Mediated ROS Production - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Galangin Inhibits Gastric Cancer Growth Through Enhancing STAT3 Mediated ROS Production [frontiersin.org]
Replicating published findings on RL71's inhibition of SERCA2
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the published findings on the inhibition of Sarco/Endoplasmic Reticulum Ca2+-ATPase 2 (SERCA2) by the curcumin (B1669340) analog, RL71. It is designed to assist researchers in replicating and expanding upon these findings by offering a detailed overview of the experimental data, protocols, and the underlying signaling pathway.
Quantitative Comparison of SERCA2 Inhibitors
The following table summarizes the inhibitory activity of this compound against SERCA2, benchmarked against other known SERCA inhibitors. While a specific IC50 value for this compound's direct enzymatic inhibition of SERCA2 has not been reported in the reviewed literature, the available data on its percentage inhibition provides a valuable point of comparison.
| Compound | Target | Reported IC50 | Concentration for Comparable Inhibition | Cell Type / System | Reference |
| This compound | SERCA2 | Not Reported | 4 µM (77% inhibition) | SW480 cells | [1] |
| Thapsigargin | SERCA | ~0.35-0.45 nM | 1 µM (comparable to 4 µM this compound) | SH-SY5Y neuroblastoma cells / SW480 cells | [1] |
| Curcumin | SERCA | - | Less effective than this compound | SW480 cells | [1] |
Experimental Protocols
To facilitate the replication of the key findings on this compound's inhibition of SERCA2, the following experimental protocols are detailed based on the original publication.
Measurement of Ca2+-ATPase Activity
The inhibitory effect of this compound on SERCA2 is determined by measuring the Ca2+-ATPase activity in cell lysates.
Materials:
-
Cells of interest (e.g., SW480 human colon cancer cells)
-
This compound and other compounds for comparison (e.g., Thapsigargin, Curcumin)
-
Ca2+-ATPase Assay Kit (e.g., from Nanjing Jiancheng Bioengineering Institute, as used in the original study)[1]
-
Microplate reader
Procedure:
-
Cell Culture and Treatment: Culture the cells under standard conditions. Treat the cells with varying concentrations of this compound or other inhibitors for a specified period (e.g., 24 hours).[1]
-
Cell Lysis: After treatment, harvest and lyse the cells according to the instructions provided with the Ca2+-ATPase assay kit to prepare the cell lysate containing the enzyme.
-
Protein Quantification: Determine the protein concentration of the cell lysates to ensure equal loading for the assay.
-
Ca2+-ATPase Activity Assay: Perform the Ca2+-ATPase activity assay following the manufacturer's protocol. The principle of this assay is typically based on the colorimetric measurement of inorganic phosphate (B84403) (Pi) released from ATP hydrolysis by the Ca2+-ATPase. The difference in Pi production between samples with and without a specific Ca2+-ATPase inhibitor is used to calculate the enzyme's activity.[2][3][4][5][6]
-
Data Analysis: Measure the absorbance at the recommended wavelength (e.g., 660 nm) using a microplate reader.[2][3] Calculate the Ca2+-ATPase activity and express it as a percentage of the untreated control. Plot the percentage of inhibition against the concentration of the inhibitor to determine the dose-response relationship.
Visualizing the Molecular Interactions and Experimental Process
To provide a clearer understanding of the biological context and the experimental design, the following diagrams have been generated using the DOT language.
Caption: SERCA2 signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for assessing SERCA2 inhibition.
References
- 1. researchgate.net [researchgate.net]
- 2. assaygenie.com [assaygenie.com]
- 3. Ca2+-ATPase Activity Assay Kit - Elabscience® [elabscience.com]
- 4. mybiosource.com [mybiosource.com]
- 5. Ca2+-ATPase Activity Assay Kit - Elabscience® [elabscience.com]
- 6. Ca2+-ATPase Activity Assay Kit - CD Biosynsis [biosynsis.com]
Safety Operating Guide
Navigating the Safe Disposal of RL71: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental responsibility. This document provides essential, step-by-step guidance for the proper disposal of RL71, a substance that requires careful management as a hazardous waste. Adherence to these procedures is critical for maintaining a safe laboratory environment and complying with regulatory standards.
Immediate Safety and Disposal Overview
This compound, and any waste containing it, must be managed as hazardous waste. Disposal should always be conducted through a permitted hazardous waste management facility, in strict accordance with all local, state, and federal regulations. It is important to note that the processing, use, or contamination of this compound may alter its waste characteristics, thereby affecting disposal options. The responsibility for correctly identifying the waste's properties and ensuring proper disposal lies with the waste generator. Under no circumstances should this compound or its residues be disposed of down the drain or in regular trash.
Quantitative Ecotoxicity Data
The following table summarizes the ecotoxicity data for the primary constituents of this compound, as found in its Safety Data Sheet (SDS). This information is crucial for understanding the potential environmental impact and informs the necessity for proper disposal.
| Constituent | Organism | Test | Results |
| Lactic Acid | Fish (Oncorhynchus mykiss) | 96h LC50 | 130 mg/L |
| Crustacea (Daphnia magna) | 48h EC50 | 130 mg/L | |
| Algae (Pseudokirchnerella subcapitata) | 72h EC50 | 3.5 g/L (growth rate) | |
| Microorganisms (Activated Sludge) | 3h EC50 | >88.2 mg/L | |
| Lauramine Oxide | Fish (Danio rerio) | 96h LC50 | 31.8 mg/L |
| Fish (Pimephales promelas) | 120d LC50 | 0.87 mg/L | |
| Crustacea (Daphnia magna) | 48h EC50 | 3.9 mg/L | |
| Crustacea (Daphnia magna) | 21d LC50 | 0.96 mg/L | |
| Algae (Pseudokirchnerella subcapitata) | 72h EC50 | 0.20 mg/L | |
| Microorganisms (Pseudomonas putida |
Personal protective equipment for handling RL71
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
